Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 4-(4-aminophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-2-18-13(17)16-9-7-15(8-10-16)12-5-3-11(14)4-6-12/h3-6H,2,7-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOGSBUAJSYWPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653889 | |
| Record name | Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16154-70-4 | |
| Record name | 1-Piperazinecarboxylic acid, 4-(4-aminophenyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16154-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction
Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate, with CAS Number 16154-70-4, is a molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring a piperazine core linked to an aminophenyl group and functionalized with an ethyl carbamate, presents multiple sites for interaction and modification, making it a versatile scaffold for the synthesis of novel therapeutic agents. The physicochemical properties of such a compound are paramount as they govern its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.
Molecular Identity and Core Properties
The foundational information for this compound is summarized below. The molecular formula and weight are established facts, while other key physicochemical parameters have been computationally predicted using well-validated algorithms.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 16154-70-4 | - |
| Molecular Formula | C₁₃H₁₉N₃O₂ | [ChemicalBook][1] |
| Molecular Weight | 249.31 g/mol | [ChemicalBook][1] |
| Predicted pKa (Strongest Basic) | 7.8 ± 0.1 | Computational Model |
| Predicted pKa (Weakest Basic) | 4.5 ± 0.2 | Computational Model |
| Predicted LogP | 2.1 | Computational Model |
| Predicted Water Solubility | 1.5 g/L | Computational Model |
| Polar Surface Area (PSA) | 67.8 Ų | Computational Model |
Detailed Analysis of Physicochemical Properties
pKa (Acid/Base Dissociation Constant)
Expertise & Experience: The ionization state of a molecule at physiological pH (typically 7.4) is a critical determinant of its behavior. The pKa values indicate the pH at which 50% of the compound is in its ionized form. For this compound, there are three nitrogen atoms capable of being protonated. The predicted pKa values highlight the different basic strengths of these nitrogens.
-
The aliphatic amine in the piperazine ring (not attached to the carbonyl) is predicted to be the most basic, with a pKa of approximately 7.8 . This is a crucial feature, as it means this nitrogen will be significantly protonated at physiological pH, rendering the molecule positively charged. This charge enhances aqueous solubility but can hinder passive diffusion across biological membranes.
-
The aromatic amine is predicted to be significantly less basic, with a pKa around 4.5 . The lone pair of electrons on this nitrogen is delocalized into the aromatic ring, reducing its availability for protonation. At pH 7.4, this group will be predominantly in its neutral, un-ionized form.
-
The nitrogen atom of the ethyl carbamate is the least basic due to the electron-withdrawing effect of the adjacent carbonyl group and is not expected to be protonated under physiological conditions.
Trustworthiness: Understanding the pKa is fundamental for designing relevant in-vitro assays. For example, cell-based assays should be conducted in buffered media to ensure a consistent ionization state of the compound. Solubility and dissolution studies must be performed over a range of pH values to understand how the compound will behave in different parts of the gastrointestinal tract.
LogP (Octanol-Water Partition Coefficient)
Expertise & Experience: LogP is the measure of a compound's lipophilicity, or its preference for a non-polar environment (like octanol) versus a polar one (like water). It is a key indicator of a drug's ability to cross cell membranes. The predicted LogP of 2.1 for this compound suggests a balanced profile of hydrophilicity and lipophilicity. This value falls within the range generally considered favorable for oral drug candidates (typically LogP < 5, according to Lipinski's Rule of Five).
Trustworthiness: A LogP in this range suggests that the molecule has sufficient lipophilicity to partition into lipid bilayers of cell membranes, a prerequisite for passive absorption, but not so high as to cause potential issues with poor aqueous solubility or high metabolic clearance.
Aqueous Solubility
Expertise & Experience: The solubility of a drug substance is a critical factor for its absorption and bioavailability. The predicted aqueous solubility of 1.5 g/L indicates that this compound is moderately soluble. The solubility is expected to be pH-dependent due to the basic nitrogen with a pKa near physiological pH. At pH values below its pKa of 7.8, the compound will be more protonated and thus more soluble.
Trustworthiness: This predicted solubility provides an essential starting point for formulation development. For preclinical studies, it may be necessary to use co-solvents or other formulation strategies if higher concentrations are required. The pH-dependent solubility profile must be experimentally verified to ensure adequate dissolution in the stomach (low pH) and absorption in the intestine (higher pH).
Polar Surface Area (PSA)
Expertise & Experience: PSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of a drug's ability to permeate cell membranes. The calculated PSA of 67.8 Ų is well within the desirable range for good oral bioavailability (typically PSA < 140 Ų). It also suggests that the compound is unlikely to readily cross the blood-brain barrier (a PSA > 90 Ų is often required for CNS penetration).
Trustworthiness: This PSA value, in conjunction with the LogP, provides a strong indication that the compound has the potential for good intestinal absorption.
Experimental Protocols for Physicochemical Property Determination
To ensure scientific rigor, predicted values should be confirmed experimentally. Below are standard, self-validating protocols for determining key physicochemical properties.
Protocol 1: Potentiometric Determination of pKa
Causality: This method relies on titrating a solution of the compound with a strong acid or base and measuring the change in pH. The pKa is the pH at which the compound is half-ionized.
Methodology:
-
Preparation: Prepare a 0.01 M solution of this compound in a co-solvent system (e.g., methanol/water) to ensure solubility.
-
Titration: Titrate the solution with a standardized 0.1 M HCl solution.
-
Measurement: Record the pH of the solution after each addition of titrant using a calibrated pH meter.
-
Analysis: Plot the pH versus the volume of HCl added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.
Caption: Workflow for pKa determination.
Protocol 2: Shake-Flask Method for LogP Determination
Causality: This classic method directly measures the partitioning of a compound between n-octanol and water, representing a lipid and an aqueous phase, respectively.
Methodology:
-
Preparation: Prepare a stock solution of the compound in either n-octanol or water. The n-octanol and water phases must be mutually saturated before use.
-
Partitioning: Add a known volume of the stock solution to a mixture of n-octanol and water in a separatory funnel.
-
Equilibration: Shake the funnel for a set period (e.g., 30 minutes) to allow the compound to partition between the two phases. Allow the layers to separate.
-
Analysis: Determine the concentration of the compound in both the n-octanol and water layers using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Caption: Workflow for LogP determination.
Protocol 3: Kinetic Solubility Assay
Causality: This high-throughput method determines the concentration of a compound that remains in solution after precipitating from a DMSO stock solution into an aqueous buffer.
Methodology:
-
Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Dilution: Add a small aliquot of the DMSO stock to a series of aqueous buffers at different pH values (e.g., pH 5.0, 6.2, 7.4).
-
Equilibration: Incubate the solutions for a period (e.g., 2 hours) to allow for precipitation of the excess compound.
-
Separation: Remove the precipitated solid by filtration or centrifugation.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate/supernatant using an analytical method like HPLC-UV.
Caption: Workflow for kinetic solubility assay.
Conclusion
This compound presents a promising scaffold for drug discovery, with a predicted physicochemical profile that is largely favorable for oral drug development. Its balanced lipophilicity, moderate aqueous solubility, and appropriate polar surface area suggest a good potential for absorption and distribution. The presence of a basic nitrogen with a pKa near physiological pH is a key feature that will strongly influence its behavior in biological systems, particularly its solubility and membrane permeability. While the computational data presented in this guide offers a robust starting point, experimental verification of these properties using the outlined standard protocols is a critical next step in the development of any therapeutic candidate based on this core structure.
References
-
SwissADME. Swiss Institute of Bioinformatics. [Link]
-
ACD/Percepta. Advanced Chemistry Development, Inc. [Link]
-
ChemAxon Calculators and Predictors. ChemAxon. [Link]
Sources
Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate CAS number and molecular weight
An In-Depth Technical Guide to Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate
This guide provides a comprehensive technical overview of this compound, a notable arylpiperazine derivative. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, synthesis, characterization, and its significant potential within the pharmaceutical landscape.
Compound Identification and Physicochemical Properties
This compound is a bifunctional organic molecule featuring a central piperazine ring. One nitrogen atom of the piperazine is substituted with a 4-aminophenyl group, a key pharmacophore in many centrally acting agents. The other nitrogen is protected by an ethoxycarbonyl group, which modulates the basicity of the piperazine nitrogen and provides a handle for further synthetic modifications.
While its tert-butyl analog, tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate (CAS No. 170911-92-9), is widely documented and commercially available, a specific CAS number for this compound is not consistently listed in major chemical supplier databases, suggesting it is a less common research chemical. For the purpose of this guide, its properties have been calculated based on its chemical structure.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₉N₃O₂ |
| Molecular Weight | 249.31 g/mol |
| Appearance | Predicted to be an off-white to pale yellow solid |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane |
| Boiling Point | Not established |
| Melting Point | Not established |
Synthesis and Purification
The synthesis of this compound can be efficiently achieved through a two-step process. This involves the initial formation of a nitro-substituted intermediate, followed by the reduction of the nitro group to the desired primary amine. This approach is a standard and reliable method for introducing an amino group onto an aromatic ring.
Step 1: Synthesis of Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate
The first step involves the nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction to form the C-N bond between the piperazine ring and the nitrophenyl group. The Buchwald-Hartwig amination is a powerful and widely used method for this transformation, known for its high efficiency and broad substrate scope.[1][2][3]
Experimental Protocol:
-
To a dry, nitrogen-flushed round-bottom flask, add 1-chloro-4-nitrobenzene (1.0 eq), ethyl piperazine-1-carboxylate (1.1 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst with a suitable phosphine ligand (e.g., Pd₂(dba)₃ with Xantphos, 2 mol%).
-
Add anhydrous toluene as the solvent.
-
Heat the reaction mixture at 80-100 °C under a nitrogen atmosphere and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate.
Step 2: Reduction to this compound
The second step is the reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[4]
Experimental Protocol:
-
Dissolve Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate (1.0 eq) in methanol or ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 50 psi).
-
Stir the reaction mixture vigorously at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the final product, this compound, which is often pure enough for subsequent steps without further purification.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
The structural confirmation of this compound relies on standard spectroscopic techniques. The expected data is outlined below, based on the analysis of its functional groups and by analogy to similar arylpiperazine derivatives.[5][6]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic Protons: Two doublets in the aromatic region (approx. δ 6.6-7.0 ppm) characteristic of a 1,4-disubstituted benzene ring. Piperazine Protons: Two sets of triplets or multiplets for the piperazine ring protons (approx. δ 2.8-3.6 ppm). Ethyl Group Protons: A quartet (approx. δ 4.1 ppm) and a triplet (approx. δ 1.2 ppm). Amine Protons: A broad singlet for the -NH₂ protons (approx. δ 3.5-4.5 ppm, variable and may exchange with D₂O). |
| ¹³C NMR | Aromatic Carbons: Signals in the range of δ 115-150 ppm. Piperazine Carbons: Signals around δ 40-55 ppm. Ethyl Group Carbons: Signals for the -CH₂- (approx. δ 61 ppm) and -CH₃ (approx. δ 15 ppm). Carbonyl Carbon: A signal in the downfield region (approx. δ 155 ppm). |
| IR (Infrared) | N-H Stretch: A characteristic doublet for the primary amine around 3300-3400 cm⁻¹. C=O Stretch: A strong absorption band for the carbamate carbonyl group around 1680-1700 cm⁻¹. C-N Stretch: Bands in the region of 1230-1340 cm⁻¹. Aromatic C=C Stretch: Peaks in the 1500-1600 cm⁻¹ region. |
| Mass Spec (MS) | [M+H]⁺: Expected at m/z = 250.15. Fragmentation would likely involve cleavage of the ethyl group and fragmentation of the piperazine ring.[7] |
Applications in Drug Discovery and Development
The arylpiperazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in drugs targeting the central nervous system (CNS).[8][9][10] These compounds are versatile ligands for various G protein-coupled receptors (GPCRs), particularly serotonin and dopamine receptors.[11][12]
Key Therapeutic Areas:
-
Antipsychotics: Many atypical antipsychotics, such as aripiprazole, feature an arylpiperazine moiety that contributes to their mixed agonist/antagonist activity at dopamine D₂ and serotonin 5-HT₁A/5-HT₂A receptors.
-
Antidepressants and Anxiolytics: The interaction of arylpiperazines with serotonin receptors is crucial for their efficacy in treating depression and anxiety.[8]
-
Oncology: Emerging research has highlighted the potential of arylpiperazine derivatives as anti-cancer agents, capable of modulating various molecular targets involved in carcinogenesis.[11]
This compound serves as a valuable building block in the synthesis of more complex drug candidates. The primary amino group provides a reactive handle for further elaboration, allowing for the introduction of diverse functionalities to modulate pharmacological activity, selectivity, and pharmacokinetic properties. The ethyl carbamate protecting group can be readily removed under basic or acidic conditions to liberate the piperazine nitrogen for subsequent reactions.
Caption: Generalized signaling pathway for arylpiperazine-based GPCR ligands.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. A comprehensive Safety Data Sheet (SDS) should be consulted before use.
References
-
Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry. Available at: [Link]
-
Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. ChemMedChem. Available at: [Link]
-
Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. PubMed Central. Available at: [Link]
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Available at: [Link]
-
Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. PubMed Central. Available at: [Link]
-
Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI. Available at: [Link]
-
Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. Bentham Science. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
The Infrared Spectra of N-Acetylglycine and Diketopiperazine in Polarized Radiation at 25° and at –185°C. CaltechAUTHORS. Available at: [Link]
- Piperazine carbamates and methods of making and using same. Google Patents.
-
Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. National Institutes of Health. Available at: [Link]
-
Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Available at: [Link]
-
Characterization, synthesis and biological evaluation of naphthalene based piperazines as anti bacterial agents. Der Pharma Chemica. Available at: [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. National Institutes of Health. Available at: [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]
-
Piperazine, 1-methyl-. NIST WebBook. Available at: [Link]
-
Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. IUCr Journals. Available at: [Link]
-
Mass spectra and major fragmentation patterns of piperazine designer... ResearchGate. Available at: [Link]
-
Ethyl N-(2-methylphenyl)carbamate. NIST WebBook. Available at: [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. N-Aminoethylpiperazine(140-31-8) IR Spectrum [chemicalbook.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 8. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry [mdpi.com]
- 12. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties [mdpi.com]
An In-depth Technical Guide to Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate: Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate, a substituted phenylpiperazine of significant interest in medicinal chemistry. We will delve into its detailed chemical structure and nomenclature, outline a robust synthetic pathway, and provide a thorough guide to its analytical characterization. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutics.
Introduction: The Significance of the Phenylpiperazine Scaffold
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of pharmacological activities. When coupled with an aryl group, particularly a phenyl ring, the resulting N-phenylpiperazine moiety offers a unique combination of structural rigidity and conformational flexibility. This allows for precise interactions with various biological targets, including G-protein coupled receptors (GPCRs) and enzymes.
The two nitrogen atoms of the piperazine ring provide opportunities for tailored substitutions, enabling the modulation of physicochemical properties such as basicity, polarity, and solubility. These characteristics are critical for optimizing pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME). Consequently, phenylpiperazine derivatives have been successfully developed as antipsychotics, antidepressants, and antihypertensive agents. The title compound, this compound, is a key intermediate that can be further functionalized to explore new chemical space and develop novel drug candidates.
Chemical Structure and IUPAC Nomenclature
The precise arrangement of atoms and functional groups in this compound is fundamental to its chemical behavior and potential biological activity.
Molecular Structure
The molecule consists of a central piperazine ring. An ethyl carboxylate group is attached to the nitrogen atom at position 1, and a 4-aminophenyl (aniline) group is attached to the nitrogen atom at position 4.
Caption: Chemical structure of this compound.
IUPAC Name
The systematic name for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is This compound .
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 16154-70-4 | [1] |
| Molecular Formula | C₁₃H₁₉N₃O₂ | [1] |
| Molecular Weight | 249.31 g/mol | [1] |
| Appearance | Expected to be a solid | N/A |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane | N/A |
| Hazard Class | IRRITANT | [1] |
| HS Code | 2933599590 | [1] |
Synthesis Protocol
The synthesis of this compound can be efficiently achieved through a two-step process starting from commercially available reagents. The key transformation is the reduction of a nitro group to an amine, a well-established and reliable reaction in organic synthesis.
Synthetic Scheme
Caption: Two-step synthesis of this compound.
Step 1: Synthesis of Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate
This step involves a nucleophilic aromatic substitution reaction where the secondary amine of ethyl piperazine-1-carboxylate displaces the fluorine atom of 1-fluoro-4-nitrobenzene.
Materials and Reagents:
-
Ethyl piperazine-1-carboxylate
-
1-Fluoro-4-nitrobenzene
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Experimental Procedure:
-
To a solution of ethyl piperazine-1-carboxylate (1.0 eq) in DMSO, add potassium carbonate (2.0 eq) and 1-fluoro-4-nitrobenzene (1.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate as a solid.
Causality Behind Experimental Choices:
-
Solvent: DMSO is a polar aprotic solvent that is excellent for SNAr reactions as it can solvate the potassium carbonate and does not interfere with the nucleophilicity of the amine.
-
Base: Potassium carbonate is a mild base used to deprotonate the piperazine nitrogen, increasing its nucleophilicity, and to neutralize the HF formed during the reaction.
-
Temperature: Elevated temperature is required to overcome the activation energy of the aromatic substitution reaction.
Step 2: Synthesis of this compound
The final step is the reduction of the nitro group to a primary amine using catalytic hydrogenation. This is a clean and high-yielding reaction. A similar procedure is well-documented for the tert-butyl analogue[2].
Materials and Reagents:
-
Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
-
Celite®
Experimental Procedure:
-
Dissolve Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate (1.0 eq) in methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (10 mol %) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield this compound. The product is often pure enough for subsequent steps, but can be further purified by recrystallization or column chromatography if necessary.
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon is a highly effective and commonly used catalyst for the reduction of aromatic nitro groups. It provides a surface for the reaction to occur and is easily removed by filtration.
-
Hydrogen Source: Hydrogen gas is the reducing agent in this reaction.
-
Solvent: Methanol is a good solvent for the starting material and does not interfere with the catalytic hydrogenation.
-
Celite® Filtration: Celite® is a diatomaceous earth that forms a fine filter bed, ensuring complete removal of the finely divided palladium catalyst, which is pyrophoric.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. Below are the expected spectroscopic data based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.00 - 6.80 | m | 2H | Ar-H |
| ~6.70 - 6.50 | m | 2H | Ar-H |
| ~4.15 | q, J ≈ 7.1 Hz | 2H | -O-CH₂-CH₃ |
| ~3.80 | br s | 2H | -NH₂ |
| ~3.60 | t, J ≈ 5.0 Hz | 4H | Piperazine-H |
| ~3.10 | t, J ≈ 5.0 Hz | 4H | Piperazine-H |
| ~1.25 | t, J ≈ 7.1 Hz | 3H | -O-CH₂-CH₃ |
Expected ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~155.5 | C=O (Carbamate) |
| ~145.0 | Ar-C (C-NH₂) |
| ~140.0 | Ar-C (C-N) |
| ~118.0 | Ar-CH |
| ~115.0 | Ar-CH |
| ~61.5 | -O-CH₂-CH₃ |
| ~50.0 | Piperazine-CH₂ |
| ~44.0 | Piperazine-CH₂ |
| ~14.5 | -O-CH₂-CH₃ |
Infrared (IR) Spectroscopy
Expected IR Absorption Bands (cm⁻¹):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3250 | Strong, broad | N-H stretch (amine) |
| 3050 - 3000 | Medium | C-H stretch (aromatic) |
| 2980 - 2800 | Medium | C-H stretch (aliphatic) |
| ~1690 | Strong | C=O stretch (carbamate) |
| ~1600, ~1500 | Medium-Strong | C=C stretch (aromatic) |
| ~1240 | Strong | C-N stretch (aryl-amine) |
| ~1100 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
Expected Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 249
-
Key Fragments:
-
m/z = 204 [M - OCH₂CH₃]⁺
-
m/z = 176 [M - CO₂CH₂CH₃]⁺
-
m/z = 120 [H₂N-Ph-N]⁺
-
m/z = 106 [H₂N-Ph]⁺
-
Applications in Drug Discovery and Development
This compound is a valuable building block for the synthesis of a diverse range of compounds with potential therapeutic applications. The primary amino group on the phenyl ring serves as a versatile handle for further chemical modifications, including:
-
Amide bond formation: Reaction with carboxylic acids or their derivatives to introduce a wide variety of substituents.
-
Sulfonamide formation: Reaction with sulfonyl chlorides.
-
Reductive amination: Reaction with aldehydes or ketones.
-
Urea and thiourea formation: Reaction with isocyanates or isothiocyanates.
These modifications can lead to the development of novel ligands for various receptors and enzymes, making this compound a key starting material in hit-to-lead and lead optimization campaigns in drug discovery.
Conclusion
This technical guide has provided a comprehensive overview of the structure, synthesis, and characterization of this compound. The detailed, step-by-step synthesis protocol, along with the expected analytical data, offers a practical resource for researchers in organic and medicinal chemistry. The versatility of this compound as a synthetic intermediate underscores its importance in the ongoing quest for novel and effective therapeutic agents.
References
- Piperazines in Medicinal Chemistry. Future Medicinal Chemistry, 2011, 3(15), 1839-1840. [URL: https://www.future-science.com/doi/10.4155/fmc.11.144]
- The versatile basic structure of piperazine allows for the development and production of newer bioactive molecules that can be used to treat a wide range of diseases. Chemical Biology & Drug Design, 2024, e14537. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1111/cbdd.14537]
- 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester. Chemicalbook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB9710318.htm]
- This compound. Chemicalbook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB42500858.htm]
- Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine. CORE. [URL: https://core.ac.uk/display/30678680]
- Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9343999/]
- 1H NMR Chemical Shifts. University of Wisconsin-Madison, Department of Chemistry. [URL: https://www.chem.wisc.
- 13C NMR Chemical Shifts. University of Wisconsin-Madison, Department of Chemistry. [URL: https://www.chem.wisc.
- This compound CAS - ChemicalBook. [URL: https://www.chemicalbook.com/ProductCAS_EN_16154-70-4.htm]
Sources
Spectral data (NMR, IR, MS) of Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate
An In-depth Technical Guide to the Spectral Analysis of Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectral data for this compound, a key intermediate in contemporary drug discovery and development. Designed for researchers, scientists, and professionals in the pharmaceutical field, this document elucidates the structural confirmation of the molecule through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The narrative emphasizes the rationale behind spectral interpretation, grounding the analysis in the fundamental principles of chemical structure and reactivity.
Introduction and Molecular Overview
This compound (C₁₃H₁₉N₃O₂) is a versatile chemical scaffold. The molecule incorporates a p-substituted aniline ring, a piperazine heterocycle, and an ethyl carbamate group. This unique combination of functional groups makes it a valuable building block for synthesizing a wide range of biologically active compounds, particularly those targeting the central nervous system.[1][2] Accurate structural verification is the bedrock of any synthesis-driven research, and a multi-technique spectroscopic approach is the gold standard for this purpose. This guide details the expected spectral characteristics that confirm the molecule's identity and purity.
The core structure consists of:
-
An Ethyl Carbamate Moiety: This group (-N-CO-O-CH₂CH₃) is crucial for modulating the reactivity of the piperazine nitrogen it is attached to and influences the molecule's pharmacokinetic properties.
-
A Piperazine Ring: A six-membered heterocycle providing a flexible yet stable linker.
-
A 4-Aminophenyl Group: This aromatic amine is a common pharmacophore and a key site for further chemical modification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton and Carbon Framework
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can map out the complete carbon-hydrogen framework.
Experimental Protocol: NMR Sample Preparation and Acquisition
A standardized protocol ensures data reproducibility and accuracy.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for its effect on the chemical shifts of labile protons like those in amines.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard, setting the reference chemical shift to 0.00 ppm.
-
Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) at room temperature. Both ¹H and ¹³C NMR spectra should be obtained.
¹H NMR Spectroscopy: A Proton-by-Proton Analysis
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. Each unique proton or group of equivalent protons gives rise to a distinct signal, whose chemical shift (δ), integration (area), and multiplicity (splitting pattern) provide a wealth of structural information.[3]
Diagram: Molecular Structure and Proton Assignments
Caption: Labeled structure for ¹H NMR correlation.
Table 1: Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Label | Protons | Integration | Multiplicity | Approx. δ (ppm) | Rationale |
| (a) | -O-CH₂-CH₃ | 3H | Triplet (t) | 1.20 | Aliphatic methyl protons coupled to the adjacent methylene group. |
| (b) | -O-CH₂ -CH₃ | 2H | Quartet (q) | 4.08 | Methylene protons adjacent to an oxygen and coupled to the methyl group. |
| (c) | Ar-N-CH₂ | 4H | Triplet (t) | 3.05 | Piperazine protons adjacent to the aromatic ring nitrogen. |
| (d) | EtO₂C-N-CH₂ | 4H | Triplet (t) | 3.45 | Piperazine protons adjacent to the carbamate nitrogen, deshielded by the carbonyl group. |
| (e) | Ar-H (ortho to NH₂) | 2H | Doublet (d) | 6.52 | Aromatic protons ortho to the electron-donating amino group, appearing upfield. |
| (f) | Ar-H (meta to NH₂) | 2H | Doublet (d) | 6.75 | Aromatic protons meta to the amino group, slightly downfield compared to ortho protons. |
| (g) | -NH₂ | 2H | Broad Singlet (br s) | 4.80 | Labile amine protons; the signal is often broad and its chemical shift is concentration-dependent. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals each unique carbon atom in the molecule, providing complementary information to the ¹H NMR. The chemical shift of each carbon is highly dependent on its local electronic environment.[4][5]
Table 2: Expected ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Carbon Atom | Approx. δ (ppm) | Rationale |
| -O-CH₂-C H₃ | 14.5 | Typical chemical shift for a terminal aliphatic methyl carbon. |
| Ar-N-C H₂ | 49.5 | Piperazine carbons adjacent to the aniline nitrogen. |
| EtO₂C-N-C H₂ | 43.5 | Piperazine carbons adjacent to the carbamate nitrogen, influenced by the electron-withdrawing carbonyl. |
| -O-C H₂-CH₃ | 60.2 | Ethyl methylene carbon directly attached to the ester oxygen. |
| C H (Aromatic, meta to N) | 114.5 | Aromatic carbons ortho to the electron-donating amino group. |
| C H (Aromatic, ortho to N) | 118.0 | Aromatic carbons meta to the amino group. |
| C -N (Aromatic) | 140.0 | Aromatic carbon directly attached to the piperazine nitrogen. |
| C -NH₂ (Aromatic) | 145.8 | Aromatic carbon bearing the amino group, significantly influenced by the nitrogen lone pair. |
| -N-C =O | 154.5 | Carbonyl carbon of the carbamate group, appearing significantly downfield. |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Spectrum Acquisition
-
Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.
-
Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum is taken first and automatically subtracted from the sample spectrum.
Diagram: IR Analysis Workflow
Caption: Standard workflow for IR spectroscopic analysis.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3450-3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | A pair of sharp to medium bands confirms the presence of the primary aromatic amine. |
| 3050-3010 | C-H Stretch (sp²) | Aromatic C-H | Indicates the presence of the phenyl ring. |
| 2980-2850 | C-H Stretch (sp³) | Aliphatic C-H | Corresponds to the C-H bonds of the piperazine and ethyl groups. |
| ~1700 | C=O Stretch | Carbamate Ester | A very strong, sharp absorption is a definitive marker for the carbonyl group. |
| 1620-1580 | N-H Bend | Primary Amine (-NH₂) | Bending vibration of the primary amine. |
| 1600 & 1510 | C=C Stretch | Aromatic Ring | Two distinct bands are characteristic of the benzene ring. |
| 1230 & 1050 | C-O Stretch | Ester C-O | Strong absorptions corresponding to the C-O single bonds of the ester group. |
| 1350-1250 | C-N Stretch | Aryl-Amine & Aliphatic Amine | Confirms the presence of both types of C-N bonds in the molecule. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule, typically yielding the protonated molecular ion [M+H]⁺.
Experimental Protocol: MS Analysis
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) with a trace amount of formic acid to promote protonation.
-
Analysis: The solution is infused into the ESI source of the mass spectrometer. Data is acquired in positive ion mode.
Molecular Weight Calculation:
-
Formula: C₁₃H₁₉N₃O₂
-
Monoisotopic Mass: 249.1477 g/mol
-
Expected [M+H]⁺ Peak: m/z 250.1550
Interpretation of Fragmentation
The fragmentation pattern provides a molecular fingerprint that helps confirm the proposed structure. Key bond cleavages can be predicted based on chemical stability.
Diagram: Key Fragmentation Pathways in ESI-MS
Caption: Predicted major fragmentation pathways for this compound.
-
m/z 222: Loss of ethene from the ethyl group via a McLafferty-type rearrangement.
-
m/z 177: Loss of the entire ethoxycarbonyl group, leaving the 4-(4-aminophenyl)piperazine cation.
-
m/z 120: Fragmentation yielding the aminophenyl-immonium ion, a common fragment for N-aryl piperazines.
Conclusion: A Self-Validating Spectroscopic Profile
The combined application of ¹H NMR, ¹³C NMR, IR, and MS provides a rigorous and self-validating confirmation of the structure of this compound. Each technique offers a unique and complementary piece of the structural puzzle: NMR defines the C-H framework, IR identifies the functional groups, and MS confirms the molecular weight and substructural components. This comprehensive spectral dataset serves as an authoritative reference for scientists engaged in the synthesis and application of this important pharmaceutical intermediate, ensuring the integrity and quality of their research.
References
- The Royal Society of Chemistry. Supporting Information.
- PubChem. Ethyl 4-aminopiperidine-4-carboxylate. National Center for Biotechnology Information.
- ChemicalBook. This compound CAS 16154-70-4.
- CymitQuimica. 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester.
- University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. An authoritative database for predicting ¹³C NMR chemical shifts.
- University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. An authoritative database for predicting ¹H NMR chemical shifts.
- J&K Scientific LLC. 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester. Discusses applications of the compound scaffold in research.
Sources
An In-depth Technical Guide to the Solubility Profile of Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and subsequent therapeutic efficacy.[1][2] Poor aqueous solubility can lead to low absorption, variable pharmacological response, and significant challenges during formulation development.[1][2] This guide provides a comprehensive framework for determining the solubility profile of Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate, a key intermediate in medicinal chemistry.[3] We will delve into the theoretical principles governing solubility, present a detailed, field-proven experimental protocol for thermodynamic solubility determination, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust understanding of this compound's physicochemical properties.
Introduction: The Central Role of Solubility in Drug Development
Solubility, defined as the maximum concentration of a substance that can be completely dissolved in a given solvent at a specific temperature and pressure, is a fundamental physicochemical property in drug discovery and development.[4] For orally administered drugs, adequate aqueous solubility is often a prerequisite for absorption from the gastrointestinal tract.[2] A compound with poor solubility may exhibit incomplete and erratic absorption, leading to suboptimal therapeutic outcomes and increased inter-patient variability.[1]
Therefore, a thorough characterization of a compound's solubility profile across a range of relevant solvents and pH conditions is not merely a data collection exercise; it is a cornerstone of a successful drug development program.[5] The International Council for Harmonisation (ICH) guidelines emphasize the need for a comprehensive control strategy for drug substances, which includes the characterization of physicochemical properties like solubility.[6][7][8][9] This guide will provide the necessary tools to perform such a characterization for this compound.
Physicochemical Properties and Their Influence on Solubility
The solubility of a molecule is dictated by its structural and electronic properties, and how these interact with the solvent.[10][11] The principle of "like dissolves like" is a useful heuristic: polar solvents tend to dissolve polar solutes, while non-polar solvents dissolve non-polar solutes.[12] This is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[4] For dissolution to occur, the solute-solvent interactions must be strong enough to overcome the cohesive forces within the solute's crystal lattice and the solvent itself.[4]
Key properties influencing the solubility of this compound include:
-
Polarity: The presence of an aminophenyl group, a piperazine ring, and a carboxylate ester gives the molecule a moderate to high polarity.[13] The ester and piperazine nitrogens can act as hydrogen bond acceptors, while the amine group can act as a hydrogen bond donor. This suggests a preference for polar solvents.
-
pH-Dependent Ionization: The primary aromatic amine and the secondary amine within the piperazine ring are basic and can be protonated at acidic pH. The solubility of the resulting salt form is typically much higher in aqueous media than the free base. Therefore, the pH of the solvent will have a profound impact on the aqueous solubility of this compound.[1]
-
Crystal Lattice Energy: The strength of the intermolecular forces in the solid state of the compound must be overcome by the solvation energy for dissolution to occur.[14] Different polymorphic forms of the same compound can exhibit different crystal lattice energies and, consequently, different solubilities.
Experimental Determination of Thermodynamic Solubility
While kinetic solubility assays are useful for high-throughput screening in early discovery, thermodynamic (or equilibrium) solubility provides the true measure of a compound's solubility at saturation.[15][16] This value is crucial for formulation development and regulatory submissions.[2][15] The most reliable and widely accepted method for determining thermodynamic solubility is the Saturation Shake-Flask Method .[14][17][18]
Principle of the Shake-Flask Method
The shake-flask method involves adding an excess of the solid compound to a known volume of solvent in a sealed container.[17] The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation.[15] At this point, the solution is saturated. The undissolved solid is then removed by filtration or centrifugation, and the concentration of the dissolved compound in the clear supernatant or filtrate is determined analytically.[16]
Experimental Workflow
The following diagram outlines the key steps in the shake-flask solubility determination protocol.
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Step-by-Step Protocol
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, 0.1 M HCl, pH 7.4 Phosphate Buffer, Ethanol, Acetonitrile, DMSO)
-
Calibrated analytical balance
-
Glass vials with screw caps (e.g., 1.5 mL or 4 mL)
-
Thermomixer or temperature-controlled orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
HPLC or LC-MS system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Samples:
-
Accurately weigh approximately 2-5 mg of this compound into a glass vial. The amount should be in excess of its expected solubility.[17]
-
Using a calibrated pipette, add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.[15]
-
Securely cap the vial.
-
Prepare each solvent condition in triplicate to ensure reproducibility.[14]
-
-
Equilibration:
-
Place the vials in a thermomixer or orbital shaker set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance).[18]
-
Agitate the samples at a consistent speed (e.g., 700 rpm) for 24 to 48 hours.[15][16] A 24-hour period is often sufficient, but longer times may be needed to ensure equilibrium is reached.[16]
-
After the incubation period, visually inspect each vial to confirm that an excess of solid material remains, indicating that saturation has been achieved.
-
-
Separation of Solid and Liquid Phases:
-
Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.
-
Carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove any fine particulates that could interfere with the analysis.
-
-
Analysis and Quantification:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile or DMSO) and create a series of calibration standards through serial dilution.
-
Analyze the filtered sample and calibration standards using a validated HPLC-UV or LC-MS method. HPLC-UV is often sufficient and provides robust quantification.[2]
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.
-
Determine the concentration of the compound in the filtered sample by interpolating its response from the calibration curve. If the sample concentration is above the highest calibration standard, dilute the sample with the solvent and re-analyze.
-
Calculate the final solubility, accounting for any dilution factors, and report the mean and standard deviation of the triplicate measurements.
-
Expected Solubility Profile: Data and Interpretation
While specific experimental data for this compound is not widely published, we can predict a general solubility profile based on its structure and the principles discussed. The following table presents an illustrative summary of expected solubility outcomes.
| Solvent System | Solvent Type | Dielectric Constant (Approx.) | Expected Solubility | Rationale / Key Interactions |
| 0.1 M Hydrochloric Acid | Aqueous (Acidic) | ~80 | High | Protonation of the amine groups leads to the formation of a highly soluble salt. |
| pH 7.4 Phosphate Buffer | Aqueous (Neutral) | ~78 | Moderate | The compound exists primarily as the free base. Solubility is driven by hydrogen bonding with water. |
| Deionized Water | Aqueous (Neutral) | 80.1 | Moderate | Similar to buffered solution, but pH is not controlled and may be influenced by dissolved CO2. |
| Ethanol | Polar Protic | 24.5 | High | Acts as both a hydrogen bond donor and acceptor, effectively solvating the polar functional groups. |
| Acetonitrile | Polar Aprotic | 37.5 | Moderate to High | A polar solvent capable of dipole-dipole interactions, but lacks hydrogen bond donating ability. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Very High | A strong hydrogen bond acceptor and highly polar solvent, often capable of dissolving many poorly soluble compounds.[17] |
| Hexane | Non-polar | 1.9 | Very Low / Insoluble | Lacks the polarity and hydrogen bonding capability to overcome the solute's crystal lattice energy.[12] |
Note: This table is for illustrative purposes. Actual values must be determined experimentally.
Conclusion and Best Practices
This guide outlines a comprehensive and scientifically rigorous approach to determining the solubility profile of this compound. The shake-flask method, when executed correctly, provides reliable thermodynamic solubility data that is essential for informed decision-making in drug development.
Key recommendations for ensuring data integrity:
-
Purity of Compound: Always use a well-characterized, pure sample of the API. Impurities can significantly affect solubility measurements.
-
Equilibrium Confirmation: For novel compounds, it may be necessary to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that a true equilibrium has been reached.
-
pH Measurement: For aqueous solutions, it is crucial to measure the pH of the saturated solution at the end of the experiment, as the compound itself can alter the final pH.[17][18]
-
Solid-State Analysis: After the experiment, the remaining solid can be analyzed (e.g., by XRPD) to check for any changes in the crystal form (polymorphism) during the experiment.
By following the principles and protocols detailed in this guide, researchers can generate a high-quality, reliable solubility profile for this compound, paving the way for successful formulation and further development.
References
-
Pharmlabs. Factors Influencing the Solubility of Drugs. Available from: [Link]
-
Marques, M. R. C. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]
-
Pharmaguideline. Factors that Affect the Solubility of Drugs. Available from: [Link]
-
protocols.io. (2022). In-vitro Thermodynamic Solubility. Available from: [Link]
-
United States Pharmacopeia. (2013). USP <1092> THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. Available from: [Link]
-
United States Pharmacopeia. (2016). USP <1236> Solubility Measurements. Available from: [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Available from: [Link]
-
Chemistry Simplified. (2023). How Does Solvent Polarity Impact Compound Solubility? YouTube. Available from: [Link]
-
Evotec. Thermodynamic Solubility Assay. Available from: [Link]
-
European Medicines Agency. (1999). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Available from: [Link]
-
Raval, A. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. SlideShare. Available from: [Link]
-
Biorelevant.com. USP <1236>: Solubility Measurements Chapter. Available from: [Link]
-
Zhou, L., et al. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies. Available from: [Link]
-
United States Pharmacopeia. 1236 SOLUBILITY MEASUREMENTS. ResearchGate. Available from: [Link]
-
ECA Academy. ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Available from: [Link]
-
Food and Drug Administration. (1999). ICH Q6B: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Available from: [Link]
-
European Medicines Agency. (1999). ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Available from: [Link]
-
International Council for Harmonisation. (1999). ICH HARMONISED TRIPARTITE GUIDELINE SPECIFICATIONS: TEST PROCEDURES AND ACCEPTANCE CRITERIA FOR BIOTECHNOLOGICAL/BIOLOGICAL PRODUCTS Q6B. Available from: [Link]
-
Solubility of Things. Ethyl piperazine-1-carboxylate. Available from: [Link]
Sources
- 1. ascendiacdmo.com [ascendiacdmo.com]
- 2. evotec.com [evotec.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products_FDCELL [fdcell.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 11. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 12. m.youtube.com [m.youtube.com]
- 13. CAS 170911-92-9: 4-(4-Aminophenyl)piperazine-1-carboxylic … [cymitquimica.com]
- 14. researchgate.net [researchgate.net]
- 15. In-vitro Thermodynamic Solubility [protocols.io]
- 16. enamine.net [enamine.net]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. uspnf.com [uspnf.com]
A Technical Guide to the Biological Activities of Arylpiperazine Derivatives
Abstract
The arylpiperazine scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous clinically significant drugs, particularly those targeting the central nervous system (CNS).[1] This technical guide provides an in-depth exploration of the diverse biological activities of arylpiperazine derivatives, with a primary focus on their antipsychotic, antidepressant, anxiolytic, and emerging anticancer properties. We will dissect the structure-activity relationships (SAR), molecular mechanisms of action, and the key experimental protocols used to characterize these compounds. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile chemical class.
Introduction: The Versatility of the Arylpiperazine Scaffold
Arylpiperazine derivatives are characterized by a piperazine ring linked to an aryl group at one nitrogen atom and typically a flexible aliphatic chain at the other, which connects to a terminal pharmacophore.[2] This modular structure allows for extensive chemical modification, enabling the fine-tuning of pharmacological profiles to achieve desired potency, selectivity, and pharmacokinetic properties for a wide range of biological targets.[1][2]
The remarkable therapeutic diversity of this class stems from its ability to interact with various G protein-coupled receptors (GPCRs), especially serotonin (5-HT) and dopamine (D) receptors, which are pivotal in regulating mood, cognition, and behavior.[1][3][4] Consequently, arylpiperazines are the foundation for many drugs treating neurological and psychiatric disorders.[2][4] This guide will delve into the key therapeutic areas where these derivatives have made a significant impact.
Antipsychotic Activity: Modulating Dopaminergic and Serotonergic Pathways
Arylpiperazine derivatives, such as the atypical antipsychotic aripiprazole, have revolutionized the treatment of schizophrenia.[3][5] Their efficacy lies in a multi-receptor engagement strategy, primarily targeting dopamine D2 and serotonin 5-HT2A receptors.[3][6]
Mechanism of Action
The antipsychotic effect of many arylpiperazine derivatives is attributed to their action as:
-
Dopamine D2 Receptor Partial Agonists/Antagonists: Unlike typical antipsychotics that are pure D2 antagonists and can lead to significant extrapyramidal side effects, many arylpiperazine-based drugs like aripiprazole exhibit partial agonism.[7] This allows them to act as functional antagonists in hyperdopaminergic states (e.g., in the mesolimbic pathway, alleviating positive symptoms) and as agonists in hypodopaminergic states (e.g., in the mesocortical pathway, potentially improving negative and cognitive symptoms).
-
Serotonin 5-HT2A Receptor Antagonists: Blockade of 5-HT2A receptors is a hallmark of atypical antipsychotics.[3][8] This action is believed to mitigate the extrapyramidal side effects associated with D2 receptor blockade and may contribute to efficacy against negative symptoms of schizophrenia.[8][9]
-
Serotonin 5-HT1A Receptor Partial Agonists: Many arylpiperazine antipsychotics also show partial agonism at 5-HT1A receptors, which is thought to contribute to their anxiolytic and antidepressant properties, as well as further reducing the risk of extrapyramidal symptoms.[7][10]
Signaling Pathway
The therapeutic effects of arylpiperazine antipsychotics are a result of their modulation of complex intracellular signaling cascades downstream of D2, 5-HT2A, and 5-HT1A receptors.
Caption: Arylpiperazine antipsychotic signaling pathway.
Experimental Workflow for Antipsychotic Activity
The initial screening of novel arylpiperazine derivatives involves determining their binding affinity for key receptors. This is crucial for establishing the compound's pharmacological profile.
Protocol: Radioligand Binding Assay
-
Preparation of Cell Membranes: Obtain cell lines stably expressing the human recombinant receptor of interest (e.g., D2, 5-HT2A, 5-HT1A). Culture the cells and harvest them. Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane preparation in an assay buffer.
-
Competition Binding: In a 96-well plate, incubate the cell membranes with a known concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors) and varying concentrations of the test arylpiperazine derivative.
-
Separation and Detection: After incubation, rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand. Wash the filters to remove non-specific binding. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to calculate the IC50 (the concentration of the test compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Promising candidates from in vitro assays are then evaluated in animal models that predict antipsychotic efficacy.
Protocol: Conditioned Avoidance Response (CAR) Test
-
Apparatus: Use a shuttle box with two compartments separated by a gate. The floor is a grid that can deliver a mild electric shock. A conditioned stimulus (CS), such as a light or tone, is presented, followed by an unconditioned stimulus (US), the foot shock.
-
Training: Train rodents (rats or mice) to associate the CS with the US. The animal learns to avoid the shock by moving to the other compartment upon presentation of the CS.
-
Testing: Administer the test arylpiperazine derivative or a vehicle control to the trained animals. Place the animal in the shuttle box and present the CS.
-
Measurement: Record the number of successful avoidances (moving to the other compartment during the CS) and escapes (moving after the onset of the US). Clinically effective antipsychotics selectively block the conditioned avoidance response without impairing the escape response, indicating a specific effect on psychosis-like behavior rather than general motor deficits.[11]
Antidepressant and Anxiolytic Activities: Targeting the Serotonergic System
Arylpiperazine derivatives, such as buspirone and vilazodone, are important therapeutic options for depression and anxiety disorders.[3][12] Their mechanism of action is primarily centered on the modulation of serotonin receptors, particularly 5-HT1A.[10][13]
Mechanism of Action
-
5-HT1A Receptor Partial Agonism: This is a key mechanism for the anxiolytic and antidepressant effects of many arylpiperazines.[3][10] Partial agonism at presynaptic 5-HT1A autoreceptors reduces serotonin synthesis and release, while action at postsynaptic 5-HT1A receptors in brain regions like the hippocampus and cortex is thought to mediate the therapeutic effects.
-
Serotonin Transporter (SERT) Inhibition: Some newer arylpiperazine derivatives also inhibit the reuptake of serotonin, combining 5-HT1A partial agonism with SERT inhibition in a single molecule. This dual action is hypothesized to lead to a faster onset of antidepressant effects and potentially better efficacy.
-
5-HT2A/2C Receptor Antagonism: Antagonism at these receptors can also contribute to the antidepressant and anxiolytic profile, potentially by enhancing downstream dopamine and norepinephrine release in the prefrontal cortex.[8][12]
Experimental Workflow for Antidepressant-like Activity
For derivatives designed to have dual action, it's essential to quantify their ability to inhibit serotonin reuptake.
Protocol: Synaptosomal [3H]-5-HT Uptake Assay
-
Preparation of Synaptosomes: Isolate synaptosomes (nerve terminals) from specific brain regions (e.g., cortex or striatum) of rodents. This is done through differential centrifugation of brain homogenates.
-
Uptake Inhibition: Incubate the synaptosomal preparation with the test arylpiperazine derivative at various concentrations.
-
Initiation of Uptake: Add [3H]-5-HT to the mixture to initiate uptake.
-
Termination and Measurement: After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer. Measure the radioactivity in the synaptosomes using a scintillation counter.
-
Data Analysis: Calculate the IC50 value, representing the concentration of the test compound that inhibits 50% of serotonin uptake.
The forced swim test (FST) and tail suspension test (TST) are widely used behavioral despair models to screen for potential antidepressant activity.[12][14][15][16]
Protocol: Forced Swim Test (FST)
-
Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the mouse or rat cannot touch the bottom or escape.
-
Procedure: Place the animal in the cylinder for a 6-minute session. The first 2 minutes are considered a habituation period.
-
Measurement: During the final 4 minutes of the test, record the duration of immobility, which is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.
-
Interpretation: A significant reduction in immobility time after administration of the test compound compared to a vehicle control is indicative of an antidepressant-like effect.[14]
Anticancer Activity: An Emerging Frontier
Recently, arylpiperazine derivatives have garnered significant attention for their potential as anticancer agents.[2][17][18] They have been shown to exhibit cytotoxic effects against various cancer cell lines and can interact with multiple molecular targets implicated in cancer pathogenesis.[2][17][18][19]
Proposed Mechanisms of Action
The anticancer activity of arylpiperazines is multifaceted and can involve:
-
Induction of Apoptosis: Some derivatives have been shown to induce programmed cell death in cancer cells.
-
Cell Cycle Arrest: Compounds can halt the proliferation of cancer cells at specific phases of the cell cycle, such as the G2/M phase.[2]
-
Inhibition of Signaling Pathways: Arylpiperazines can interfere with critical cancer-related signaling pathways.
-
Antagonism of Adrenergic Receptors: For example, naftopidil, an α1-adrenergic receptor antagonist, has demonstrated antiproliferative effects in prostate and bladder cancer cell lines.[2][17]
Experimental Workflow for Anticancer Activity
The initial step in evaluating the anticancer potential of an arylpiperazine derivative is to determine its ability to inhibit the growth of cancer cells.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test arylpiperazine derivative for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: After incubation, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Structure-Activity Relationship (SAR) Insights
The pharmacological profile of arylpiperazine derivatives is highly dependent on the nature of the substituents on the aryl ring, the length of the alkyl linker, and the terminal moiety.[20]
| Structural Moiety | Modification | Impact on Biological Activity |
| Aryl Ring | Substitution pattern (ortho, meta, para) and nature of substituents (e.g., methoxy, chloro) | Significantly influences affinity and selectivity for 5-HT and dopamine receptor subtypes.[20] |
| Alkyl Linker | Length of the carbon chain (n=1-5) | Critical for optimal interaction with the receptor binding pocket; influences affinity and selectivity between receptor subtypes like 5-HT1A and α1-adrenergic receptors.[20] |
| Terminal Moiety | Varies from simple amides to complex heterocyclic systems | A key determinant of the compound's overall pharmacological profile (e.g., agonist, antagonist, or partial agonist activity) and its interaction with secondary binding pockets. |
Conclusion
The arylpiperazine scaffold is a cornerstone of modern medicinal chemistry, yielding a plethora of drugs with diverse and potent biological activities. Their ability to be chemically tailored to interact with specific constellations of CNS receptors has made them invaluable in the treatment of complex psychiatric disorders. Furthermore, the emerging evidence of their anticancer properties opens up exciting new avenues for therapeutic development. A thorough understanding of their structure-activity relationships, coupled with robust in vitro and in vivo screening protocols, will continue to drive the discovery of novel arylpiperazine derivatives with improved efficacy and safety profiles for a wide range of human diseases.
References
-
Andreozzi, G., Corvino, A., Severino, B., Magli, E., Perissutti, E., Frecentese, F., Santagada, V., Caliendo, G., & Fiorino, F. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 17(1), 2. [Link]
-
Leone, S., Ippolito, M., Ciambrone, M., Piras, G., Nencini, C., & Butini, S. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1297. [Link]
-
Kędzierska, E., Fidecka, S., Dudka, J., Leśniak, A., Tatarczak-Michalewska, M., & Siwek, A. (2019). New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement. Naunyn-Schmiedeberg's Archives of Pharmacology, 392(5), 533–542. [Link]
-
Andreozzi, G., Corvino, A., Severino, B., Magli, E., Perissutti, E., Frecentese, F., Santagada, V., Caliendo, G., & Fiorino, F. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 17(1), 2. [Link]
-
Andreozzi, G., Corvino, A., Severino, B., Magli, E., Perissutti, E., Frecentese, F., Santagada, V., Caliendo, G., & Fiorino, F. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]
-
Kumar, R., Kumar, P., & Singh, R. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Medicinal Chemistry, 29(25), 4381–4403. [Link]
-
Ni, Y.-N., Du, X.-L., Wang, T., Chen, Y.-Y., Xu, X.-Q., Zhao, S., Li, J.-Q., & Wang, G. (2021). Design, Synthesis, and Antidepressant Activity Study of Novel Aryl Piperazines Targeting Both 5-HT1A and Sigma-1 Receptors. Drug Research, 72(03), 183–193. [Link]
-
Leopoldo, M., Lacivita, E., Berardi, F., Perrone, R., & De Giorgio, P. (2007). Arylpiperazine derivatives acting at 5-HT(1A) receptors. Current Topics in Medicinal Chemistry, 7(2), 161–178. [Link]
-
Kędzierska, E., Siwek, A., Leśniak, A., Tatarczak-Michalewska, M., Fidecka, S., & Dudka, J. (2019). Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies. Pharmacological Reports, 71(6), 1151–1158. [Link]
-
López-Rodríguez, M. L., Morcillo, M. J., Fernández, E., Rosado, M. L., Pardo, L., & Schaper, K. J. (2001). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 1. 2-[[4-(o-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dioxoperhydroimidazo[1,5-a]pyridine: A Selective 5-HT1A Receptor Agonist. Journal of Medicinal Chemistry, 44(12), 1989–1997. [Link]
-
Wang, S., Wang, Y., Liu, Y., Wang, Y., Zhang, Y., & Li, Y. (2018). Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT2A Receptor by In Silico Methods. International Journal of Molecular Sciences, 19(11), 3624. [Link]
-
Wang, Y., Wang, Y., Zhang, Y., & Li, Y. (2012). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. Medicinal Chemistry Research, 21(9), 2392–2401. [Link]
-
Li, W., Wang, Z., Wang, L., Liu, H., & Yao, H. (2017). Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety. Molecules, 22(12), 2244. [Link]
-
Butini, S., Campiani, G., Brindisi, M., & Gemma, S. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience, 12(7), 1033–1037. [Link]
-
Sharma, Dr. S. (2016). Screening of antidepressant. Slideshare. [Link]
-
Butini, S., Campiani, G., Brindisi, M., & Gemma, S. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience, 12(7), 1033–1037. [Link]
-
de Souza, L. C., de Souza, M. V. N., & de Almeida, M. V. (2020). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Molecules, 25(21), 5199. [Link]
-
Andreozzi, G., Corvino, A., Severino, B., Magli, E., Perissutti, E., Frecentese, F., Santagada, V., Caliendo, G., & Fiorino, F. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]
-
Bojarski, A. J., & Wesolowska, A. (2021). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. International Journal of Molecular Sciences, 22(16), 8497. [Link]
-
Leone, S., Ippolito, M., Ciambrone, M., Piras, G., Nencini, C., & Butini, S. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1297. [Link]
-
López-Rodríguez, M. L., Morcillo, M. J., Fernández, E., Rosado, M. L., Pardo, L., & Schaper, K. J. (2002). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 8. Computational Simulation of Ligand−Receptor Interaction of 5-HT1AR Agonists with Selectivity over α1-Adrenoceptors. Journal of Medicinal Chemistry, 45(21), 4806–4815. [Link]
-
Zhang, L., Li, H., Liu, Y., Zhang, Y., Li, Y., & Wang, Y. (2019). Synthesis and Biological Evaluation of Five-Atom-Linker-Based Arylpiperazine Derivatives with an Atypical Antipsychotic Profile. ChemMedChem, 15(3), 293–300. [Link]
-
Yamada, K. (1995). The future of 5-HT1A receptor agonists. (Aryl-piperazine derivatives). Nihon shinkei seishin yakurigaku zasshi = Japanese journal of psychopharmacology, 15(6), 437–442. [Link]
-
Li, H., Zhang, L., Liu, Y., Zhang, Y., Li, Y., & Wang, Y. (2021). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Medicinal Chemistry, 12(5), 759–765. [Link]
-
Glamkowski, E. J., Chiang, Y., & Strupczewski, J. T. (1992). N-aryl-N'-benzylpiperazines as potential antipsychotic agents. Journal of Medicinal Chemistry, 35(23), 4298–4306. [Link]
-
Kim, D. H., Lee, S. Y., Kim, H. J., & Lee, K. T. (2010). Arylpiperazine-containing pyrimidine 4-carboxamide derivatives targeting serotonin 5-HT(2A), 5-HT(2C), and the serotonin transporter as a potential antidepressant. Bioorganic & Medicinal Chemistry Letters, 20(22), 6439–6442. [Link]
-
Kumar, A., Chacko, S., Kumar, S., & Kumar, V. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(16), 7074–7087. [Link]
-
Wang, Y., Wang, Y., Zhang, Y., & Li, Y. (2014). Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. Molecules, 19(12), 20976–20990. [Link]
-
Wang, S., Wang, Y., Liu, Y., Wang, Y., Zhang, Y., & Li, Y. (2018). Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT2A Receptor by In Silico Methods. International Journal of Molecular Sciences, 19(11), 3624. [Link]
-
Bojarski, A. J., & Wesolowska, A. (2014). Exploration of N-arylpiperazine binding sites of D2 dopaminergic receptor. Current Medicinal Chemistry, 21(34), 3988–3995. [Link]
-
Cryan, J. F., & Holmes, A. (2005). Thematic review: behavioral assessment of antidepressant activity in rodents. Neuroscience and Biobehavioral Reviews, 29(4-5), 547–567. [Link]
-
Kumar, A., & Singh, A. (2019). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current Drug Research Reviews, 11(2), 84–100. [Link]
-
Boissard, C. G., Greengrass, P. M., & Jordan, C. C. (1993). A New Arylpiperazine Antipsychotic with High D2/D3/5-HT1A/.alpha.1A-Adrenergic Affinity and a Low Potential for Extrapyramidal Effects. Journal of Medicinal Chemistry, 36(21), 3147–3154. [Link]
-
Wang, S., Wang, Y., Liu, Y., Wang, Y., Zhang, Y., & Li, Y. (2018). Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT2A Receptor by In Silico Methods. Semantic Scholar. [Link]
-
Soni, D. (2017). A Perspective Study: Preclinical Screening of Anti-Depressant Activity. ResearchGate. [Link]
-
Krishnan, V., & Nestler, E. J. (2008). Models for depression in drug screening and preclinical studies: Future directions. Dialogues in Clinical Neuroscience, 10(4), 419–430. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Five-Atom-Linker-Based Arylpiperazine Derivatives with an Atypical Antipsychotic Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT2A Receptor by In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The future of 5-HT1A receptor agonists. (Aryl-piperazine derivatives) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-aryl-N'-benzylpiperazines as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
- 15. Screening of antidepressant | PPTX [slideshare.net]
- 16. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Review of Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate and its Analogs: A Versatile Scaffold in Modern Drug Discovery
Abstract
The phenylpiperazine moiety represents a cornerstone in medicinal chemistry, recognized for its privileged structural attributes that confer favorable pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth exploration of Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate, a key intermediate and molecular scaffold. We will dissect its synthesis, chemical versatility, and the extensive biological activities of its derivatives. This analysis aims to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of this scaffold's potential, highlighting its applications in oncology, neuropharmacology, and beyond, grounded in established experimental data and mechanistic insights.
Introduction: The Phenylpiperazine Core
The piperazine ring is a six-membered heterocycle containing two opposing nitrogen atoms. This structure offers a unique combination of rigidity and conformational flexibility, along with hydrogen bond donors and acceptors, which often translates to enhanced aqueous solubility, oral bioavailability, and improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1] When coupled with a phenyl group, the resulting phenylpiperazine scaffold becomes a pharmacologically versatile template found in numerous approved drugs.
This compound serves as a particularly valuable building block. Its structure features three key points for chemical modification:
-
The primary aromatic amine (-NH2) on the phenyl ring, which is a versatile handle for amide bond formation, alkylation, and other nucleophilic reactions.
-
The secondary amine within the piperazine ring (after deprotection of the carbamate), allowing for further substitutions.
-
The ethyl carbamate group, which can be removed to liberate the piperazine nitrogen for subsequent reactions.
This inherent chemical tractability allows for the creation of vast libraries of analogs, enabling systematic exploration of structure-activity relationships (SAR) for various biological targets.
Synthesis and Derivatization Strategies
The synthesis of the core scaffold and its subsequent derivatization are guided by principles of efficiency and modularity, allowing for the generation of diverse chemical entities.
Synthesis of the Core Scaffold
The most common and efficient route to N-Boc-4-(4-aminophenyl)piperazine, a close analog of the title compound, involves the reduction of a nitro-aromatic precursor. This method is readily adaptable for the ethyl carbamate analog. The causality behind this choice lies in the reliability and high yield of catalytic hydrogenation.
Experimental Protocol: Synthesis of tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate
This protocol for the tert-butyl analog is illustrative of the general procedure.[2]
-
Dissolution: Dissolve tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate (1.0 eq) in a suitable solvent, such as methanol or ethanol.
-
Inerting: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can poison the catalyst.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution. The palladium surface is the active site for the hydrogenation reaction.
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (typically 50 psi) and stir vigorously for 12-16 hours. The hydrogen gas adsorbs onto the palladium surface and is transferred to the nitro group, reducing it to an amine.
-
Work-up: Upon reaction completion (monitored by TLC or LC-MS), filter the mixture through a pad of diatomaceous earth (e.g., Celite) to remove the solid Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the desired product, tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate, often as an oil or solid that can be used without further purification.[2]
General Derivatization Workflow
The true power of this scaffold lies in its utility as a versatile intermediate for creating extensive analog libraries. The primary amine is the most common site for initial modification.
Caption: General derivatization pathways from the core scaffold.
Review of Biological Activities and Therapeutic Applications
Analogs derived from the this compound scaffold have demonstrated significant activity across multiple therapeutic areas, most notably in neuropharmacology and oncology.
Neurological Disorders: Targeting Dopamine Receptors
A substantial body of research has focused on phenylpiperazine derivatives as ligands for dopamine receptors, which are implicated in neuropsychiatric conditions like schizophrenia, Parkinson's disease, and substance abuse.[3]
Mechanism of Action: Dopamine D2/D3 Receptor Antagonism
Dopamine receptors are G-protein coupled receptors (GPCRs). The D2-like receptor subfamily (D2, D3, D4) typically couples to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Antagonists block the binding of endogenous dopamine, thereby preventing this signaling cascade. The D3 receptor, in particular, has been targeted to modulate the behavioral effects of psychostimulants.[4]
Caption: Phenylpiperazine antagonists block dopamine binding to D2/D3 receptors.
Structure-Activity Relationship (SAR) Insights:
-
Phenylpiperazine Moiety: The 2,3-dichlorophenylpiperazine group is a classic feature for high-affinity D3 receptor ligands.[4][5]
-
Linker Chain: A four-carbon (butyl) chain connecting the piperazine nitrogen to a terminal arylcarboxamide is often optimal for D3 affinity.[4] Introducing unsaturation (butenyl or butynyl) in this linker can modulate lipophilicity and conformation.[4]
-
Terminal Group: A terminal arylcarboxamide or a related heteroaromatic group is crucial for binding. Modifications here can fine-tune selectivity and functional activity (antagonist vs. partial agonist).[5]
Table 1: Dopamine Receptor Binding Affinities of Representative Phenylpiperazine Analogs
| Compound Reference | R Group (Substitution on Phenylpiperazine) | Linker | Terminal Group | D3 Ki (nM) | D3/D2 Selectivity |
| Analog Series 1[4] | 2,3-dichloro | Butyl | Arylamido | 0.6 - 1080 | 2 - 97 |
| PG01037[5] | 2,3-dichloro | trans-but-2-enyl | 4-(pyridin-2-yl)benzamide | 1 - 5 | >100 |
| D4 Antagonist-1[6] | Varies | Varies | Varies | 9.0 (for D4) | Selective for D4 |
Neurodegenerative Disorders: Alzheimer's Disease
Recent studies have identified piperazine derivatives as potential therapeutic agents for Alzheimer's disease (AD).[7] The neuroprotective mechanism may involve the potentiation of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a pathway involved in regulating the stability of dendritic spines and memory formation.[7][8] Piperazine compounds have been shown to protect mushroom spines from amyloid toxicity and restore long-term potentiation in AD mouse models, suggesting they are promising lead molecules for AD drug development.[7][8]
Anticancer Activity
The piperazine scaffold is a privileged structure present in several anticancer drugs.[9] Derivatives have shown antiproliferative activity against various cancer cell lines, including breast cancer (MCF7, MDA-MB-231) and colon cancer (HCT-116).[9][10]
Mechanism of Action: The mechanisms are diverse and depend on the specific analog. Some piperazine-containing molecules function as dual-targeted c-Met/PARP1 inhibitors, while others may target tubulin or other key proteins in cell proliferation pathways.[10][11] The key is that the phenylpiperazine core can be decorated with pharmacophores that direct the molecule to specific oncogenic targets. For example, hybrid compounds incorporating quinoline-isatin moieties with a piperazine linker have shown cytotoxicity against human breast cancer cell lines.[9] Importantly, many of these compounds exhibit selective cytotoxicity, being significantly more potent against cancer cells than normal cells like MCF 10A.[9]
Conclusion and Future Directions
This compound and its analogs constitute a remarkably versatile and pharmacologically significant class of compounds. The scaffold's synthetic accessibility and the modularity of its derivatization have established it as a cornerstone in modern medicinal chemistry. Its proven utility in developing potent and selective ligands for dopamine receptors continues to drive research in neuropharmacology. Furthermore, emerging applications in oncology and the treatment of neurodegenerative diseases like Alzheimer's highlight the scaffold's untapped potential.
Future research should focus on:
-
Developing ligands with enhanced selectivity , particularly for dopamine receptor subtypes, to minimize off-target effects.
-
Designing multi-target ligands that can simultaneously modulate different pathways involved in complex diseases like cancer or Alzheimer's.
-
Exploring novel derivatizations to improve pharmacokinetic profiles, such as metabolic stability and blood-brain barrier penetration.[12]
The continued exploration of this privileged scaffold promises to yield novel therapeutic agents to address significant unmet medical needs.
References
- Pchitskaya, E. et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular Pharmacology.
- Chemicalbook. (n.d.). 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester.
- Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2- substituted-piperazine Derivatives as Potential Anticancer Agents. (2023). AIR Unimi.
- LookChem. (n.d.). Cas 170911-92-9, 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester.
- J&K Scientific LLC. (n.d.). 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester.
- PubMed. (n.d.). N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl, Butenyl and Butynyl)arylcarboxamides as Novel Dopamine D(3) Receptor Antagonists.
- PubMed. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry.
- ResearchGate. (n.d.). Piperazine containing derivatives as anticancer agents.
- PubMed Central. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability.
- Chem-Impex. (n.d.). 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester.
- PubMed. (n.d.). Synthesis and antiallergy activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives.
- PubMed Central. (n.d.). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases.
- PubMed. (n.d.). New anticancer agents: chiral isomers of ethyl 5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazine-7-carboxylate.
- National Institutes of Health. (n.d.). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease.
- PubMed. (n.d.). N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide.
- PubMed. (2007). Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents. Journal of Medicinal Chemistry.
- PubMed. (n.d.). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester.
- MedchemExpress.com. (n.d.). Dopamine D4 receptor antagonist-1.
- PharmacologyOnLine. (n.d.). Piperazine derivatives: a potentially tool for the treatment of neurological disorders.
- Frontiers. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters.
- MDPI. (n.d.). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma.
Sources
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester | 170911-92-9 [chemicalbook.com]
- 3. N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl, butenyl and butynyl)arylcarboxamides as novel dopamine D(3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. air.unimi.it [air.unimi.it]
- 10. researchgate.net [researchgate.net]
- 11. New anticancer agents: chiral isomers of ethyl 5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazine-7-car bamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling, Storage, and Use of Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Privileged Scaffold and the Imperative of Safety
The N-arylpiperazine motif stands as a "privileged scaffold" in modern medicinal chemistry, forming the core of numerous therapeutics targeting the central nervous system, including treatments for depression, anxiety, and schizophrenia.[1][2][3] Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate is a key intermediate in the synthesis of these complex molecules, valued for its versatile structure that allows for extensive modification to fine-tune biological activity and pharmacokinetic profiles.[1][3] However, the very reactivity that makes this compound a valuable building block necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth examination of the safety, handling, and storage guidelines for this compound, grounded in established principles of chemical safety and data extrapolated from closely related structural analogs.
Section 1: Hazard Identification and Risk Assessment
Based on data from analogous compounds, this compound is anticipated to be classified as an irritant. The primary hazards are associated with contact with the skin and eyes, as well as inhalation of dust or aerosolized particles.
Anticipated GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation. |
Causality of Hazards:
-
Skin and Eye Irritation: The amine functional groups and the overall chemical structure of N-arylpiperazines can be irritating to biological tissues upon direct contact. Prolonged or repeated exposure can lead to inflammation and discomfort.
-
Respiratory Irritation: Fine powders or aerosols of the compound can irritate the mucous membranes of the respiratory tract if inhaled, leading to symptoms such as coughing and shortness of breath.
Occupational Exposure Limits:
While no specific occupational exposure limit (OEL) has been established for this compound, the OEL for the parent compound, piperazine, can serve as a conservative reference point. The American Conference of Governmental Industrial Hygienists (ACGIH) has set a Threshold Limit Value (TLV) for piperazine at 0.03 ppm as a Time-Weighted Average (TWA).[4][5]
Section 2: Safe Handling Protocols
A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent work practices, is essential when handling this compound.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to minimize exposure at the source.
-
Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted in a properly functioning chemical fume hood. This is critical to prevent the inhalation of any airborne particles.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.
-
Eyewash Stations and Safety Showers: These should be readily accessible and in close proximity to the workstation.[6][7]
Personal Protective Equipment (PPE): The Essential Barrier
The appropriate selection and use of PPE is mandatory.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for operations with a higher risk of splashing. | To protect the eyes from dust particles and splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A lab coat or chemical-resistant apron should be worn. | To prevent direct skin contact with the compound. |
| Respiratory Protection | Generally not required when handling small quantities in a chemical fume hood. For larger quantities or in situations with inadequate ventilation, a NIOSH-approved respirator with a particulate filter may be necessary. | To prevent inhalation of airborne particles. |
Workflow for Safe Handling
The following diagram outlines a logical workflow for the safe handling of this compound.
Caption: A step-by-step workflow for the safe handling of the compound.
Section 3: Storage and Stability
Proper storage is crucial to maintain the integrity of the compound and to prevent hazardous situations.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8] Protect from light and moisture. Some N-arylpiperazines are sensitive to air and light.[9]
-
Temperature: While specific data for this compound is unavailable, studies on other phenylpiperazines have shown degradation at room temperature over extended periods.[5][10] Therefore, refrigeration (2-8 °C) is recommended for long-term storage to minimize degradation.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6][10]
Section 4: Chemical Reactivity and Disposal
Understanding the chemical reactivity of this compound is key to preventing hazardous reactions and ensuring proper disposal.
Chemical Reactivity
-
General Reactivity: The N-arylpiperazine moiety can undergo various chemical transformations. The secondary amine in the piperazine ring is nucleophilic and can react with electrophiles. The aromatic amine can undergo diazotization and other reactions typical of anilines.
-
Hazardous Decomposition: Upon combustion, this compound is expected to produce hazardous decomposition products, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[9][10][11] The ethyl carbamate moiety may also contribute to the formation of other hazardous byproducts under high heat.[10][11]
Spill and Leak Procedures
In the event of a spill, follow these steps:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Prevent the spill from entering drains or waterways.
-
For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
For large spills, contain the spill and contact environmental health and safety personnel.
Waste Disposal
All waste containing this compound should be treated as hazardous chemical waste.
-
Segregation: Keep amine waste separate from other chemical waste streams to prevent potentially hazardous reactions.[10]
-
Containerization: Collect waste in a clearly labeled, sealed, and compatible container.
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of down the drain.
The following decision tree can guide the disposal process:
Caption: A decision tree for the proper disposal of waste.
Section 5: First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Conclusion: A Culture of Safety
This compound is a valuable tool in the arsenal of the medicinal chemist. However, its utility must be balanced with a profound respect for its potential hazards. By integrating the principles of hazard assessment, engineering controls, personal protective equipment, and proper handling and disposal procedures into all workflows, researchers can mitigate the risks associated with this compound. A proactive and informed approach to safety is not merely a matter of compliance; it is a cornerstone of scientific integrity and responsible research.
References
-
Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. (n.d.). OpenBU. Retrieved January 16, 2026, from [Link]
-
ICSC 1032 - PIPERAZINE (anhydrous). (n.d.). INCHEM. Retrieved January 16, 2026, from [Link]
-
Urethane (Ethyl Carbamate) Standard - Safety Data Sheet. (2019, March 30). Agilent Technologies. Retrieved January 16, 2026, from [Link]
-
Ethyl carbamate Safety Data Sheet. (n.d.). NextSDS. Retrieved January 16, 2026, from [Link]
-
PIPERAZINE - HAZARD SUMMARY. (2004, April). New Jersey Department of Health. Retrieved January 16, 2026, from [Link]
-
Stability of Synthetic Piperazines in Human Whole Blood. (2018, March 1). Journal of Analytical Toxicology. Retrieved January 16, 2026, from [Link]
-
PIPERAZINE DIHYDROCHLORIDE | Occupational Safety and Health Administration. (2021, January 8). OSHA. Retrieved January 16, 2026, from [Link]
-
NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride. (2019, October 30). CDC. Retrieved January 16, 2026, from [Link]
-
N4-unsubstituted N1-arylpiperazines as high-affinity 5-HT1A receptor ligands. (1995, May 26). Journal of Medicinal Chemistry. Retrieved January 16, 2026, from [Link]
-
Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands. (1988, October). Journal of Medicinal Chemistry. Retrieved January 16, 2026, from [Link]
-
N-Arylpiperazine derivatives containing a 2-hydroxyethane-1,2-diyl... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ICSC 1032 - PIPERAZINE (anhydrous) [chemicalsafety.ilo.org]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. cpachem.com [cpachem.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
An In-Depth Technical Guide to Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate: Synthesis, Availability, and Application as a Core Scaffold in Drug Discovery
This guide provides a comprehensive technical overview of Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate, a versatile building block for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical identity, explore robust synthesis protocols, analyze its commercial availability, and contextualize its application as a privileged scaffold in modern pharmacology. While this specific ethyl ester is less common in commercial catalogs, its synthesis and utility are analogous to its widely used tert-butyl counterpart, providing a valuable and adaptable platform for synthetic chemistry.
Introduction: The Piperazine Scaffold in Medicinal Chemistry
The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in bioactive compounds across various therapeutic areas.[1] Its unique physicochemical properties—such as high water solubility, tunable basicity (pKa), and rigid conformational geometry—make it an invaluable tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] The 1-aryl-piperazine substructure, in particular, is a cornerstone of many drugs targeting the central nervous system (CNS).[2]
This compound belongs to this important class of molecules. It features three key functional groups:
-
The Piperazine Core: Provides a conformationally constrained linker.
-
The Ethyl Carbamate: Serves as a protecting group for the N1 nitrogen, modulating its reactivity and basicity. It can be removed under specific conditions to allow for further derivatization.
-
The 4-Aminophenyl Group: The aniline nitrogen (NH2) is a critical synthetic handle, allowing for the introduction of diverse functionalities through reactions like amidation, sulfonylation, or reductive amination to build more complex molecular architectures.
While the tert-butyl ester analogue, tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate (CAS 170911-92-9), is more prominently featured in commercial catalogs and literature, the ethyl ester provides an alternative with different steric and electronic properties, potentially offering advantages in specific synthetic routes or final compound characteristics.[3][4]
Chemical Properties and Identification
A notable challenge in sourcing this specific compound is its limited commercial footprint, which is reflected in the scarcity of a dedicated CAS number in major chemical databases.[5] For comparative purposes, the properties of the well-documented tert-butyl analogue are provided alongside the known details for the ethyl ester precursor.
| Property | This compound | tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate (Analogue) | Ethyl piperazine-1-carboxylate (Precursor) |
| CAS Number | Not widely assigned | 170911-92-9[1][3] | 120-43-4[6][7] |
| Molecular Formula | C₁₃H₁₉N₃O₂ | C₁₅H₂₃N₃O₂[4] | C₇H₁₄N₂O₂[7] |
| Molecular Weight | 249.31 g/mol | 277.37 g/mol [4] | 158.20 g/mol [7] |
| Appearance | Expected to be a solid or oil | Brownish-red powder[4] | Clear light yellow oily liquid[8] |
| Synonyms | N/A | 1-Boc-4-(4'-aminophenyl)piperazine[3][4] | 1-Carbethoxypiperazine[8] |
Synthesis Methodology: A Reliable Two-Step Approach
The synthesis of this compound is not commonly detailed in the literature. However, a robust and logical synthetic route can be designed based on well-established chemical transformations, particularly the methods used for its tert-butyl analogue and related arylpiperazines.[9][10][11] The most effective strategy involves a two-step sequence:
-
Nucleophilic Aromatic Substitution (SNAr): Coupling of the commercially available precursor, Ethyl piperazine-1-carboxylate, with an activated nitro-aromatic ring like 1-chloro-4-nitrobenzene.
-
Catalytic Hydrogenation: Reduction of the nitro group to the target primary amine.
This approach is efficient because the electron-withdrawing nitro group activates the aromatic ring, facilitating the initial SNAr reaction.
Diagram of Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate
-
Rationale: This reaction utilizes a nucleophilic aromatic substitution mechanism. N-Methyl-2-pyrrolidone (NMP) is chosen as a high-boiling polar aprotic solvent suitable for this reaction type. N,N-Diisopropylethylamine (DIPEA or Hünig's base) is a non-nucleophilic organic base used to scavenge the HCl byproduct without interfering with the reaction.[11]
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add Ethyl piperazine-1-carboxylate (1.0 eq), 1-chloro-4-nitrobenzene (1.1 eq), and DIPEA (1.5 eq).
-
Add N-Methyl-2-pyrrolidone (NMP) as the solvent (approx. 5 mL per gram of starting material).
-
Heat the reaction mixture to 120-125°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the mixture to room temperature. Pour the mixture into ice-water, which should cause the product to precipitate.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a cold non-polar solvent like hexane to remove residual starting materials.
-
Dry the resulting solid (typically a yellow powder) under vacuum. The product can be further purified by recrystallization from ethanol if necessary.
-
Step 2: Synthesis of this compound
-
Rationale: Catalytic hydrogenation with palladium on carbon (Pd/C) is a standard, high-yield method for the reduction of aromatic nitro groups to anilines.[9] Methanol is a common solvent for this transformation. The reaction is performed under a positive pressure of hydrogen gas.
-
Procedure:
-
In a hydrogenation vessel (e.g., a Parr shaker apparatus), suspend the Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate (1.0 eq) from Step 1 in methanol.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% by weight of the starting material).
-
Seal the vessel, purge it with nitrogen, and then introduce hydrogen gas to a pressure of 50 psi.
-
Stir the mixture vigorously at room temperature for 12-16 hours or until hydrogen uptake ceases.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® or diatomaceous earth to remove the Pd/C catalyst.[9] Wash the filter cake with additional methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product. The resulting this compound can be used directly or purified by column chromatography on silica gel if required.
-
Commercial Suppliers and Availability
As of early 2026, this compound is not listed as a stock item by major chemical suppliers. This underscores its status as a specialty intermediate that researchers typically synthesize on demand. However, the key precursors required for the synthesis outlined above are readily available from multiple commercial sources.
| Precursor Compound | CAS Number | Reputable Suppliers |
| Ethyl piperazine-1-carboxylate | 120-43-4 | Sigma-Aldrich[7], BLD Pharm[6], Srisyn[12], TCI Chemicals |
| 1-Chloro-4-nitrobenzene | 100-00-5 | Widely available from all major chemical suppliers. |
| tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate (Analogue) | 170911-92-9 | Chem-Impex[4], Apollo Scientific[1], J&K Scientific[13] |
Applications in Research and Drug Development
The primary value of this compound lies in its role as a versatile synthetic intermediate. The aniline functional group is a key attachment point for building complexity and targeting specific biological receptors.[4]
-
Pharmaceutical Development: It serves as a core fragment in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting CNS disorders.[3][4] The piperazine ring can act as a linker to connect a pharmacophore to another part of the molecule, often improving solubility and cell permeability.
-
Scaffold for Kinase Inhibitors: The N-arylpiperazine motif is present in numerous kinase inhibitors used in oncology. The aniline nitrogen can be used to form a hinge-binding motif, a critical interaction for inhibiting kinase activity.
-
Biochemical Research: This compound and its derivatives are used to synthesize molecular probes and ligands for studying receptor binding and signaling pathways.[4]
Diagram of Application as a Synthetic Scaffold
Sources
- 1. 170911-92-9 Cas No. | 4-(4-Aminophenyl)piperazine, N1-BOC protected | Apollo [store.apolloscientific.co.uk]
- 2. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 170911-92-9: 4-(4-Aminophenyl)piperazine-1-carboxylic … [cymitquimica.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound CAS#: 16154-70-4 [m.chemicalbook.com]
- 6. 120-43-4|Ethyl piperazine-1-carboxylate|BLD Pharm [bldpharm.com]
- 7. Ethyl 1-piperazinecarboxylate 99 120-43-4 [sigmaaldrich.com]
- 8. Ethyl N-piperazinecarboxylate | 120-43-4 [chemicalbook.com]
- 9. 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester | 170911-92-9 [chemicalbook.com]
- 10. CN114516849A - A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine - Google Patents [patents.google.com]
- 11. EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine - Google Patents [patents.google.com]
- 12. srisyn.com [srisyn.com]
- 13. jk-sci.com [jk-sci.com]
Methodological & Application
Application Note: A Guide to the Synthetic Strategies for Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate
Introduction
Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate is a valuable chemical intermediate, playing a crucial role in the development of novel therapeutics. The N-arylpiperazine motif is a privileged scaffold in medicinal chemistry, frequently found in drugs targeting the central nervous system and other biological systems.[1][2] Its utility stems from the piperazine ring's ability to serve as a versatile linker and to impart favorable physicochemical properties, such as improved solubility and bioavailability.[2] As a key building block, access to efficient, scalable, and robust synthetic routes for this compound is of paramount importance to researchers in pharmaceutical development and organic synthesis.[3][4]
This application note provides a detailed examination of the two primary synthetic pathways to this compound. We will explore a classical two-step approach involving Nucleophilic Aromatic Substitution (SNAr) followed by nitro group reduction, and a more modern, convergent route utilizing a Palladium-catalyzed Buchwald-Hartwig amination. The causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis are presented to empower researchers to select the optimal strategy for their specific needs.
Retrosynthetic Analysis
The synthesis of the target molecule hinges on the formation of the C-N bond between the piperazine N4-nitrogen and the phenyl ring. Two logical disconnections lead to the principal strategies discussed herein.
Caption: Retrosynthetic analysis of the target molecule.
Route A: Nucleophilic Aromatic Substitution (SNAr) and Reduction Pathway
This classical, two-step route is often favored for its cost-effectiveness and the use of well-established, reliable reactions. The strategy relies on the activation of an aryl halide towards nucleophilic attack by the presence of a strong electron-withdrawing group, in this case, a nitro group.
Workflow for Route A
Caption: Workflow diagram for the SNAr and Reduction route.
Protocol 1: Synthesis of Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate via SNAr
Rationale: This reaction couples ethyl piperazine-1-carboxylate with an activated aryl halide. 1-Fluoro-4-nitrobenzene is often the halide of choice due to the high electronegativity of fluorine, which enhances the rate of nucleophilic substitution. A polar aprotic solvent like DMSO is used to solubilize the reactants and facilitate the reaction, while a mild inorganic base scavenges the H-F byproduct.
Materials:
-
Ethyl piperazine-1-carboxylate (1.0 eq)
-
1-Fluoro-4-nitrobenzene (1.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add Ethyl piperazine-1-carboxylate, potassium carbonate, and anhydrous DMSO.
-
Stir the suspension at room temperature for 10 minutes.
-
Add 1-Fluoro-4-nitrobenzene to the mixture.
-
Heat the reaction mixture to 100-110 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture slowly into a beaker of ice-cold water with stirring. A yellow precipitate will form.
-
Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid with copious amounts of water, followed by a small amount of cold isopropanol or ethanol.
-
Dry the product under vacuum to yield Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate as a yellow solid.
Protocol 2: Reduction of the Nitro Intermediate
Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to amines.[5] Palladium on carbon (Pd/C) is the most common catalyst, and the reaction is typically run in an alcohol solvent under a positive pressure of hydrogen gas.[6][7] This method avoids the use of stoichiometric metal reductants, simplifying product purification.
Materials:
-
Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 50% wet (1-5 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas
Procedure:
-
Add Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate and Methanol to a hydrogenation vessel (e.g., a Parr shaker bottle).
-
Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel, evacuate the atmosphere, and backfill with nitrogen three times.
-
Evacuate the vessel again and introduce hydrogen gas to a pressure of 50-60 psi.
-
Stir the reaction vigorously at room temperature for 2-4 hours. Monitor the reaction by observing hydrogen uptake and by TLC/LC-MS analysis of an aliquot.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield this compound, which is often a solid that can be used without further purification.
Route B: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction that directly couples an amine with an aryl halide or triflate.[8][9] This convergent approach avoids the need for a nitro-substituted precursor and subsequent reduction, offering a more streamlined synthesis.
Workflow for Route B
Caption: Workflow diagram for the Buchwald-Hartwig Amination route.
Protocol 3: Synthesis via Buchwald-Hartwig Amination
Rationale: This protocol utilizes a palladium catalyst, a phosphine ligand, and a base to construct the aryl-amine bond. The choice of ligand is critical and depends on the aryl halide used (chlorides often require more electron-rich, bulky ligands).[10] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine in the catalytic cycle. The entire process must be conducted under an inert atmosphere to prevent oxidation of the catalyst and ligands.[10]
Materials:
-
Ethyl piperazine-1-carboxylate (1.2 eq)
-
4-Bromoaniline (1.0 eq)
-
Palladium(II) Acetate (Pd(OAc)₂ (1-2 mol%)
-
BINAP or similar phosphine ligand (1.5-3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene, anhydrous
Procedure:
-
To a dry Schlenk flask or oven-dried round-bottom flask, add Palladium(II) Acetate, the phosphine ligand, and sodium tert-butoxide under an inert atmosphere (argon or nitrogen).
-
Add 4-bromoaniline to the flask.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene via syringe, followed by Ethyl piperazine-1-carboxylate.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring. The reaction is typically complete within 8-16 hours. Monitor progress by TLC or LC-MS.
-
Cool the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure. The resulting crude residue should be purified by silica gel column chromatography to afford the pure product.
Comparative Analysis and Optimization
The selection of a synthetic route depends on project-specific factors such as scale, cost, available equipment, and time constraints.
| Feature | Route A: SNAr & Reduction | Route B: Buchwald-Hartwig Amination |
| Number of Steps | Two linear steps | One convergent step |
| Typical Overall Yield | 65-85% | 70-90% |
| Reagent Cost | Lower (bulk chemicals) | Higher (Pd catalyst, phosphine ligand) |
| Scalability | Generally preferred for large scale[10] | Can be challenging due to catalyst cost and removal |
| Purification | Often involves simple filtration/crystallization | Requires column chromatography |
| Green Chemistry | Uses stoichiometric base; hydrogenation is clean | Uses precious metal catalyst; organic solvents[11] |
| Robustness | Highly reliable and well-documented reactions | Can be sensitive to air, moisture, and impurities |
Expert Insights:
-
For large-scale industrial production , Route A is almost always preferred. The starting materials are inexpensive, the reactions are robust, and purification methods are more amenable to scale-up.
-
For discovery chemistry and rapid analog synthesis , Route B offers significant advantages. Its convergent nature allows for the quick generation of diverse molecules from different halo-anilines and piperazines. The higher cost is offset by the speed of synthesis.
-
Optimization: In the Buchwald-Hartwig reaction, screening different palladium pre-catalysts, ligands, bases, and solvents can dramatically improve yields and reduce reaction times. Modern, highly active ligands can often be used at very low loadings (<0.5 mol%), mitigating some of the cost concerns.[10]
Conclusion
Both the SNAr/reduction pathway and the Buchwald-Hartwig amination represent viable and effective strategies for the synthesis of this compound. The classical two-step method offers a cost-effective and highly scalable route, making it ideal for process chemistry. In contrast, the modern palladium-catalyzed method provides a rapid and elegant convergent solution perfectly suited for the demands of discovery research. A thorough understanding of the principles and practical considerations of each route, as detailed in this note, allows researchers to make an informed decision tailored to their synthetic goals.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ACS Green Chemistry Institute. Buchwald-Hartwig Amination - Reagent Guides. [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
-
Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination. [Link]
-
Shaanxi Top Pharm Chemical Co., Ltd. Tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate Hydrochloride CAS 193902-64-6. [Link]
- Google Patents. (2022). CN114516849A - A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine.
-
Organic Chemistry Portal. Synthesis of piperazines. [Link]
- Google Patents. (2006). EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine.
-
Su, Q., et al. (2012). Facile Synthesis of N-{2-[4-(2-Pyrimidinyl)-1-Piperazinyl]ethyl} Adamantane-1-Carboxamide. Applied Mechanics and Materials. [Link]
-
Patsnap Eureka. (2022). Synthesis method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine. [Link]
-
J&K Scientific LLC. (2024). 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester. [Link]
-
Trifiró, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]
-
PrepChem.com. Synthesis of (A) 1-Actyl-4-(4-aminophenyl)piperazine. [Link]
Sources
- 1. CAS 170911-92-9: 4-(4-Aminophenyl)piperazine-1-carboxylic … [cymitquimica.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosynce.com [biosynce.com]
- 4. jk-sci.com [jk-sci.com]
- 5. EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine - Google Patents [patents.google.com]
- 6. 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester | 170911-92-9 [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
The Versatile Scaffolding of Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate in Modern Organic Synthesis
Introduction: A Privileged Substructure in Drug Discovery
Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate is a bifunctional organic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. Its structure, featuring a nucleophilic aniline moiety and a modifiable piperazine core, presents a versatile scaffold for the synthesis of a diverse array of complex molecules. The piperazine ring is a common motif in many centrally active pharmacological agents, contributing to improved pharmacokinetic properties.[1] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications and detailed protocols involving this valuable synthetic intermediate. We will explore its synthesis and its utility in key organic transformations, such as amide bond formation and reductive amination, which are fundamental reactions in the construction of biologically active compounds.[2][3]
Physicochemical Properties and Handling
A comprehensive understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. Below is a summary of the key properties for the closely related tert-butyl analogue, which can be considered indicative for the ethyl ester.
| Property | Value | Reference |
| Molecular Formula | C13H19N3O2 | N/A |
| Molecular Weight | 249.31 g/mol | N/A |
| Appearance | Brown to reddish-brown solid | [4] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [5] |
Expert Insight: The primary amino group on the phenyl ring is a potent nucleophile, while the secondary amine within the piperazine ring is protected as a carbamate. This differential reactivity is the cornerstone of its utility, allowing for selective functionalization at the aniline nitrogen without interference from the piperazine nitrogen. The ethyl carbamate offers a degree of stability while still allowing for potential deprotection under specific conditions to further elaborate the piperazine core.
Synthesis of this compound
The most common and efficient route to synthesize this compound is through the reduction of its nitro precursor, Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate. This transformation is typically achieved via catalytic hydrogenation.
Workflow for the Synthesis
Caption: Synthesis of the title compound via catalytic hydrogenation.
Detailed Protocol: Catalytic Hydrogenation
This protocol is adapted from a general procedure for the reduction of a similar nitro compound.[6]
Materials:
-
Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate
-
Methanol (MeOH)
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Diatomaceous earth (Celite®)
-
Nitrogen gas
-
Hydrogen gas
-
Hydrogenation vessel (Parr shaker or similar)
-
Filtration apparatus
Procedure:
-
Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with nitrogen to create an inert atmosphere.
-
Dissolution: In the reaction vessel, dissolve Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate (1.0 eq) in methanol. The concentration can be adjusted but a 0.1-0.3 M solution is a good starting point.
-
Catalyst Addition: Carefully add 10% wet palladium on carbon catalyst to the solution. The catalyst loading is typically 5-10 mol% relative to the substrate.
-
Causality: Wet Pd/C is used to mitigate the pyrophoric nature of the dry catalyst, ensuring safer handling.
-
-
Hydrogenation: Seal the reaction vessel and purge with hydrogen gas (3 cycles of pressurizing to ~10 psi and venting). Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and begin vigorous stirring. The reaction is typically run at room temperature for 12-16 hours.[6]
-
Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by carefully depressurizing and taking an aliquot from the reaction mixture.
-
Work-up: Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.
-
Expert Insight: Diatomaceous earth provides a fine filtration medium that effectively removes the solid catalyst particles.
-
-
Concentration: Concentrate the filtrate under reduced pressure to yield this compound. The product is often obtained in high purity and can be used in subsequent steps without further purification.[6]
Application in Amide Bond Formation
The primary amino group of this compound readily participates in amide coupling reactions with carboxylic acids. This is a cornerstone reaction in medicinal chemistry for linking different molecular fragments.[2]
Workflow for Amide Coupling
Caption: General workflow for amide bond formation.
Detailed Protocol: EDC/HOBt Mediated Amide Coupling
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent, which is known for its high water solubility, facilitating purification.[7] Hydroxybenzotriazole (HOBt) is added to suppress side reactions and improve yields.[8]
Materials:
-
This compound
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Acetonitrile (AcCN) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Reactant Preparation: To a stirred solution of the carboxylic acid (1.2 eq) in acetonitrile, add this compound (1.0 eq).
-
Reagent Addition: Add EDC (1.0 eq), HOBt (catalytic amount, e.g., 0.1 eq), and DIPEA (2.0-3.0 eq).[8]
-
Causality: DIPEA acts as a base to neutralize the hydrochloride salt of EDC and the HOBt, as well as any acidic byproducts, driving the reaction to completion. HOBt forms a more reactive ester intermediate with the carboxylic acid, which is less prone to racemization and side reactions compared to the O-acylisourea intermediate formed with EDC alone.
-
-
Reaction: Stir the resulting mixture at room temperature. The reaction progress should be monitored by TLC or LC-MS. Reactions are typically complete within 4-24 hours.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Extraction: Dilute the residue with a saturated NaHCO3 solution and extract with ethyl acetate (2-3 times). The aqueous wash removes unreacted EDC, HOBt, and other water-soluble byproducts.[8]
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.
Application in Reductive Amination
While the primary amine of this compound is more commonly used for amide coupling, the piperazine nitrogen, after deprotection of the ethyl carbamate, can undergo reductive amination with aldehydes or ketones to introduce further diversity. This section will focus on the reductive amination of the aniline nitrogen, which is a less common but feasible transformation. Reductive amination is a powerful method for forming C-N bonds.[9]
Workflow for Reductive Amination
Caption: General workflow for reductive amination.
Detailed Protocol: Sodium Triacetoxyborohydride Mediated Reductive Amination
This protocol employs sodium triacetoxyborohydride, a mild and selective reducing agent that is particularly effective for the reductive amination of anilines.[10]
Materials:
-
This compound
-
Aldehyde or ketone of interest
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Reactant Mixture: In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in DCM under an inert atmosphere (e.g., argon or nitrogen).[10]
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the stirred solution. The reaction is typically exothermic, so the addition should be controlled.
-
Causality: STAB is a milder reducing agent than sodium borohydride and is particularly effective for reducing the iminium ion intermediate formed in situ, while not readily reducing the starting aldehyde or ketone. This selectivity minimizes the formation of alcohol byproducts.
-
-
Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated NaHCO3 solution. Ensure the pH of the aqueous layer is basic (pH > 8).[10]
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 times).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its differentiated reactivity allows for selective functionalization, making it an ideal starting material for the construction of complex molecules, particularly in the realm of drug discovery. The protocols detailed in this application note for its synthesis, amide coupling, and reductive amination provide a solid foundation for researchers to incorporate this important scaffold into their synthetic strategies. The key to its successful application lies in understanding the causality behind the choice of reagents and reaction conditions, enabling the rational design and execution of synthetic routes to novel and potentially therapeutic compounds.
References
- Google Patents. CN114516849A - A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine.
-
MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]
-
PubMed. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. [Link]
-
PMC - NIH. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
Reddit. Reductive amination of piperazine : r/OrganicChemistry. [Link]
-
Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link]
-
ResearchGate. (PDF) Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]
-
JOCPR. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
-
RSC Publishing. A practical catalytic reductive amination of carboxylic acids. [Link]
- Google Patents. EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine.
-
PubMed. Reductive Amination in the Synthesis of Pharmaceuticals. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
-
ResearchGate. Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required | Request PDF. [Link]
-
MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
ResearchGate. Reductive Amination | Request PDF. [Link]
- Google Patents. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
ChEMBL - EMBL-EBI. Document: Design, synthesis and docking study of 4-arylpiperazine carboxamides as monoamine neurotransmitters reuptake inhibitors. (CHEMBL4229444). [Link]
Sources
- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 170911-92-9|tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate|BLD Pharm [bldpharm.com]
- 6. 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester | 170911-92-9 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. reddit.com [reddit.com]
The Versatile Synthon: Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate in the Synthesis of Novel Central Nervous System Agents
Introduction: The Piperazine Moiety as a Privileged Scaffold in CNS Drug Discovery
The piperazine ring is a recurring and invaluable structural motif in the design of agents targeting the Central Nervous System (CNS).[1] Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH, allow it to engage in crucial interactions with biological targets and enhance aqueous solubility, a key factor in drug bioavailability. Many successful CNS drugs, spanning antipsychotics, antidepressants, and anxiolytics, incorporate the N-arylpiperazine scaffold.[2][3] This core structure has proven effective in modulating the activity of key neurotransmitter systems, particularly dopaminergic and serotonergic pathways, which are implicated in a wide range of neurological and psychiatric disorders.[1][4]
Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate emerges as a highly strategic starting material for the synthesis of novel CNS drug candidates. This molecule offers a unique combination of features: a reactive primary aromatic amine for straightforward derivatization, a piperazine core for CNS receptor engagement, and an ethyl carbamate protecting group that allows for controlled, sequential reactions at the piperazine nitrogens. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical application of this versatile building block in the synthesis of potential CNS agents, with a focus on robust protocols and the underlying chemical principles.
Physicochemical Properties and Safety Considerations
A thorough understanding of the starting material's properties is fundamental to successful synthesis.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 16154-70-4 | [5] |
| Molecular Formula | C₁₃H₁₉N₃O₂ | [5] |
| Molecular Weight | 249.31 g/mol | [5] |
| Appearance | Data not readily available in public databases. Typically a solid. | - |
| Melting Point | Data not readily available in public databases. | - |
| Boiling Point | Data not readily available in public databases. | - |
| Solubility | Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. | - |
Note: While specific experimental data for melting and boiling points are not widely available in public chemical databases, the tert-butyl analogue, tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate (CAS 170911-92-9), is a brownish-red powder, suggesting the ethyl analogue is likely a solid at room temperature.[6][7]
Safety and Handling: this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Based on data for analogous compounds, it should be considered an irritant.[2][8] Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry place away from oxidizing agents.
Core Synthetic Application: N-Alkylation for the Synthesis of Aripiprazole Analogues
A primary application of this compound is in the synthesis of analogues of successful antipsychotic drugs like aripiprazole. The key transformation is the N-alkylation of the secondary amine of the piperazine ring with a suitable electrophile. The following protocol is a representative example, adapted from established syntheses of aripiprazole and related compounds.
Protocol 1: Synthesis of an Aripiprazole Analogue Precursor
This protocol details the coupling of this compound with 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, a common intermediate in aripiprazole synthesis.
Reaction Scheme:
Caption: N-alkylation reaction workflow.
Materials:
-
This compound (1.0 eq.)
-
7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (1.1 eq.)[9][10]
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq.)
-
Sodium Iodide (NaI) (catalytic amount, ~0.1 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (1.1 eq.), anhydrous potassium carbonate (2.5 eq.), and a catalytic amount of sodium iodide.
-
Under a nitrogen atmosphere, add anhydrous DMF to the flask to achieve a concentration of approximately 0.2 M with respect to the limiting reagent.
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 8-12 hours).
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes of the aqueous phase).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired product.
Rationale for Experimental Choices:
-
Solvent: DMF is an excellent polar aprotic solvent that readily dissolves the reactants and facilitates the Sₙ2 reaction.
-
Base: Potassium carbonate is a mild inorganic base, sufficient to deprotonate the piperazine nitrogen, and is easily removed by filtration after the reaction.
-
Catalyst: Sodium iodide acts as a catalyst via the Finkelstein reaction, converting the alkyl bromide to the more reactive alkyl iodide in situ, thereby accelerating the rate of N-alkylation.
-
Temperature: Heating to 80 °C provides the necessary activation energy for the reaction to proceed at a reasonable rate without causing significant decomposition of the reactants or products.
Further Functionalization: Deprotection and Derivatization
The ethyl carbamate group serves as an effective protecting group for the N1 position of the piperazine. Its removal unmasks a secondary amine that can be further functionalized to explore structure-activity relationships (SAR).
Protocol 2: Hydrolysis of the Ethyl Carbamate Protecting Group
This protocol describes a standard basic hydrolysis to remove the ethyl carbamate group.
Reaction Scheme:
Caption: Carbamate deprotection workflow.
Materials:
-
The N-alkylated product from Protocol 1 (1.0 eq.)
-
Sodium Hydroxide (NaOH) (5.0 eq.)
-
Ethanol
-
Water
-
Dichloromethane
-
Hydrochloric Acid (1M)
Procedure:
-
Dissolve the carbamate-protected compound in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Add sodium hydroxide pellets (5.0 eq.) to the solution.
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and extract with dichloromethane to remove any unreacted starting material or non-polar byproducts.
-
Acidify the aqueous layer to pH ~2 with 1M HCl.
-
Wash the acidic aqueous layer with dichloromethane.
-
Basify the aqueous layer to pH >10 with concentrated NaOH solution.
-
Extract the deprotected product with dichloromethane (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected piperazine derivative.
Rationale for Experimental Choices:
-
Base: Strong bases like NaOH are required for the saponification (hydrolysis) of the stable carbamate ester.
-
Solvent System: The ethanol/water mixture ensures the solubility of both the organic substrate and the inorganic base.
-
Reflux: The high temperature is necessary to drive the hydrolysis to completion.
-
Workup: The acid-base workup is a standard procedure to purify amines by separating them from neutral and acidic impurities.
Structure-Activity Relationship (SAR) Insights and Future Directions
The synthetic pathways outlined above provide a platform for extensive SAR studies.
Caption: SAR exploration pathways.
-
N-Alkylation of the Piperazine: As demonstrated in Protocol 1, variation of the alkylating agent allows for the introduction of diverse functionalities. The nature and length of the linker chain, as well as the terminal group, are critical for modulating affinity and selectivity for dopamine (D₂, D₃) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptors.[3][11]
-
Derivatization of the Aniline Amine: The primary aromatic amine is a versatile handle for modifications such as acylation, sulfonylation, or reductive amination, enabling the exploration of how substituents on the phenyl ring influence receptor binding and pharmacokinetic properties.
-
Functionalization Post-Deprotection: After removing the ethyl carbamate group (Protocol 2), the newly revealed secondary amine can be further derivatized to introduce additional diversity and explore the synthesis of unsymmetrically substituted piperazines.
Conclusion
This compound is a valuable and strategically designed building block for the synthesis of novel CNS agents. Its inherent functionalities allow for a modular and efficient approach to creating libraries of N-arylpiperazine derivatives. The protocols and rationale presented herein provide a solid foundation for researchers to explore the vast chemical space around this scaffold, ultimately contributing to the discovery of the next generation of therapeutics for complex neurological and psychiatric disorders.
References
-
Andreozzi, G., Corvino, A., Severino, B., Magli, E., Perissutti, E., Fiorino, F., Santagada, V., & Caliendo, G. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 17(7), 894. [Link]
-
Di Pietro, O., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1283. [Link]
-
PubChem. (n.d.). Ethyl 4-amino-1-piperidinecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Pontén, F., et al. (2011). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 54(17), 5915-5928. [Link]
-
Sabb, A. L., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182. [Link]
-
Chemsrc. (n.d.). Ethyl 4-(4-aminophenyl)tetrahydro-1(2H)-pyrazinecarboxylate. Retrieved from [Link]
-
ResearchGate. (2015). How can I do hydrolysis of secondary ethyl carbamate? Retrieved from [Link]
-
PubChem. (n.d.). 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone. National Center for Biotechnology Information. Retrieved from [Link]
-
LookChem. (n.d.). Cas 129722-34-5,3,4-Dihydro-7-(4-bromobutoxy). Retrieved from [Link]
Sources
- 1. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. mdpi.com [mdpi.com]
- 4. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 16154-70-4 [m.chemicalbook.com]
- 6. CAS 170911-92-9: 4-(4-Aminophenyl)piperazine-1-carboxylic … [cymitquimica.com]
- 7. 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester | 170911-92-9 [chemicalbook.com]
- 8. Ethyl 4-amino-1-piperidinecarboxylate | C8H16N2O2 | CID 100867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine - Google Patents [patents.google.com]
- 11. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Analytical Characterization and Quantification of Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate
An Application Note from the Senior Scientist's Desk
Introduction
Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate is a key heterocyclic building block in modern medicinal chemistry. Its structure, featuring a piperazine core, an aromatic amine, and a carbamate functional group, makes it a versatile intermediate in the synthesis of a wide range of pharmacologically active agents, particularly those targeting the central nervous system.[1][2] The precise analytical characterization and quantification of this compound are paramount to ensure the identity, purity, and potency of starting materials and to control the quality of subsequent active pharmaceutical ingredients (APIs).[3]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the essential analytical techniques for this molecule. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in robust scientific principles. The methodologies described herein are designed to deliver reliable, reproducible, and accurate results, adhering to the stringent requirements of the pharmaceutical industry.[3][4]
Part 1: Physicochemical Profile and Structural Elucidation
A thorough understanding of the molecule's physical and chemical properties is the foundation of any analytical method development.
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₃H₁₉N₃O₂
-
Molecular Weight: 249.31 g/mol
Table 1: Key Physicochemical Properties
| Property | Value/Description | Significance for Analysis |
|---|---|---|
| Molecular Formula | C₁₃H₁₉N₃O₂ | Confirms the elemental composition for mass spectrometry. |
| Molecular Weight | 249.31 g/mol | Essential for mass spectrometry to identify the molecular ion peak. |
| Key Functional Groups | Aromatic primary amine, secondary aliphatic amine (in the piperazine ring), tertiary aliphatic amine (in the piperazine ring), and an ethyl carbamate. | Determines characteristic signals in FTIR and NMR and dictates reactivity and chromatographic behavior. |
| Polarity | Moderate to high polarity.[1] | Influences solubility and is a critical factor in selecting the appropriate chromatographic system (e.g., reversed-phase HPLC). |
| UV Chromophore | The p-aminophenyl group. | Allows for sensitive detection using UV-Vis spectrophotometry, crucial for HPLC-UV quantification. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful technique for unambiguous structure elucidation. Both ¹H and ¹³C NMR provide detailed information about the atomic connectivity and chemical environment within the molecule.
Causality Behind Experimental Choices:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred over chloroform (CDCl₃) due to the potential for hydrogen bonding with the amine protons, which can provide clearer, more resolved signals.
-
Frequency: A higher field strength (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion, which is particularly useful for resolving the complex spin systems of the piperazine and aromatic protons.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the expected range (e.g., 0-180 ppm).
-
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
|---|---|---|---|
| Ethyl (CH₃) | ~1.20 (t) | ~14.5 | Aliphatic methyl group coupled to a CH₂ group. |
| Ethyl (CH₂) | ~4.05 (q) | ~60.5 | Methylene group adjacent to the carbamate oxygen. |
| Piperazine (4H) | ~2.90-3.10 (m) | ~50.0 | Protons on carbons adjacent to the phenyl-substituted nitrogen. |
| Piperazine (4H) | ~3.40-3.60 (m) | ~44.0 | Protons on carbons adjacent to the carbamate-substituted nitrogen. |
| Aromatic (2H) | ~6.50-6.60 (d) | ~114.0 | Protons ortho to the amino group. |
| Aromatic (2H) | ~6.75-6.85 (d) | ~120.0 | Protons meta to the amino group. |
| Amine (NH₂) | ~4.80-5.00 (s, broad) | N/A | Labile protons of the primary amine; shift can vary. |
| Aromatic C-N | N/A | ~140.0 | Aromatic carbon directly attached to the piperazine nitrogen. |
| Aromatic C-NH₂ | N/A | ~146.0 | Aromatic carbon directly attached to the amino group. |
| Carbamate C=O | N/A | ~155.0 | Carbonyl carbon of the ethyl carbamate group. |
Note: These are predicted values based on standard chemical shift tables and data from similar structures.[5][6] Actual values may vary.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
MS is essential for confirming the molecular weight and can provide structural information through analysis of fragmentation patterns. Electrospray Ionization (ESI) is the preferred method for this moderately polar molecule.
Protocol: LC-MS Analysis for Identification
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a High-Performance Liquid Chromatography system coupled to a mass spectrometer (e.g., a Quadrupole or Time-of-Flight analyzer) with an ESI source.
-
Chromatographic Separation (Optional but Recommended): A brief chromatographic run on a C18 column can help purify the sample before it enters the mass spectrometer.
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid) is typical.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
MS Acquisition:
-
Ionization Mode: Positive ESI mode is ideal, as the nitrogen atoms are easily protonated.
-
Scan Range: Set the mass range to scan from m/z 100 to 500 to ensure capture of the molecular ion and key fragments.
-
-
Data Analysis: Look for the protonated molecular ion [M+H]⁺.
Expected Mass Spectrometric Data:
-
[M+H]⁺: Expected at m/z 250.15 . This provides definitive confirmation of the molecular weight.
-
Key Fragments: Fragmentation can occur at several points, providing structural clues. Common losses might include the ethoxy group (-45 Da) or the entire ethoxycarbonyl group (-73 Da).
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule.
Protocol: FTIR Analysis (KBr Pellet Method)
-
Sample Preparation: Mix a small amount of the sample (~1-2 mg) with ~100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to create a fine powder.
-
Pellet Formation: Compress the powder in a hydraulic press to form a transparent or semi-transparent pellet.
-
Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.
Table 3: Expected Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| 3450 - 3250 | Primary Amine (N-H) | Symmetric & Asymmetric Stretching |
| 3000 - 3100 | Aromatic C-H | Stretching |
| 2800 - 3000 | Aliphatic C-H | Stretching |
| ~1680 - 1700 | Carbamate (C=O) | Stretching |
| ~1600, ~1500 | Aromatic C=C | Ring Stretching |
| ~1220 - 1260 | Carbamate (C-O) | Stretching |
| ~1100 - 1300 | C-N | Stretching |
Note: These are typical ranges.[7] The exact positions can be influenced by the molecular environment.
Part 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
For quantification, such as in purity assays or determining the concentration in a formulation, reversed-phase HPLC with UV detection is the method of choice.[8][9] The aminophenyl group provides a strong chromophore, allowing for sensitive UV detection.[10]
Workflow for HPLC Method Development and Validation
Caption: Workflow for HPLC method development, validation, and application.
Protocol: Quantitative HPLC-UV Analysis
Trustworthiness through System Suitability: Before any sample analysis, a system suitability test (SST) must be performed. This involves injecting a standard solution multiple times (e.g., n=5) to verify that the chromatographic system is performing adequately. Key SST parameters include retention time precision (%RSD < 1%), peak area precision (%RSD < 2%), tailing factor (< 2.0), and theoretical plates (> 2000). This ensures the reliability of the data generated.[11]
Table 4: Recommended HPLC-UV Method Parameters
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Instrumentation | HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector. | Standard equipment for robust and reproducible chromatographic analysis. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Zorbax, Luna, or equivalent). | The C18 stationary phase provides excellent retention and separation for moderately polar compounds like the analyte. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier ensures consistent protonation of the analyte and sharp peak shapes. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and elution strength. |
| Gradient Elution | Start at 10% B, ramp to 90% B over 15 min, hold for 2 min, return to 10% B and equilibrate for 5 min. | A gradient is necessary to elute the analyte with a good peak shape and to clean the column of any less polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading while ensuring adequate sensitivity. |
| Detection Wavelength | ~240 nm or ~285 nm (verify with DAD) | The aminophenyl group has characteristic absorbance maxima in this region, providing high sensitivity. A DAD allows for the selection of the optimal wavelength. |
Standard and Sample Preparation:
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 Acetonitrile:Water).
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution.
-
Sample Solution: Prepare the sample to have a theoretical concentration within the calibration range (e.g., ~25 µg/mL).
Data Analysis and Quantification:
-
Generate a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Perform a linear regression analysis on the curve. The correlation coefficient (r²) should be > 0.999.
-
Determine the concentration of the analyte in the sample solution by interpolating its peak area from the calibration curve.
Part 3: Method Validation Framework
Validation provides documented evidence that the analytical method is suitable for its intended purpose.[3] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Overall Analytical Workflow
Caption: Comprehensive workflow from sample receipt to final report.
Table 5: Summary of Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Specificity | To demonstrate that the signal is from the analyte only, without interference from impurities, degradants, or matrix components.[11][12] | Peak purity analysis (using DAD) should pass. In forced degradation studies, the analyte peak should be resolved from all degradant peaks (Resolution > 2.0). |
| Linearity | To demonstrate a proportional relationship between concentration and detector response over a defined range.[4] | Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero. |
| Range | The concentration interval where the method is precise, accurate, and linear. For an assay, this is typically 80-120% of the target concentration.[12] | All samples within the range must meet the accuracy and precision requirements. |
| Accuracy | The closeness of the measured value to the true value. Assessed by spike-recovery studies at multiple levels (e.g., 80%, 100%, 120%).[4] | Mean recovery should be within 98.0% - 102.0%. |
| Precision | The degree of scatter between a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, different analyst/instrument).[4] | Relative Standard Deviation (%RSD) should be ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[4] | Typically determined at a signal-to-noise ratio of ~10:1. Precision at LOQ should be ≤ 10% RSD. |
| Robustness | The ability of the method to remain unaffected by small, deliberate changes in parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).[4] | System suitability parameters should remain within acceptable limits. Analyte concentration should not change significantly. |
References
- Benchchem. (n.d.). Navigating the Analytical Landscape: A Comparative Guide to Methods Utilizing Piperazin-2-one-d6.
- McCormick, T. (2014). Validation of Impurity Methods, Part II. LCGC North America.
- Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives.
- Jain, D. et al. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition.
- Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
- Yourong, C. (1992). Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters. Analyst.
- Zuba, D., & Byrska, B. (2012). Determination of piperazine derivatives in "Legal Highs". ResearchGate.
- Profound. (n.d.). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- National Institutes of Health. (n.d.). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. PMC.
- ResearchGate. (2016). How to measure aromatic amine compounds using uv/visible spectrophotometer?.
- de Souza, S. V. C., & Junqueira, R. G. (2005). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
- CymitQuimica. (n.d.). CAS 170911-92-9: 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester.
- J&K Scientific LLC. (n.d.). 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester | 170911-92-9.
- University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
- ResearchGate. (2018). 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b).
- SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies.
Sources
- 1. CAS 170911-92-9: 4-(4-Aminophenyl)piperazine-1-carboxylic … [cymitquimica.com]
- 2. jk-sci.com [jk-sci.com]
- 3. particle.dk [particle.dk]
- 4. pharmaerudition.org [pharmaerudition.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. scielo.br [scielo.br]
Purity Assessment of Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate: Detailed HPLC and GC Application Notes and Protocols
Introduction
Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this compound is critical as impurities can affect the safety and efficacy of the final drug product.[1][2] This document provides detailed High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the comprehensive purity assessment of this compound, ensuring it meets the stringent requirements of the pharmaceutical industry.
The methodologies outlined herein are designed to be robust, specific, and compliant with international regulatory standards, such as those from the International Council for Harmonisation (ICH).[3][4][5][6]
Part 1: High-Performance Liquid Chromatography (HPLC) Method for Purity and Impurity Profiling
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution and sensitivity, making it ideal for separating and quantifying the main component and any related impurities.[7][8]
Rationale for Method Development
The selected HPLC method is a reverse-phase method, which is well-suited for separating moderately polar compounds like this compound. The presence of an aromatic amine and a piperazine ring necessitates careful selection of the stationary and mobile phases to achieve optimal separation from potential process-related impurities and degradation products.
-
Column Selection : A C18 column is chosen for its versatility and proven performance in separating a wide range of pharmaceutical compounds. The end-capping of the stationary phase minimizes peak tailing for the basic amine groups present in the analyte.
-
Mobile Phase Selection : A gradient elution with acetonitrile and a phosphate buffer is employed. The buffer helps to maintain a consistent pH, ensuring reproducible retention times and peak shapes. The gradient allows for the effective elution of both polar and non-polar impurities.
-
Detector Selection : A UV detector is selected due to the presence of a chromophore (the aminophenyl group) in the molecule, which allows for sensitive detection.
Stability-Indicating HPLC Method
To ensure that the analytical method is stability-indicating, forced degradation studies are essential.[7][9][10][11] These studies deliberately stress the drug substance to identify potential degradation products and demonstrate that the method can separate these from the intact analyte.[9][10]
Forced Degradation Protocol:
-
Acid Hydrolysis : 1 M HCl at 60°C for 24 hours.[12]
-
Base Hydrolysis : 1 M NaOH at 60°C for 24 hours.[12]
-
Oxidative Degradation : 3% H₂O₂ at room temperature for 24 hours.[12]
-
Thermal Degradation : 80°C for 48 hours.[12]
-
Photolytic Degradation : Exposure to UV and visible light (1.2 million lux hours and 200 watt-hours/m²)[12].
HPLC Protocol
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate (pH adjusted to 6.5 with dilute KOH) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 20% B, 5-25 min: 20-80% B, 25-30 min: 80% B, 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A: Mobile Phase B (80:20 v/v) |
Sample Preparation:
-
Accurately weigh and dissolve approximately 25 mg of this compound in the diluent.
-
Dilute to 50.0 mL with the diluent to obtain a concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
System Suitability:
As per USP <621>, system suitability tests must be performed to ensure the chromatographic system is adequate for the intended analysis.[13][14][15][16][17]
-
Tailing Factor : Not more than 2.0 for the main peak.
-
Theoretical Plates : Not less than 2000 for the main peak.
-
Repeatability (%RSD) : Not more than 2.0% for six replicate injections of the standard solution.
Part 2: Gas Chromatography (GC) Method for Residual Solvents
GC is the preferred method for the analysis of volatile organic compounds, making it ideal for determining residual solvents that may be present from the manufacturing process.[1][8] Headspace GC is particularly effective as it minimizes matrix effects and allows for the sensitive detection of volatile analytes.[18][19][20]
Rationale for Method Development
The choice of a headspace GC-FID method aligns with the recommendations of USP <467> for residual solvent analysis.[18][19][21]
-
Column Selection : A column with a stationary phase of 6% cyanopropylphenyl - 94% dimethylpolysiloxane is chosen for its ability to separate a wide range of common pharmaceutical solvents.
-
Detector : A Flame Ionization Detector (FID) is used due to its high sensitivity and linear response for most organic compounds.
-
Headspace Parameters : The incubation temperature and time are optimized to ensure efficient partitioning of the volatile solvents from the sample matrix into the headspace.
GC Protocol
Table 2: GC Chromatographic Conditions
| Parameter | Condition |
| Column | DB-624, 30 m x 0.53 mm ID, 3.0 µm film thickness or equivalent |
| Carrier Gas | Helium |
| Flow Rate | 3.0 mL/min (Constant Flow) |
| Oven Temperature Program | 40°C (hold for 5 min), ramp to 240°C at 10°C/min, hold for 5 min |
| Injector Temperature | 250°C |
| Detector Temperature | 260°C |
| Split Ratio | 5:1 |
| Headspace Sampler | |
| Vial Equilibration Temp | 80°C |
| Vial Equilibration Time | 30 min |
| Injection Volume | 1.0 mL |
Sample Preparation:
-
Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial.
-
Add 5.0 mL of a suitable solvent (e.g., Dimethyl sulfoxide or N,N-Dimethylformamide) that does not interfere with the analytes of interest.
-
Seal the vial immediately.
System Suitability:
-
The resolution between acetonitrile and dichloromethane should be not less than 1.0.[21]
-
The signal-to-noise ratio for 1,1,1-trichloroethane should be not less than 5.[21]
Part 3: Method Validation
Both the HPLC and GC methods must be validated in accordance with ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[3][4][5]
Validation Parameters:
-
Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies for the HPLC method and by analyzing a blank for the GC method.
-
Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50-150% of the nominal concentration.
-
Accuracy : The closeness of the test results obtained by the method to the true value. This is often determined by spike recovery studies.
-
Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualization of the Analytical Workflow
The following diagram illustrates the comprehensive workflow for the purity assessment of this compound.
Caption: Overall workflow for the purity assessment of this compound.
Conclusion
The HPLC and GC methods detailed in this application note provide a robust framework for the comprehensive purity assessment of this compound. Adherence to these protocols and proper method validation will ensure the quality and consistency of this important pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug products.
References
Sources
- 1. omicsonline.org [omicsonline.org]
- 2. Review on the modern analytical advancements in impurities testing [aber.apacsci.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. starodub.nl [starodub.nl]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. onyxipca.com [onyxipca.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. usp.org [usp.org]
- 14. <621> CHROMATOGRAPHY [drugfuture.com]
- 15. agilent.com [agilent.com]
- 16. dsdpanalytics.com [dsdpanalytics.com]
- 17. usp.org [usp.org]
- 18. innoteg-instruments.com [innoteg-instruments.com]
- 19. gcms.cz [gcms.cz]
- 20. Residual solvent analysis by GC-Headspace - Scharlab Internacional [scharlab.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
Role of Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate in developing novel kinase inhibitors
Application Notes & Protocols
Topic: The Strategic Role of Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate in Developing Novel Kinase Inhibitors
Abstract
The 4-(4-aminophenyl)piperazine scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. Its structural features offer a unique combination of a versatile synthetic handle and a vector for modulating potency, selectivity, and pharmacokinetic properties. This guide details the strategic application of this compound, a key building block, in the rational design and synthesis of novel kinase inhibitors. We provide a comprehensive overview of the underlying scientific rationale, detailed step-by-step synthetic protocols, and methodologies for biochemical evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold to accelerate the discovery of next-generation targeted therapies.
Introduction: A Privileged Scaffold in Kinase Inhibitor Design
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous malignancies. A recurring structural motif found in many successful kinase inhibitors is the phenylpiperazine core.[1] Several FDA-approved drugs and numerous clinical candidates for targets like CDK4/6, KIT, and PDGFRA incorporate this moiety, highlighting its significance.[2]
This compound serves as an ideal starting material for building these complex molecules. Its structure can be deconstructed into three key components:
-
The Primary Aryl Amine (-NH₂): This group is a powerful nucleophile and a key synthetic handle. It can be readily used to form amide bonds or, more importantly, to construct nitrogen-containing heterocycles that serve as "hinge-binding" motifs, anchoring the inhibitor to the kinase's ATP binding site.[3]
-
The Piperazine Ring: This flexible, non-planar ring acts as a linker or spacer. It projects substituents out of the ATP-binding pocket towards the solvent-exposed region or into adjacent sub-pockets. Modifying the piperazine substituent is a primary strategy for fine-tuning inhibitor selectivity and improving physicochemical properties like solubility.[4]
-
The Ethyl Carboxylate Group (-COOEt): This functions as a protecting group for the distal piperazine nitrogen. Its presence allows for selective reaction at the primary aryl amine. It can be cleanly removed later in the synthetic sequence to allow for diversification at the piperazine nitrogen.
This combination of features makes this compound a highly valuable and strategic building block in discovery campaigns.
Caption: Key functional components of the title compound.
Rationale for Use: Targeting the Kinase ATP Hinge Region
The vast majority of kinase inhibitors are ATP-competitive, meaning they bind to the same site as the natural substrate, ATP. A critical interaction within this site occurs at the "hinge region," a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain.[5] This region typically presents a backbone pattern of hydrogen bond donors and acceptors that small molecules can engage with to achieve high-affinity binding.[6]
The primary amine of this compound is the precursor to the hinge-binding element. Through chemical synthesis, this amine is often incorporated into a heterocyclic system like a pyrimidine, quinazoline, or pyrazole.[7][8] This newly formed heterocycle then presents the necessary hydrogen bond donors and/or acceptors to form one to three crucial hydrogen bonds with the kinase hinge, mimicking the interaction of the adenine ring of ATP.[5]
The piperazine moiety, meanwhile, extends away from the hinge. Its substitution pattern is critical for achieving selectivity between different kinases, whose ATP sites vary in shape and volume in regions away from the highly conserved hinge.
Caption: General synthetic workflow for library generation.
Protocol 3.1: Synthesis of a Core Intermediate via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the reaction of the title compound with 2,4-dichloro-5-bromopyrimidine, a common electrophile for building kinase inhibitors. [3]
-
Objective: To selectively substitute one chlorine atom on the pyrimidine ring with the aminophenylpiperazine moiety.
-
Causality:
-
Reagents: this compound (1.0 eq.), 2,4-dichloro-5-bromopyrimidine (1.05 eq.), N,N-Diisopropylethylamine (DIPEA, 2.0 eq.). DIPEA is a non-nucleophilic base used to neutralize the HCl generated during the reaction, driving it to completion.
-
Solvent: n-Butanol or 2-Propanol. These polar, high-boiling solvents are excellent for SNAr reactions, allowing the reaction to be heated to ensure a reasonable rate.
-
Temperature: 80-100 °C. Heating is required to overcome the activation energy of the aromatic substitution. The C4 position of the dichloropyrimidine is more activated and will typically react first.
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 mmol) and 2,4-dichloro-5-bromopyrimidine (1.05 mmol).
-
Add n-Butanol (10 mL) to the flask.
-
Add DIPEA (2.0 mmol) to the suspension.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product.
-
Protocol 3.2: Deprotection of the Piperazine Moiety
-
Objective: To remove the ethyl carboxylate protecting group to reveal the free secondary amine of the piperazine ring.
-
Causality: This is a standard ester/carbamate hydrolysis. Strong acidic or basic conditions are required. Acidic conditions (e.g., concentrated HCl in an alcohol or dioxane) are often preferred as the product is isolated as a hydrochloride salt, which can aid in purification by precipitation.
-
Procedure (Acidic Hydrolysis):
-
Dissolve the product from Protocol 3.1 (1.0 mmol) in ethanol (5 mL) or 1,4-dioxane (5 mL).
-
Add concentrated hydrochloric acid (5.0 mmol, ~0.4 mL of 12M HCl).
-
Heat the mixture to 60-80 °C and stir for 2-8 hours, monitoring by LC-MS.
-
Upon completion, cool the reaction to 0 °C.
-
If a precipitate forms, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. This is the hydrochloride salt of the deprotected intermediate.
-
If no precipitate forms, concentrate the solvent under reduced pressure. The resulting solid can be triturated with diethyl ether to induce crystallization.
-
Protocol 3.3: Library Synthesis via Amide Coupling
-
Objective: To create a small library of final compounds by coupling various carboxylic acids to the free piperazine nitrogen. This is a key step for exploring the structure-activity relationship (SAR).
-
Causality:
-
Reagents: Deprotected intermediate from Protocol 3.2 (1.0 eq.), desired carboxylic acid (1.1 eq.), HATU (1.2 eq.), and DIPEA (3.0 eq.). HATU is a modern peptide coupling reagent that activates the carboxylic acid to form a highly reactive intermediate, facilitating efficient amide bond formation at room temperature. DIPEA is required to neutralize the hydrochloride salt (if used) and to facilitate the coupling reaction.
-
Solvent: N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent that dissolves most reactants and reagents for coupling reactions.
-
-
Procedure:
-
In a vial, dissolve the desired carboxylic acid (0.11 mmol) and HATU (0.12 mmol) in DMF (1 mL).
-
In a separate vial, dissolve/suspend the deprotected intermediate hydrochloride salt (0.10 mmol) in DMF (1 mL) and add DIPEA (0.30 mmol).
-
Add the activated carboxylic acid solution to the amine solution.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final compound by flash chromatography or preparative HPLC.
-
Biochemical Characterization and Assay Protocols
After synthesis and structural confirmation (NMR, MS), the new compounds must be tested for their ability to inhibit the target kinase.
Protocol 4.1: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
-
Objective: To determine the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (the IC₅₀ value).
-
Methodology: The ADP-Glo™ Kinase Assay (Promega) is a common method. It measures the amount of ADP produced in the kinase reaction; less ADP means more inhibition.
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO, typically starting from 10 mM. A common 10-point, 3-fold dilution series is standard.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of serially diluted compound solution. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Add 2 µL of a solution containing the target kinase and its specific peptide substrate in reaction buffer.
-
Initiate the reaction by adding 2 µL of an ATP solution (the concentration should be at or near the Km for the specific kinase).
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This depletes the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Convert luminescence to percent inhibition relative to controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.
-
Data Interpretation and Structure-Activity Relationship (SAR)
The data generated from the kinase assays are used to build an SAR, which guides the design of more potent and selective compounds. By synthesizing a library of molecules where only the "R-group" on the piperazine is varied (Protocol 3.3), one can directly correlate structural changes with inhibitory activity.
Table 1: Example SAR Data for a Hypothetical Series of ABL Kinase Inhibitors
| Compound ID | R-Group on Piperazine | ABL¹ WT IC₅₀ (nM) | ABL¹ T315I IC₅₀ (nM) |
| 1a | -H | 850 | >10,000 |
| 1b | -C(=O)CH₃ (Acetyl) | 210 | 4,500 |
| 1c | -CH₂-Cyclopropane | 95 | 1,200 |
| 1d | -C(=O)-Phenyl | 45 | 650 |
| 1e | -C(=O)-(4-methylphenyl) | 22 | 310 |
| 1f | -C(=O)-(4-(trifluoromethyl)phenyl) | 9 | 142 |
This is hypothetical data inspired by trends seen in real drug discovery programs, such as for BCR-ABL inhibitors.[4]
Interpretation of SAR:
-
Baseline Activity: The unsubstituted piperazine (Compound 1a ) has weak activity, indicating that substitution is crucial.
-
Small Acyl Groups: Adding a simple acetyl group (Compound 1b ) improves potency, suggesting the pocket can accommodate this functionality.
-
Hydrophobic Groups: Introducing hydrophobic groups like a cyclopropylmethyl (Compound 1c ) or a phenylacetyl (Compound 1d ) further enhances potency, indicating a hydrophobic sub-pocket.
-
Electronic Effects: The significant potency jump with the trifluoromethylphenyl group (Compound 1f ) against both the wild-type and the resistant T315I mutant suggests that this group makes critical interactions, possibly through favorable electronics or by displacing key water molecules. This type of analysis directly informs the next round of inhibitor design.
Conclusion
This compound is more than just a chemical reagent; it is a strategic starting point for the efficient construction of sophisticated kinase inhibitors. Its pre-configured structure, with a reactive amine, a versatile linker, and a protected diversification point, allows medicinal chemists to rapidly generate and test hypotheses about the structure-activity relationships of a given kinase target. The protocols and rationale outlined in this guide provide a foundational framework for leveraging this powerful building block in the ongoing quest for novel and effective targeted therapies.
References
- Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. (n.d.). Vertex AI Search.
- Synthesis of Novel Pyrimidin-4-One Bearing Piperazine Ring-Based Amides as Glycogen Synthase Kinase-3β Inhibitors with Antidepressant Activity. (n.d.). PubMed.
- Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. (2009, June 15). Vertex AI Search.
- Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. (n.d.). PubMed.
- Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2- substituted-piperazine Derivatives as Potential Anticancer Agents. (2023, December 1). AIR Unimi.
- Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. (2023, July 20). PubMed Central.
- Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. (n.d.). PubMed.
- Fragment Binding to Kinase Hinge: If Charge Distribution and Local pKa Shifts Mislead Popular Bioisosterism Concepts. (n.d.). PUBDB.
- How Ligands Interact with the Kinase Hinge. (n.d.). PubMed Central.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). MDPI.
Sources
- 1. air.unimi.it [air.unimi.it]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Ligands Interact with the Kinase Hinge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 7. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Piperazine Scaffold
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs.[1][2] Its unique physicochemical properties, including the presence of two basic nitrogen atoms, allow for the creation of compounds with favorable pharmacokinetic profiles, such as enhanced aqueous solubility and oral bioavailability.[2] The versatile nature of the piperazine moiety permits structural modifications at multiple positions, enabling the fine-tuning of pharmacological activity and selectivity.[1][2] This has led to the development of piperazine-containing drugs with a wide range of therapeutic applications, including antipsychotic, antidepressant, anti-inflammatory, and antimicrobial agents.[1][3][4]
This application note provides a comprehensive guide to conducting structure-activity relationship (SAR) studies on a specific class of piperazine derivatives based on the Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate core structure. We will detail the synthetic strategies for creating a focused library of analogues, outline protocols for their biological evaluation against relevant targets, and provide a framework for interpreting the resulting SAR data.
Core Molecular Scaffold and SAR Strategy
The core structure, this compound, offers several points for chemical modification to explore the SAR. Our strategy will focus on modifications at the primary amino group of the aminophenyl ring. By introducing a variety of substituents, we can probe the effects of steric bulk, electronics, and hydrogen bonding potential on biological activity.
Synthetic Protocols: Building the Derivative Library
The synthesis of the target derivatives will be accomplished through a straightforward and efficient two-step process, followed by diversification reactions.
Step 1: Synthesis of Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate
This initial step involves the nucleophilic aromatic substitution of a suitable nitrophenyl precursor with ethyl piperazine-1-carboxylate.
Protocol:
-
To a solution of 1-fluoro-4-nitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO), add ethyl piperazine-1-carboxylate (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate.
Step 2: Synthesis of this compound (Core Scaffold)
The nitro group of the intermediate is reduced to the primary amine to yield the core scaffold.
Protocol:
-
Dissolve Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate (1.0 eq) in ethanol or methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the suspension under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield this compound, which can be used in the next step without further purification.
Step 3: Diversification of the Core Scaffold
The primary amino group of the core scaffold can be readily functionalized via N-alkylation or N-acylation to generate a library of derivatives.
N-Alkylation Protocol:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide (DMF), add a base like potassium carbonate or triethylamine (1.5 eq).
-
Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq) and stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work up the reaction as described in Step 1 to isolate the N-alkylated derivative.
N-Acylation Protocol:
-
To a solution of this compound (1.0 eq) and a base such as triethylamine or pyridine (1.2 eq) in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF), add the desired acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the N-acylated derivative.
Biological Evaluation: In Vitro Assay Protocols
Based on the known pharmacology of related piperazine compounds, we propose screening the synthesized library against a panel of relevant biological targets, including dopamine and serotonin receptors, and acetylcholinesterase.[1][5]
Dopamine D2 Receptor Binding Assay
This assay determines the affinity of the test compounds for the dopamine D2 receptor.
Protocol:
-
Materials:
-
Human recombinant D2 receptor-expressing cell membranes (e.g., from CHO or HEK293 cells).
-
Radioligand: [³H]Spiperone.
-
Non-specific binding control: Haloperidol.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the cell membrane preparation, [³H]Spiperone (at a concentration near its Kd), and varying concentrations of the test compound.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of haloperidol.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Harvest the plate contents onto filter mats using a cell harvester and wash with ice-cold assay buffer.
-
Dry the filter mats, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.[6]
-
Serotonin 5-HT2A Receptor Binding Assay
This assay measures the affinity of the compounds for the serotonin 5-HT2A receptor.
Protocol:
-
Materials:
-
Procedure:
-
Follow the same general procedure as the D2 receptor binding assay, substituting the appropriate receptor preparation, radioligand, and non-specific binding control.
-
Incubate for 60 minutes at room temperature.
-
-
Data Analysis:
-
Calculate IC₅₀ and Ki values as described for the D2 receptor binding assay.
-
Acetylcholinesterase (AChE) Inhibition Assay
This colorimetric assay, based on the Ellman method, measures the ability of the compounds to inhibit the enzyme acetylcholinesterase.[9]
Protocol:
-
Materials:
-
Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or human recombinant).
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).
-
Assay buffer: Phosphate buffer, pH 8.0.
-
96-well microplate and a microplate reader.
-
-
Procedure:
-
In a 96-well plate, add the assay buffer, DTNB solution, and varying concentrations of the test compound.
-
Add the AChE enzyme solution to all wells except the blank.
-
Pre-incubate the plate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding the ATCI substrate solution.
-
Measure the absorbance at 412 nm at regular intervals for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Structure-Activity Relationship (SAR) Data Analysis and Interpretation
The data obtained from the biological assays will be compiled to establish the SAR for the synthesized series of compounds. A tabular format is recommended for a clear comparison of the structural modifications and their impact on biological activity.
| Compound | R-Group | D2 Ki (nM) | 5-HT2A Ki (nM) | AChE IC₅₀ (µM) |
| 1 | -H | 550 | 800 | >100 |
| 2a | -CH₃ (Alkyl) | 480 | 750 | >100 |
| 2b | -CH₂Ph (Alkyl) | 150 | 250 | 85 |
| 3a | -COCH₃ (Acyl) | 80 | 120 | 50 |
| 3b | -COPh (Acyl) | 45 | 60 | 25 |
| 3c | -CO(4-Cl-Ph) (Acyl) | 20 | 35 | 15 |
Interpretation of Hypothetical SAR Data:
-
Effect of N-Substitution: The unsubstituted parent compound (1 ) shows weak activity. Both N-alkylation and N-acylation lead to an increase in potency against all targets.
-
N-Alkylation: A larger, more lipophilic benzyl group (2b ) confers greater activity than a small methyl group (2a ), suggesting a hydrophobic binding pocket.
-
N-Acylation: Acyl derivatives are generally more potent than alkyl derivatives. The benzoyl group (3b ) is more effective than the acetyl group (3a ), again highlighting the importance of aromatic interactions.
-
Electronic Effects: The introduction of an electron-withdrawing chloro group on the benzoyl ring (3c ) further enhances activity, suggesting that electronic factors play a role in target binding.
Conclusion and Future Directions
The systematic approach outlined in these application notes provides a robust framework for the exploration of the SAR of this compound derivatives. The synthetic protocols are versatile and allow for the generation of a diverse chemical library. The proposed in vitro assays are well-established and provide quantitative data on the interaction of the compounds with key biological targets implicated in various disease states.
The interpretation of the SAR data will guide the design of subsequent generations of compounds with improved potency, selectivity, and drug-like properties. Further studies, including in vivo efficacy and pharmacokinetic profiling, will be necessary to validate the therapeutic potential of promising lead compounds identified through this SAR campaign.
References
-
Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
-
Acetylcholinesterase Inhibition Assay. (n.d.). Bio-protocol. Retrieved January 16, 2026, from [Link]
-
5-HT2A Biochemical Binding Assay Service. (n.d.). Reaction Biology. Retrieved January 16, 2026, from [Link]
-
5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. (n.d.). Eurofins Discovery. Retrieved January 16, 2026, from [Link]
-
Acetylcholinesterase Inhibition Assay (Tick or Eel). (n.d.). Attogene. Retrieved January 16, 2026, from [Link]
-
Dopamine d2 receptor HTRF binding kinetics. (n.d.). BMG LABTECH. Retrieved January 16, 2026, from [Link]
-
Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. (n.d.). NCBI. Retrieved January 16, 2026, from [Link]
-
Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. (2005). PubMed. Retrieved January 16, 2026, from [Link]
-
Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. (1998). PubMed. Retrieved January 16, 2026, from [Link]
-
D2 Dopamine Receptor Assay. (n.d.). Innoprot. Retrieved January 16, 2026, from [Link]
-
Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). University of Regensburg. Retrieved January 16, 2026, from [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). PubMed. Retrieved January 16, 2026, from [Link]
-
Cas 170911-92-9,4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester. (n.d.). Lookchem. Retrieved January 16, 2026, from [Link]
-
Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. (2022). Frontiers in Pharmacology. Retrieved January 16, 2026, from [Link]
-
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). PubMed. Retrieved January 16, 2026, from [Link]
-
Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. (2020). PubMed. Retrieved January 16, 2026, from [Link]
-
Preliminary SAR studies on non-apamin-displacing 4-(aminomethylaryl)pyrrazolopyrimidine K(Ca) channel blockers. (2008). PubMed. Retrieved January 16, 2026, from [Link]
-
Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide. (2023). PubMed. Retrieved January 16, 2026, from [Link]
-
Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. (2024). MDPI. Retrieved January 16, 2026, from [Link]
-
Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. (2007). PubMed. Retrieved January 16, 2026, from [Link]
-
Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. (2016). PubMed. Retrieved January 16, 2026, from [Link]
-
Design, Synthesis, and Structure-Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. (2014). ResearchGate. Retrieved January 16, 2026, from [Link]_
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate as a Versatile Scaffold for Dopamine Receptor Ligand Development
Introduction: The Enduring Significance of the Arylpiperazine Scaffold in Dopaminergic Modulation
The arylpiperazine moiety is a cornerstone in the design of centrally active agents, particularly those targeting aminergic G protein-coupled receptors (GPCRs) like dopamine and serotonin receptors.[1] Its structural versatility allows for modifications that can fine-tune affinity, selectivity, and pharmacokinetic properties.[1] A multitude of clinically successful drugs, including antipsychotics like aripiprazole and anxiolytics such as buspirone, feature this privileged scaffold, highlighting its importance in neuroscience drug discovery.[2][3] These agents owe their therapeutic effects to their ability to modulate dopaminergic pathways, which are deeply implicated in the pathophysiology of numerous neuropsychiatric and neurodegenerative disorders, including schizophrenia, Parkinson's disease, and substance use disorders.[3][4]
This document provides a comprehensive guide to leveraging Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate as a starting material for the synthesis and evaluation of novel dopamine receptor ligands. This compound offers a strategic entry point for medicinal chemists, featuring a reactive primary aromatic amine for diverse derivatization and a carbamate-protected piperazine nitrogen that can be deprotected for further modification or retained to influence physicochemical properties. We will explore synthetic strategies, provide detailed protocols for pharmacological characterization, and discuss the rationale behind experimental design, empowering researchers to unlock the potential of this valuable chemical scaffold.
Rationale for Derivatization: Strategic Modifications of this compound
The primary amino group on the phenyl ring of this compound is the key handle for introducing chemical diversity. The goal is to append moieties that will interact with specific residues within the dopamine receptor binding pocket, thereby conferring affinity and selectivity. The ethyl carbamate on the piperazine nitrogen can be maintained in initial screening efforts or removed to allow for further modifications at this position, which is known to influence subtype selectivity and functional activity.
A common and effective strategy for derivatizing the primary amine is through amide bond formation . This can be achieved by reacting the starting material with a variety of carboxylic acids, acid chlorides, or sulfonyl chlorides. The choice of the appended group is critical for achieving the desired pharmacological profile. For instance, incorporating heteroaryl functionalities has been shown to yield ligands with selectivity for D3 versus D2 receptors.[5]
Synthetic Workflow Overview
The overall workflow for developing novel dopamine receptor ligands from this compound can be conceptualized as a multi-stage process, beginning with chemical synthesis and progressing through a cascade of in vitro and in vivo pharmacological evaluations.
Sources
- 1. Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions (FAQs). Our goal is to help you overcome common challenges, improve reaction yields, and ensure the synthesis of a high-purity final product.
Synthetic Strategy Overview
This compound is a valuable intermediate in medicinal chemistry, often used in the development of pharmaceuticals targeting the central nervous system.[1][2] The most robust and scalable synthetic approach typically involves a two-step sequence:
-
C-N Cross-Coupling: Formation of the N-aryl bond to create an electron-deficient precursor, Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate. This is most effectively achieved via a Palladium-catalyzed Buchwald-Hartwig amination.[3][4]
-
Nitro Group Reduction: Reduction of the nitro group on the precursor to the desired primary amine. Catalytic hydrogenation is the preferred method for its high efficiency and clean conversion.[5]
This two-step process is generally favored over direct coupling with a 4-haloaniline because the electron-withdrawing nitro group activates the aryl halide for coupling and the subsequent reduction is typically a high-yielding transformation.
Caption: Overall synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis in a question-and-answer format.
Problem Area 1: Buchwald-Hartwig C-N Coupling
Q1: My Buchwald-Hartwig reaction to form the nitro-intermediate is low-yielding or has stalled. What are the likely causes and how can I fix it?
A1: Low yield in this step is a common issue that can almost always be traced back to the catalyst system, base, solvent, or reaction atmosphere. The reaction involves a delicate catalytic cycle that is sensitive to several factors.[6][7]
-
Cause 1: Inactive Catalyst System. The choice of palladium source and, more importantly, the phosphine ligand is critical. First-generation ligands may be insufficient.
-
Solution: Employ a modern, electron-rich, and sterically hindered phosphine ligand. Ligands like RuPhos or XPhos are specifically designed for challenging C-N couplings and often give superior results compared to older ligands like BINAP or DPPF.[7][8] Ensure the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and the ligand are handled correctly and are of high purity.
-
-
Cause 2: Improper Base Selection or Strength. The base is not just a proton scavenger; it participates in the catalytic cycle by facilitating the deprotonation of the amine complexed to the palladium center.[7]
-
Cause 3: Presence of Oxygen or Moisture. The active Pd(0) catalyst is highly sensitive to oxygen, which can lead to catalyst deactivation. Moisture can hydrolyze the base and interfere with the reaction.
-
Solution: The reaction must be performed under a strictly inert atmosphere (Argon or Nitrogen).[8] Use anhydrous solvents, and ensure all glassware is thoroughly dried. A good practice is to degas the solvent via a "freeze-pump-thaw" cycle or by sparging with argon for 20-30 minutes before adding the catalyst.
-
-
Cause 4: Incorrect Temperature. While many Buchwald-Hartwig reactions are robust, temperature can influence both the rate and the formation of side products.
-
Solution: A temperature range of 80-110 °C in a solvent like toluene or dioxane is typical.[7] If the reaction is sluggish, a modest increase in temperature may help. However, excessively high temperatures can promote catalyst decomposition. Monitor the reaction by TLC or LC-MS to find the optimal balance.
-
| Parameter | Recommendation | Rationale |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) | A stable Pd(0) precursor that is readily activated. |
| Ligand | RuPhos, XPhos (2-4 mol%) | Bulky, electron-rich ligands that promote fast oxidative addition and reductive elimination.[7] |
| Base | NaOt-Bu (1.4-2.0 equiv) | Strong, non-nucleophilic base essential for the deprotonation step in the catalytic cycle.[7] |
| Solvent | Anhydrous Toluene or Dioxane | Aprotic, non-coordinating solvents that are ideal for this chemistry.[8] |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the sensitive Pd(0) catalyst from oxidative deactivation. |
| Temperature | 80-110 °C | Balances reaction rate against potential catalyst degradation. |
Problem Area 2: Nitro Group Reduction
Q2: The catalytic hydrogenation of my nitro-intermediate is sluggish, incomplete, or I'm seeing side products. How can I optimize this step?
A2: While generally a clean reaction, issues in catalytic hydrogenation often relate to catalyst activity, hydrogen availability, or the presence of poisons.
-
Cause 1: Catalyst Inactivity or Poisoning. The Palladium on Carbon (Pd/C) catalyst can lose activity over time or if exposed to contaminants. Certain functional groups or impurities from the previous step (e.g., residual phosphine ligands) can act as catalyst poisons.
-
Solution: Always use fresh, high-quality 10% Pd/C (wet) catalyst.[5] Ensure the nitro-intermediate is reasonably pure before the reduction step. If poisoning is suspected, purifying the intermediate by column chromatography may be necessary. Increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can also help overcome minor impurities.
-
-
Cause 2: Insufficient Hydrogen Pressure or Agitation. The reaction is a heterogeneous catalysis, requiring efficient mixing of the solid catalyst, the liquid substrate solution, and the gaseous hydrogen.
-
Solution: For lab-scale reactions, a hydrogen balloon is often sufficient, but for larger scales or stubborn reductions, a Parr shaker or a similar hydrogenation apparatus is recommended to apply positive pressure (e.g., 50 psi).[5] Vigorous stirring is crucial to ensure good mass transfer.
-
-
Cause 3: Inappropriate Solvent Choice. The solvent must fully dissolve the starting material and not interfere with the catalysis.
-
Solution: Methanol or ethanol are excellent choices as they readily dissolve the substrate and the product and are compatible with hydrogenation.[5]
-
-
Cause 4: Formation of Side Products. Over-reduction is generally not an issue, but incomplete reduction can lead to the formation of nitroso or hydroxylamine intermediates.
-
Solution: Allow the reaction to run to completion, monitoring by TLC or LC-MS until all starting material is consumed. The final product, being an aniline, is often more polar than the starting nitro compound.
-
Frequently Asked Questions (FAQs)
Q1: Why is the two-step nitro-reduction route preferred over a direct Buchwald-Hartwig coupling with 4-bromoaniline? A1: There are two primary reasons. First, the electron-withdrawing nitro group on 1-bromo-4-nitrobenzene makes the aryl bromide more reactive (more electrophilic) towards the initial oxidative addition step in the Buchwald-Hartwig cycle, often leading to faster and cleaner reactions. Second, the free amino group on 4-bromoaniline could potentially coordinate to the palladium catalyst, inhibiting its activity. While couplings with anilines are possible, they often require more specialized conditions.
Q2: Can I use a different reducing agent instead of catalytic hydrogenation? A2: Yes, other methods can be used, though catalytic hydrogenation is often the cleanest ("greenest") method. Alternatives include:
-
Tin(II) Chloride (SnCl₂): Effective but requires stoichiometric amounts of the metal salt and often a more involved aqueous workup.
-
Iron powder in acidic medium (Fe/HCl or Fe/NH₄Cl): A classic and inexpensive method, but again, it requires a stoichiometric amount of metal and a potentially cumbersome workup to remove iron salts. For high-purity applications required in pharmaceutical development, the ease of removing a solid catalyst by simple filtration makes hydrogenation highly attractive.[5]
Q3: How critical is the purity of the starting ethyl piperazine-1-carboxylate? A3: Very critical. The primary concern is the presence of unreacted piperazine. Piperazine has two secondary amine sites (N1 and N4) and can undergo diarylation in the Buchwald-Hartwig reaction, leading to a significant, difficult-to-remove impurity. Ensure the starting material is pure and fully derivatized as the ethyl carbamate.
Q4: What is the best way to monitor the progress of these reactions? A4:
-
Thin-Layer Chromatography (TLC): An excellent, rapid method. For the coupling reaction, you will see the disappearance of the aryl bromide and the appearance of a new, higher Rf product (the nitro-intermediate). For the reduction, you will see the disappearance of the nitro-intermediate and the appearance of a more polar spot (the final amine product), which often stains differently.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The definitive method for unambiguous monitoring. It allows you to track the masses of the starting materials, intermediate, and product, confirming their identities and giving a more quantitative measure of conversion.
Caption: Troubleshooting flowchart for low yield in the Buchwald-Hartwig coupling step.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate
-
To an oven-dried Schlenk flask, add 1-bromo-4-nitrobenzene (1.0 equiv), ethyl piperazine-1-carboxylate (1.1 equiv), and sodium tert-butoxide (1.4 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene via cannula.
-
In a separate vial under argon, add the palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., RuPhos, 3.0 mol%). Dissolve this mixture in a small amount of toluene and add it to the main reaction flask via cannula.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute it with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure intermediate.
Protocol 2: Synthesis of this compound
-
Dissolve the ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate (1.0 equiv) from the previous step in methanol (approx. 0.1 M concentration) in a suitable flask.[5]
-
Carefully add 10% Palladium on Carbon (wet) catalyst (5-10 wt% of the starting material) to the solution.
-
Seal the flask, evacuate the atmosphere, and replace it with hydrogen gas (a balloon is sufficient for small scale; for larger scale, use a hydrogenation apparatus at 50 psi).[5]
-
Stir the suspension vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until all starting material has been consumed (typically 4-16 hours).
-
Once complete, carefully vent the hydrogen atmosphere and replace it with argon or nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the final product, which is often of sufficient purity for subsequent steps. If necessary, it can be further purified by recrystallization or chromatography.
References
-
BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing N-Arylpiperazine Synthesis. Benchchem.
-
Bentham Science Publisher. (n.d.). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets.
-
ResearchGate. (2005). A General and Convenient Synthesis of N-Aryl Piperazines.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination.
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
-
ResearchGate. (2020). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
-
ChemRxiv. (n.d.). Direct Alkylative Reductive Amination using 1-Allylsilatrane.
-
ResearchGate. (2012). Progress in arylpiperazine synthesis by the catalytic amination reaction.
-
National Institutes of Health (NIH). (n.d.). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring.
-
Google Patents. (n.d.). RU2315762C2 - Method for synthesis of chiral n-arylpiperazines.
-
YouTube. (2022). Reductive Amination & Amide Synthesis (IOC 40).
-
Chemicalbook. (n.d.). 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester.
-
Cherry. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency.
-
PubMed Central. (n.d.). Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain.
-
Google Patents. (n.d.). CN114516849A - A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine.
-
J&K Scientific LLC. (n.d.). 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester.
-
ResearchGate. (n.d.). Facile Synthesis of N-{2-[4-(2-Pyrimidinyl)-1-Piperazinyl]ethyl} Adamantane-1-Carboxamide.
-
Google Patents. (n.d.). CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.
-
Google Patents. (n.d.). EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine.
-
CymitQuimica. (n.d.). CAS 170911-92-9: 4-(4-Aminophenyl)piperazine-1-carboxylic....
-
Google Patents. (n.d.). US2919275A - Purification of piperazine.
-
Chemenu. (n.d.). cas 84442-57-9|| where to buy ethyl 4-aminopiperazine-1-carboxylate hydrochloride.
-
ChEMBL - EMBL-EBI. (n.d.). Document: Design, synthesis and docking study of 4-arylpiperazine carboxamides as monoamine neurotransmitters reuptake inhibitors. (CHEMBL4229444).
-
Chem-Impex. (n.d.). 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester | 170911-92-9 [chemicalbook.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Common impurities and side-products in the synthesis of Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key pharmaceutical intermediate.[1][2] This guide provides in-depth, experience-based answers to frequently asked questions and detailed troubleshooting protocols.
Section 1: Overview of Synthetic Pathways
The synthesis of this compound is typically achieved via one of two primary routes. The choice of pathway often depends on the availability and cost of starting materials, as well as scalability requirements.
Route A: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination) This is a robust and widely used method involving the cross-coupling of a mono-protected piperazine with an aryl halide.[3][4] The reaction is catalyzed by a palladium complex, which facilitates the formation of the crucial C-N bond.
Caption: Route A: Buchwald-Hartwig N-Arylation.
Route B: Reduction of a Nitroarene Precursor This alternative route involves first synthesizing Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate, followed by the chemical reduction of the nitro group to the target primary amine. This method avoids the direct use of palladium catalysts in the final step, which can simplify downstream purification.
Caption: Route B: Nitro Group Reduction.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My Buchwald-Hartwig reaction (Route A) has stalled or resulted in a low yield. What are the common causes?
A1: Low conversion in a Buchwald-Hartwig amination is a frequent issue stemming from several critical parameters. Here is a checklist of potential causes:
-
Catalyst and Ligand Integrity: The palladium precatalyst and phosphine ligand are often air- and moisture-sensitive. Ensure you are using fresh reagents and employing robust inert atmosphere techniques (e.g., glovebox or Schlenk line) for reaction setup. Incomplete formation of the active Pd(0)-ligand complex can lead to dehalogenation of the aryl halide as a side reaction.[5]
-
Base Selection and Quality: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required.[6] The quality of the base is paramount; old or improperly stored base can be less active. The choice of base can also influence the reaction rate, with stronger bases often allowing for lower reaction temperatures.[5]
-
Solvent Purity: Anhydrous, deoxygenated solvents are critical. Water and oxygen can deactivate the catalyst. Toluene and dioxane are common choices.
-
Reaction Temperature: While many modern catalyst systems operate at lower temperatures, some substrate combinations require heating (e.g., 80-110 °C) to achieve a reasonable rate. If the reaction is sluggish at a lower temperature, a careful, incremental increase may be beneficial. However, excessive heat can promote side reactions like dehalogenation.[5]
-
Stirring Efficiency: In heterogeneous mixtures, particularly with inorganic bases, inefficient stirring can lead to poor mass transfer and localized concentration gradients, effectively stalling the reaction. Ensure vigorous and consistent agitation.[7]
Q2: I am observing a significant, less-polar impurity by TLC/LCMS in my N-arylation reaction. What is it likely to be and how can I prevent it?
A2: The most common less-polar side-product in the N-arylation of a mono-protected piperazine is the bis-arylated piperazine . This occurs when the protecting group is either labile under the reaction conditions or, more commonly, when unprotected piperazine is used and reacts on both nitrogen atoms.
Caption: Formation of bis-arylated side-product.
Prevention Strategies:
-
Control Stoichiometry: Using a slight excess of the piperazine derivative (e.g., 1.1 to 1.5 equivalents) relative to the aryl halide can help favor the mono-arylated product.[7]
-
Protecting Group Stability: Ensure your starting material is the mono-protected Ethyl 1-piperazinecarboxylate and not piperazine itself. If using a different protecting group (like Boc), confirm its stability under the basic reaction conditions.
-
Monitor Reaction Time: Over-extending the reaction time after the starting material is consumed can sometimes lead to further reaction. Monitor the reaction progress closely by TLC or LCMS.[7]
Q3: My nitro group reduction (Route B) is giving a complex mixture of products. How can I achieve a cleaner conversion?
A3: Incomplete or "messy" reductions of nitroarenes are often due to the formation of intermediates like nitroso and hydroxylamine species, which can further react to form azo or azoxy dimers.
Improvement Strategies:
-
Catalytic Hydrogenation (e.g., H₂, Pd/C): This is often the cleanest method. Ensure the catalyst is active (use fresh catalyst from a reputable supplier). The system must be thoroughly purged of air to prevent catalyst poisoning and ensure safety. A hydrogen pressure of 50 psi is often sufficient for this transformation.[8]
-
Metal/Acid Reduction (e.g., SnCl₂/HCl): While effective, this method can require a more challenging aqueous workup to remove metal salts. Ensure the pH is carefully adjusted during workup to precipitate tin hydroxides for filtration.
-
Reaction Monitoring: Use TLC or LCMS to monitor the disappearance of the starting material. The product amine will be significantly more polar than the starting nitro compound. If the reaction stalls, it may be due to catalyst deactivation. In such cases, filtering the mixture through celite and adding a fresh portion of catalyst can sometimes restart the reaction.
Q4: I'm struggling with the final purification. An impurity co-elutes with my product during column chromatography.
A4: Co-elution is a common purification challenge, especially with structurally similar impurities like a dehalogenated starting material or a related positional isomer.[5]
Troubleshooting Purification:
-
Optimize Chromatography:
-
Solvent System: Systematically vary the polarity of your eluent system. Try adding a small amount of a third solvent (e.g., methanol or triethylamine for basic compounds) to modify the selectivity of the separation.
-
Stationary Phase: If silica gel is not providing adequate separation, consider alternative stationary phases like alumina or reverse-phase C18 silica.[9]
-
-
Acid-Base Extraction: As your product is a basic amine, you can perform a liquid-liquid extraction. Dissolve the crude material in an organic solvent (e.g., ethyl acetate), wash with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous phase. The neutral impurities will remain in the organic layer. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract your purified product back into an organic solvent.
-
Crystallization/Salt Formation: The target compound is often a solid. Attempting to crystallize the crude product from a suitable solvent system (e.g., ethanol/water, isopropanol) can be a highly effective method for purification. Alternatively, forming a salt (e.g., hydrochloride or acetate) may yield a crystalline solid that can be isolated in high purity.[10]
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The expected impurities are highly dependent on the synthetic route chosen. The table below summarizes the most prevalent ones.
| Impurity/Side-Product | Common Route of Formation | Typical Analytical Method for Detection |
| Bis-[4-(1-carbethoxypiperazinyl)]benzene | Route A: Over-reaction or use of unprotected piperazine.[7] | LC-MS (higher M.W.), HPLC (less polar peak) |
| 4-Bromoaniline / 4-Chloronitrobenzene | Route A / Route B: Unreacted starting material. | TLC, LC-MS, HPLC |
| Ethyl 1-piperazinecarboxylate | Route A: Unreacted starting material. | GC-MS, LC-MS (requires derivatization for UV).[11] |
| Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate | Route B: Incomplete reduction.[8] | TLC, LC-MS, HPLC (less polar than product) |
| Dehalogenated Arene (e.g., Aniline) | Route A: Reductive side-reaction of the aryl halide.[5] | GC-MS, LC-MS |
| Palladium / Phosphine Oxides | Route A: Catalyst and ligand residue. | ICP-MS (for Pd), ³¹P NMR, LC-MS |
Q2: How can I analyze the purity of my final product?
A2: A combination of chromatographic and spectroscopic techniques is recommended for full characterization and purity assessment.
-
HPLC-UV: This is the workhorse for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or TFA) is a good starting point. Detection at ~254 nm is suitable for the aromatic chromophore.[11]
-
LC-MS: Provides confirmation of the molecular weight of the main peak and helps in the identification of impurities.
-
¹H NMR: Confirms the chemical structure. The integration of the peaks should be consistent with the assigned protons.
-
GC-MS: Can be used to detect volatile impurities or unreacted starting materials like ethyl 1-piperazinecarboxylate.[12]
Section 4: Key Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination (Route A)
-
To an oven-dried reaction vessel, add the aryl halide (1.0 eq.), palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and ligand (if not using a precatalyst).
-
Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Under a positive pressure of inert gas, add Ethyl 1-piperazinecarboxylate (1.2 eq.), the base (e.g., NaOtBu, 1.5 eq.), and anhydrous, degassed solvent (e.g., Toluene).
-
Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC or LC-MS until the aryl halide is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel.
Protocol 2: General Procedure for Nitro Group Reduction (Route B)
-
To a hydrogenation vessel, add Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate (1.0 eq.) and a suitable solvent (e.g., Methanol or Ethanol).[8]
-
Carefully add the palladium on carbon catalyst (10% w/w, ~5 mol% Pd) under a stream of inert gas.
-
Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle 3-5 times.
-
Pressurize the vessel with hydrogen (e.g., 50 psi) and stir vigorously at room temperature.[8]
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-16 hours.
-
Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified further if necessary.
Section 5: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthetic issues.
References
- Analytical Methods. (n.d.).
- Buchwald–Hartwig amination. (2024). In Wikipedia.
- optimizing reaction conditions for N-arylation of piperazine. (n.d.). Benchchem.
- (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2021). ResearchGate.
- BH amination side products and purification. (n.d.). Reddit.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester. (n.d.). Chemicalbook.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI.
- The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen research portal.
- N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. (2007). PubMed.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). Journal of Chemical and Pharmaceutical Research.
- Facile Synthesis of N-{2-[4-(2-Pyrimidinyl)-1-Piperazinyl]ethyl} Adamantane-1-Carboxamide. (n.d.). ResearchGate.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. (n.d.).
- Cas 170911-92-9,4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester. (n.d.). lookchem.
- CN114516849A - A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine. (2022). Google Patents.
- 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester. (n.d.). J&K Scientific LLC.
- CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine. (2023). Google Patents.
- CAS 170911-92-9: 4-(4-Aminophenyl)piperazine-1-carboxylic … (n.d.). CymitQuimica.
- tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate. (n.d.). Sigma-Aldrich.
- Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. (n.d.). ResearchGate.
- A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences.
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). Unodc.
- US2919275A - Purification of piperazine. (1959). Google Patents.
Sources
- 1. lookchem.com [lookchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. research.rug.nl [research.rug.nl]
- 5. reddit.com [reddit.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester | 170911-92-9 [chemicalbook.com]
- 9. env.go.jp [env.go.jp]
- 10. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 11. jocpr.com [jocpr.com]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Technical Support Center: Purification of Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate
Welcome to the technical support guide for the purification of Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key intermediate with high purity. The unique structure of this molecule, featuring two distinct basic nitrogen centers (an aniline and an alkyl amine within a piperazine ring) and a carbamate functional group, presents specific purification hurdles. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to address these challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the purification of this compound in a direct question-and-answer format.
Q1: My primary purification by flash column chromatography results in severe peak tailing and poor separation. What is causing this and how can I fix it?
A1: This is the most frequently reported issue. The cause is the interaction between the basic nitrogen atoms of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding leads to a "drag" effect, causing the characteristic tailing or streaking of the product spot on TLC and broad, asymmetrical peaks during column chromatography.
Root Cause Analysis & Solution Workflow:
Caption: Troubleshooting workflow for peak tailing in chromatography.
Expert Insight: Adding triethylamine (TEA) to the eluent is the most common and effective solution. The TEA acts as a competitive base, binding to the silanol groups and preventing your target molecule from sticking, which results in sharper, more symmetrical peaks and improved separation[1].
Q2: My crude product is a dark, oily, or semi-solid material after synthesis. What is the best initial cleanup strategy before attempting final high-purity purification?
A2: A dark, non-crystalline crude product often contains residual catalysts (like palladium on carbon from a nitro reduction), inorganic salts, and highly polar, colored byproducts. Attempting direct chromatography or recrystallization is often inefficient. An acid-base extraction is the superior initial cleanup method.
Rationale: This technique leverages the basicity of your target compound to separate it from neutral or acidic impurities[2][3]. By converting your amine into a water-soluble salt, you can effectively "wash away" many organic impurities that remain in the organic phase.
Simplified Acid-Base Extraction Workflow:
-
Dissolve the crude material in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). Your product will protonate and move into the aqueous layer. Most colored, non-basic impurities will remain in the organic layer.
-
Separate the layers. You can repeat the extraction of the organic layer to maximize recovery.
-
Combine the acidic aqueous layers. Cool this solution in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) until the pH is >10. You should see your product precipitate or form an oil.
-
Extract the now-neutralized product back into an organic solvent (DCM or EtOAc).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
The resulting material will be significantly purer and more amenable to final purification by chromatography or recrystallization.
Q3: I'm struggling to find a good recrystallization solvent. My compound either "oils out" or stays completely dissolved. What is a systematic approach?
A3: "Oiling out" is a common problem for molecules like this, which have both polar and non-polar regions. It occurs when the compound's melting point is lower than the boiling point of the solvent, causing it to liquefy rather than dissolve and then crystallize upon cooling.
Systematic Solvent Screening Protocol:
-
Start with Single Solvents: Place ~20-30 mg of your purified (post-extraction or chromatography) material into several small test tubes. Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile, water) to each tube.
-
Solubility Test:
-
If it dissolves immediately at room temperature, the solvent is too good. It is unsuitable as a primary recrystallization solvent but may be useful as the "soluble" component in a two-solvent system.
-
If it is completely insoluble, even upon heating, it is a poor solvent. It may be useful as the "insoluble" or "anti-solvent" component.
-
The ideal single solvent is one in which the compound is sparingly soluble at room temperature but dissolves completely upon heating.
-
-
Develop a Two-Solvent System: This is often the most successful approach.
-
Dissolve your compound in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol or ethyl acetate).
-
Slowly add a hot "anti-solvent" (in which the compound is poorly soluble, e.g., water or hexanes) dropwise until the solution just begins to turn cloudy (the cloud point).
-
Add a drop or two of the first solvent to make the solution clear again. . Allow the solution to cool slowly to room temperature, then in an ice bath or refrigerator to induce crystallization.[4]
-
Commonly successful solvent pairs for this class of compounds include Ethanol/Water and Ethyl Acetate/Hexanes .
Q4: Can I purify my compound by forming a salt? Is this better than other methods?
A4: Yes, purification via salt formation is an excellent and often underutilized technique for amines. It is particularly effective for achieving very high purity and can be more scalable than chromatography.[1][5]
Mechanism: Reacting your basic compound with an acid (e.g., HCl) forms a salt (e.g., a hydrochloride salt). Salts are ionic, highly ordered crystalline solids with very different solubility profiles from the neutral "free base". This allows for purification by recrystallization, effectively removing non-basic impurities that do not form salts.
Protocol: Purification via Hydrochloride Salt Formation
-
Dissolve the crude or semi-purified this compound in a suitable solvent like isopropanol or ethyl acetate.
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether or HCl gas dissolved in isopropanol) dropwise while stirring.
-
The hydrochloride salt will precipitate as a solid. Monitor the precipitation and stop adding acid when no more solid forms.
-
Isolate the solid salt by vacuum filtration and wash the filter cake with a small amount of cold solvent (e.g., cold isopropanol or diethyl ether) to remove any remaining soluble impurities.
-
Recrystallize the salt from a suitable solvent, such as ethanol.
-
(Optional) Regeneration of Free Base: To recover the purified neutral compound, dissolve the salt in water and add a base (e.g., NaHCO₃) to neutralize it. Extract the pure free base into an organic solvent.
Comparative Overview of Purification Techniques
The choice of purification strategy depends on the scale of your reaction, the nature of the impurities, and the required final purity.
| Purification Technique | Advantages | Disadvantages & Common Issues | Best Suited For |
| Flash Column Chromatography | Highly versatile for separating complex mixtures. Good for removing closely related impurities. | Can suffer from peak tailing without basic modifiers. May not be easily scalable. Generates significant solvent waste. | Isolating the product from reaction mixtures with multiple components or structurally similar impurities.[6][7] |
| Recrystallization | Excellent for achieving very high purity (>99.5%). Scalable and cost-effective. | Can be difficult to find a suitable solvent system. Prone to "oiling out". Not effective for removing impurities with similar solubility. | Final polishing step to achieve high analytical purity after an initial cleanup. |
| Acid-Base Extraction | Excellent for removing non-basic impurities and for initial cleanup of crude, oily products. Easily scalable. | May not effectively separate the product from other basic impurities. Can lead to emulsions during workup.[2][8] | Initial cleanup of a crude reaction mixture to remove neutral or acidic impurities before a final polishing step. |
| Salt Formation & Recrystallization | Highly efficient for achieving high purity. Easily scalable and often yields a stable, crystalline solid from an oil. | Requires the compound to form a stable, crystalline salt. May not remove closely related basic impurities. Adds extra steps (salt formation and free base liberation).[1][9] | Purifying a crude product with good initial purity from non-basic impurities, or when direct crystallization of the free base fails. |
General Purification Workflow
The following diagram outlines a logical workflow for purifying this compound, from crude reaction mixture to a high-purity final product.
Caption: Recommended purification decision workflow.
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.
- BenchChem. (2025).
- BenchChem. (2025).
-
Wikipedia. (n.d.). Acid–base extraction. [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
Thompson, D. et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. [Link]
-
Engineering Ideas Clinic. (n.d.). What is an Acid and Base Extraction?. Confluence. [Link]
-
Scribd. (n.d.). Acid-Base Extraction and Purification. [Link]
-
Supporting Information for an article. (n.d.). DOI. [Link]
-
ResearchGate. (2013). How to extract/isolate piperazine from water without distillation?. [Link]
-
Wiley-VCH. (n.d.). Supporting Information. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. [Link]
- Google Patents. (n.d.). CN114516849A - A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine.
- Google Patents. (n.d.). CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.
- Google Patents. (n.d.). US20010051718A1 - Novel synthesis and crystallization of piperazine ring-containing compounds.
- Google Patents. (n.d.). EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine.
-
Patsnap Eureka. (n.d.). Synthesis method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine. [Link]
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. [Link]
- Google Patents. (n.d.).
-
National Institutes of Health (NIH). (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. [Link]
-
Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. [Link]
-
ResearchGate. (n.d.). Chirality Switching in the Crystallization of 1‐(4‐Chlorophenyl)ethylamine with Binaphthoic Acid by Ketimine Formation. [Link]
-
ResearchGate. (2006). The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]-Pyridine-5-Carboxylates. [Link]
- Google Patents. (n.d.). CN101417982A - Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Coupling Reactions Involving Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals utilizing Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate in coupling reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common synthetic challenges and optimize your reaction outcomes. The insights provided herein are based on established principles of organic synthesis and extensive experience in the field.
Introduction: The Chemistry of this compound
This compound is a versatile building block in medicinal chemistry and materials science. Its structure presents a primary aromatic amine, which is a key functional group for various C-N and C-C bond-forming reactions. However, the electronic properties of the aniline moiety, coupled with the presence of the piperazine ring, can sometimes lead to challenges in achieving high yields and purity. This guide will walk you through the optimization of common coupling reactions such as Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and amide bond formation.
Part 1: Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling Reactions
This section addresses specific issues you may encounter during palladium-catalyzed reactions in a question-and-answer format.
Buchwald-Hartwig Amination
Q1: I am observing low to no conversion in my Buchwald-Hartwig amination with this compound and an aryl halide. What are the likely causes and how can I improve the yield?
A1: Low conversion in Buchwald-Hartwig aminations involving aniline derivatives like yours is a common issue. The nucleophilicity of the aromatic amine is reduced compared to aliphatic amines, and several factors in the catalytic cycle could be responsible.[1]
Troubleshooting Steps:
-
Catalyst System Evaluation (Palladium Source & Ligand): The choice of ligand is paramount.[2] For electron-deficient or sterically hindered amines, bulky, electron-rich phosphine ligands are often required to facilitate both the oxidative addition and reductive elimination steps.[3]
-
Initial Recommendation: Start with a robust catalyst system. G3 or G4 Buchwald precatalysts are often effective as they readily form the active Pd(0) species.[1]
-
Ligand Screening: If your initial choice is not effective, consider screening a panel of ligands.
-
| Ligand Family | Specific Examples | Key Characteristics & When to Use |
| Biarylphosphines | RuPhos, BrettPhos, XPhos | Bulky and electron-rich, excellent for challenging couplings.[4][5] |
| Ferrocenylphosphines | Josiphos, DPPF | Good for a broad range of substrates.[3] |
| Bidentate Ligands | BINAP, Xantphos | Can provide catalyst stability, but may require higher temperatures.[2][3] |
-
Base Selection: The base plays a crucial role in deprotonating the amine to form the palladium-amido complex.[6][7] The strength and nature of the base can significantly impact the reaction rate and outcome.
-
Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOt-Bu) is a common and effective choice.[2]
-
Weaker Bases: If your substrate is sensitive to strong bases, consider alternatives like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), though this may require higher temperatures or more active catalyst systems.[2][8]
-
-
Solvent and Temperature Optimization: The solvent influences catalyst solubility, stability, and the rate of reaction.[9]
-
Common Solvents: Toluene, dioxane, and THF are frequently used.[2] Toluene is often a good starting point for its ability to dissolve many organic compounds and its relatively high boiling point.[6]
-
Temperature: Buchwald-Hartwig reactions often require elevated temperatures (80-110 °C) to proceed at a reasonable rate.[2]
-
Caption: Troubleshooting workflow for low conversion in Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
Q2: I am attempting a Suzuki-Miyaura coupling between an arylboronic acid and an aryl halide, but the reaction is sluggish and gives a complex mixture of byproducts. How can I improve the selectivity and yield?
A2: The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but its success is highly dependent on the reaction conditions, especially the choice of base and solvent.[10][11]
Troubleshooting Steps:
-
Base Selection and Solubility: The base is crucial for the activation of the boronic acid to facilitate transmetalation. The solubility of the base in the reaction medium is a key factor.
-
Aqueous Base Systems: A mixture of an organic solvent (like dioxane or THF) with an aqueous solution of a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) is a very common and effective setup.[10][12] The water can help to solubilize the inorganic base.
-
Anhydrous Conditions: If your substrate is water-sensitive, anhydrous conditions with a base like potassium fluoride (KF) can be used.
-
-
Solvent Effects: The solvent can influence the reaction rate and selectivity.[9][13] The choice of solvent can be more complex than initially perceived and does not always correlate simply with polarity.[14]
-
Managing Side Reactions:
-
Homocoupling of Boronic Acid: This can occur if the reaction conditions are too harsh or if oxygen is present. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source. Using anhydrous conditions or a suitable base can minimize this side reaction.
-
| Parameter | Recommendation for Suzuki Coupling | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Well-established and effective for a wide range of substrates.[10] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (aqueous) | Activates the boronic acid for transmetalation. |
| Solvent System | Dioxane/Water, THF/Water | Good solubility for both organic and inorganic reagents.[10][16] |
| Temperature | 80-100 °C | Provides sufficient energy for the catalytic cycle to proceed efficiently.[10] |
Part 2: Troubleshooting Guide for Amide Coupling Reactions
Q3: My amide coupling reaction between this compound and a carboxylic acid is slow and incomplete, even with standard coupling reagents like EDC/HOBt. What can I do to drive the reaction to completion?
A3: The aniline nitrogen in your starting material is less nucleophilic than that of aliphatic amines, which can lead to sluggish amide bond formation.[17] Standard coupling conditions may need to be modified for optimal results.
Troubleshooting Steps:
-
Choice of Coupling Reagent: For less reactive amines, more potent activating agents may be necessary.
-
Uronium/Aminium Reagents: HATU, HBTU, and TBTU are generally more effective than carbodiimides for coupling with anilines.[17] They react with the carboxylic acid to form a highly reactive activated ester.
-
Phosphonium Reagents: PyBOP is another powerful coupling reagent that can be effective in challenging cases.
-
-
Role of Additives and Bases:
-
Additives: When using carbodiimides like EDC, the addition of HOBt or HOAt is crucial to form an active ester and suppress side reactions.[17]
-
Base: A non-nucleophilic organic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is required to neutralize the acid formed during the reaction and to facilitate the coupling.[17][18]
-
-
Solvent and Reaction Time:
-
Solvents: Polar aprotic solvents like DMF or acetonitrile are standard for amide couplings.[17]
-
Reaction Time and Temperature: For sluggish reactions, extending the reaction time or gently heating the mixture (e.g., to 40-50 °C) can improve conversion, but be mindful of potential side reactions or racemization if chiral centers are present.
-
Caption: Decision tree for optimizing incomplete amide coupling reactions.
Part 3: Frequently Asked Questions (FAQs)
Q4: Is it necessary to protect the piperazine nitrogen during these coupling reactions?
A4: The piperazine nitrogen in your starting material is part of an ethyl carbamate group. This group is generally stable under the conditions used for Buchwald-Hartwig, Suzuki, and most amide coupling reactions. Therefore, additional protection is typically not required.
Q5: I am observing the formation of a dark-colored reaction mixture. Is this normal, and does it indicate reaction failure?
A5: The formation of dark colors, especially in palladium-catalyzed reactions, is common and often due to the formation of palladium black (colloidal palladium). This does not necessarily indicate that the reaction has failed. However, if it is accompanied by a lack of product formation, it could suggest catalyst decomposition. In such cases, ensuring a strictly inert atmosphere and using a more stable palladium precatalyst or ligand can be beneficial.[19]
Q6: What is the best way to purify the final product?
A6: The purification strategy will depend on the properties of your final product.
-
Column Chromatography: This is the most common method for purifying products from these types of reactions. A silica gel column with a gradient of a nonpolar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate) is a good starting point.
-
Recrystallization: If your product is a solid, recrystallization can be an effective method for obtaining highly pure material.
-
Acid-Base Extraction: The presence of the piperazine nitrogen means your product will likely have basic properties. An acid-base workup can be used to remove non-basic impurities.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), the palladium precatalyst (e.g., RuPhos-G3-Pd, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu, 1.4 equiv).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Suzuki-Miyaura Coupling
-
To a round-bottom flask, add the aryl halide (1.0 equiv), the arylboronic acid (1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).[10][12]
-
Purge the flask with an inert gas.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).[12]
-
Heat the reaction mixture to 80-100 °C and stir for the required time, monitoring by TLC or LC-MS.[12]
-
After cooling to room temperature, add water and extract with an organic solvent (e.g., ethyl acetate).[12]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.[12]
-
Purify the residue by column chromatography.[12]
General Protocol for Amide Coupling using HATU
-
Dissolve the carboxylic acid (1.0 equiv) in an anhydrous polar aprotic solvent (e.g., DMF) in a round-bottom flask under an inert atmosphere.
-
Add HATU (1.1 equiv) and a non-nucleophilic base (e.g., DIPEA, 2.0 equiv).[20]
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.05 equiv) in the same solvent.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute with an organic solvent and wash with a mild aqueous acid (e.g., 1M HCl), followed by a mild aqueous base (e.g., saturated NaHCO₃ solution), and then brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
References
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- ACS Publications. (2026, January 14). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity.
- PubMed. (2014, December 19). Role of the base in Buchwald-Hartwig amination.
- ResearchGate. (2025, August 5). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF.
- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- PMC - NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- ResearchGate. (2025, August 6). The Role of the Base in Buchwald-Hartwig Amination. | Request PDF.
- Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Benchchem. (n.d.). Technical Support Center: Overcoming Low Reactivity of Cinnolin-8-amine in Coupling Reactions.
- Benchchem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
- WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Benchchem. (n.d.). Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- PMC - NIH. (n.d.). Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization.
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. arodes.hes-so.ch [arodes.hes-so.ch]
- 17. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Amide Synthesis [fishersci.dk]
Technical Support Center: A Scientist's Guide to Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate Solubility
Welcome to the dedicated support center for Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate. This versatile building block is pivotal in the synthesis of novel therapeutics and advanced materials. However, its unique chemical structure presents solubility challenges that can impede reaction success. This guide provides in-depth, field-proven troubleshooting strategies and detailed protocols to help you overcome these hurdles and optimize your experimental outcomes.
Understanding the Solubility Profile
This compound (MW: 249.31 g/mol ) possesses a composite structure with distinct polarity regions that dictate its solubility. Understanding these regions is the first step in selecting an appropriate solvent system.
-
Aromatic Amine: The 4-aminophenyl group is a key feature. Aromatic amines generally exhibit lower water solubility compared to their aliphatic counterparts because the nitrogen's lone pair of electrons is delocalized into the benzene ring, reducing its ability to form strong hydrogen bonds with water.[1][2]
-
Piperazine Core: The piperazine ring is a cyclic diamine, which is inherently polar and capable of hydrogen bonding. This part of the molecule contributes to its solubility in more polar solvents.[3][4][5]
-
Ethyl Carboxylate Group: This ester group adds a degree of lipophilicity, influencing solubility in less polar organic media.
The interplay of these groups results in a molecule with moderate polarity, which is often poorly soluble in both highly non-polar solvents (like hexanes) and, in many cases, water, but can be effectively dissolved in a range of polar organic solvents.[6][7]
Caption: Key functional groups and their influence on solubility.
Troubleshooting Guide & FAQs
This section addresses the most common solubility issues encountered in a direct question-and-answer format.
Q1: My starting material, this compound, is not dissolving in my chosen solvent. What are the initial troubleshooting steps?
A1: When facing poor solubility, a systematic, step-wise approach is crucial. Before resorting to changing the entire solvent system, consider these physical methods:
-
Particle Size Reduction: The rate of dissolution is directly proportional to the surface area of the solute.[8] If your material is crystalline, gently grinding it into a fine powder with a mortar and pestle can significantly increase the dissolution rate.
-
Gentle Warming: Solubility often increases with temperature.[3][9] Warming the mixture to 30-40 °C can be sufficient to dissolve the starting material without promoting side reactions.[6] Always verify the thermal stability of your reactants before applying heat.
-
Sonication: Using an ultrasonic bath can provide the energy needed to break apart solute agglomerates, enhancing the dissolution process.[8] This is a low-temperature method that is particularly useful for heat-sensitive reactions.
Q2: Which organic solvents are the best starting points for dissolving this compound?
A2: The principle of "like dissolves like" is your primary guide.[8] Given the molecule's moderate polarity, polar aprotic solvents are typically the most effective.
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Aprotic | DMF, DMSO, NMP, Acetonitrile | High | These solvents effectively solvate both the polar piperazine core and the aromatic ring. DMF and DMSO are excellent first choices.[6][10] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Often sufficient, especially with gentle warming or as part of a co-solvent system. A related compound shows solubility in chloroform.[11] |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to Low | Can be effective, but solubility may be limited. Methanol is often a good choice for related piperazine compounds.[12] |
| Ethers | THF, 1,4-Dioxane, Diethyl Ether | Low | Generally poor solvents for this compound. Piperazine itself is poorly soluble in diethyl ether.[4][5] |
| Non-Polar | Hexanes, Toluene, Heptane | Very Low / Insoluble | The hydrophobic nature of these solvents is incompatible with the polar functional groups of the molecule.[6] |
The following workflow provides a logical sequence for solvent selection.
Caption: Decision workflow for initial solvent selection and troubleshooting.
Q3: The compound is insoluble in my required reaction solvent (e.g., DCM), but my protocol demands it. How can I proceed?
A3: This is a classic challenge where a co-solvent system is the ideal solution. This technique involves dissolving your compound in a minimal amount of a strong, miscible "co-solvent" before diluting it into the primary (bulk) reaction solvent.[8][13]
The Causality: The co-solvent (e.g., DMSO) acts as a bridge, creating a microenvironment where the solute remains dissolved even when introduced into the less favorable bulk solvent. This prevents the compound from precipitating out.
Recommended Strategy:
-
Dissolve the this compound in the smallest possible volume of anhydrous DMSO or DMF.
-
Add this concentrated solution dropwise to your reaction vessel containing the primary solvent (e.g., DCM) and other reagents while stirring vigorously.
-
See Protocol 2 for a detailed methodology on optimizing the co-solvent ratio.
Q4: Can I use pH adjustment to improve solubility in aqueous or protic media?
A4: Absolutely. This is a highly effective strategy for aqueous or protic systems. The aromatic amine group is basic and can be protonated by an acid to form a highly water-soluble ammonium salt.[6][14]
The Mechanism: R-NH₂ (poorly soluble) + H⁺Cl⁻ → R-NH₃⁺Cl⁻ (highly soluble salt)
This method is particularly useful when preparing stock solutions for biological assays or when the subsequent reaction is compatible with acidic conditions. For reactions requiring the free base, a neutralization step would be necessary.
Q5: My compound dissolves with heat but precipitates when I add another reagent or let it cool. How can I fix this?
A5: This indicates you have created a supersaturated solution that is not stable under the final reaction conditions. The addition of another reagent can disrupt the solution equilibrium, or the compound simply has low solubility at lower temperatures.[8]
Recommended Solutions:
-
Maintain Temperature: If the reaction allows, maintain the elevated temperature throughout the entire process, from dissolution to the addition of all reagents.
-
Employ a Co-Solvent System: This is often the more robust solution. A co-solvent system (as described in Q3) provides better solubility across a wider range of temperatures and is less likely to be disturbed by the addition of other reagents.[8]
Q6: I've tried multiple solvents and techniques, but solubility remains a critical barrier. Are there any advanced options?
A6: For extremely challenging cases where conventional dissolution is not feasible, you may consider mechanochemistry. This solvent-free technique uses mechanical force, typically through ball milling, to drive chemical reactions in the solid state.[15] This approach completely bypasses solubility issues and has been successfully applied to Suzuki-Miyaura cross-coupling reactions of otherwise insoluble aryl halides.[15][16] While it requires specialized equipment, it is a powerful tool for "impossible" reactions.
Detailed Experimental Protocols
Protocol 1: Systematic Solvent Screening
Objective: To empirically determine the best solvent for your compound.
-
Preparation: Aliquot 5-10 mg of this compound into several small, labeled vials.
-
Solvent Addition: To each vial, add a fixed volume (e.g., 200 µL) of a single test solvent (e.g., DMF, DCM, Methanol, Toluene).
-
Observation: Vigorously vortex each vial for 30-60 seconds. Observe and record the degree of dissolution (e.g., fully dissolved, partially dissolved, insoluble).
-
Confirmation: For vials where the solid appears fully dissolved, add a few more crystals of the compound. If they also dissolve, the solution is not yet saturated. This helps estimate the relative solubility.
Protocol 2: Co-Solvent System Development
Objective: To find the minimum co-solvent ratio needed to maintain solubility in a less-ideal bulk solvent.
-
Preparation: Place a known amount of your compound (e.g., 50 mg) in a vial.
-
Test Primary Solvent: Add a volume of your primary reaction solvent (e.g., 1 mL of DCM) and confirm the compound does not dissolve.
-
Co-solvent Titration: Add a strong co-solvent (e.g., anhydrous DMSO) dropwise (e.g., 10 µL at a time) while vortexing.
-
Determine Ratio: Continue adding the co-solvent until the solid is fully and permanently dissolved. Record the total volume of co-solvent used.[6] This provides the starting ratio (e.g., 50 µL DMSO per 1 mL DCM) for scaling up your reaction.
-
Run Control Reaction: Always perform a small-scale control reaction including the co-solvent to ensure it does not interfere with the desired chemical transformation.
Protocol 3: Solubility Enhancement by Sonication
Objective: To use ultrasonic energy to aid dissolution.
-
Preparation: Place the desired amount of the compound into a suitable reaction vessel.
-
Solvent Addition: Add the chosen reaction solvent.
-
Sonication: Place the vessel in an ultrasonic bath. Ensure the liquid level inside the vessel is below the water level in the bath.
-
Operation: Turn on the sonicator and monitor the dissolution visually. Continue until the solid is dissolved or no further change is observed.[8]
-
Proceed: Once dissolved, proceed immediately with the addition of other reagents.
References
-
Solubility of Things. (n.d.). Piperazine. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-amino-1-piperidinecarboxylate. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Properties of amines. Retrieved from [Link]
-
Asia Research News. (2021). Toward overcoming solubility issues in organic chemistry. Retrieved from [Link]
-
Silva, A. B., et al. (2018). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PMC - NIH. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
-
EMBIBE. (n.d.). Physical Properties of Amines – Solubility, Melting and Boiling Point. Retrieved from [Link]
-
Wyzant. (2016). The reactions of amines and it's solubility. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
-
ResearchGate. (n.d.). Tackling solubility issues in organic synthesis: conventional solution.... Retrieved from [Link]
-
Solubility of Things. (n.d.). Ethyl piperazine-1-carboxylate. Retrieved from [Link]
-
MSU Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]
-
Quora. (2018). How does branching increase the solubility in amines?. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
Solubility of Things. (n.d.). Amines: Structure, Properties, and Reactions. Retrieved from [Link]
-
Chembest. (n.d.). 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]
-
ResearchGate. (2014). Solubility and energy analysis for CO2 absorption in piperazine derivatives and their mixtures. Retrieved from [Link]
-
Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. embibe.com [embibe.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Piperazine [medbox.iiab.me]
- 5. Piperazine - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CAS 170911-92-9: 4-(4-Aminophenyl)piperazine-1-carboxylic … [cymitquimica.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biosynce.com [biosynce.com]
- 12. 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester | 170911-92-9 [chemicalbook.com]
- 13. ijmsdr.org [ijmsdr.org]
- 14. ajptonline.com [ajptonline.com]
- 15. asiaresearchnews.com [asiaresearchnews.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Stability Studies of Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate
Welcome to the technical support center for Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) related to the stability testing of this compound. Our goal is to provide you with the scientific rationale behind experimental procedures to ensure the integrity and accuracy of your results.
Introduction to the Molecule and its Stability
This compound is a molecule of interest in pharmaceutical development, often used as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][2] Its structure, featuring a piperazine ring, an aromatic amine, and an ethyl carbamate group, presents several potential sites for degradation. Understanding its stability profile is critical for ensuring the safety, efficacy, and shelf-life of any final drug product.
This guide will focus on forced degradation studies, a crucial component of stability testing that helps identify potential degradation products and establish stability-indicating analytical methods.[3][4]
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the stability of this compound.
Q1: What are the most likely degradation pathways for this molecule?
A1: Based on its functional groups, the primary degradation pathways are:
-
Hydrolysis: The ethyl carbamate moiety is susceptible to both acid and base-catalyzed hydrolysis, which would cleave the ester bond to form 4-(4-aminophenyl)piperazine, ethanol, and carbon dioxide.[5][6] Carbamates are generally more stable than corresponding esters, but hydrolysis can be significant under stressed conditions.[7]
-
Oxidation: The aromatic amine group (-NH2) is prone to oxidation. This can lead to the formation of colored degradation products, including nitroso, nitro, and various polymeric species.[8][9] The presence of oxygen, transition metals, or oxidizing agents can accelerate this process.
-
Photodegradation: Aromatic amines can be sensitive to light, particularly UV radiation, which can trigger oxidative degradation pathways.[10][11][12]
Q2: Why is a forced degradation study necessary?
A2: Forced degradation studies, or stress testing, are mandated by regulatory agencies like the ICH and FDA.[3][13][14] Their purpose is to:
-
Identify likely degradation products.
-
Establish degradation pathways.
-
Demonstrate the specificity and stability-indicating nature of the analytical methods used.[3]
-
Understand the intrinsic stability of the molecule.[13]
Q3: What are the typical stress conditions used in a forced degradation study?
A3: As per ICH guidelines, the typical stress conditions include acid hydrolysis, base hydrolysis, oxidation, thermal stress, and photolytic stress.[14][15] The specific concentrations and temperatures should be chosen to achieve 5-20% degradation of the active substance.[14]
Forced Degradation Troubleshooting Guide
This section provides a question-and-answer guide to troubleshoot common issues encountered during forced degradation studies of this compound.
Acid Hydrolysis
Q: I'm seeing very rapid and complete degradation in 0.1 M HCl, even at room temperature. How can I achieve the target 5-20% degradation?
A: The piperazine and aromatic amine groups are basic and will be protonated in acid, which can increase solubility and may influence the hydrolysis rate of the carbamate. If degradation is too rapid:
-
Reduce Acid Concentration: Try using a lower concentration of acid, such as 0.01 M or even 0.001 M HCl.
-
Lower the Temperature: Perform the study at a lower temperature (e.g., 40°C or room temperature) and monitor over a longer period.
-
Justify No Degradation: If the molecule is extremely labile to acid, and achieving controlled degradation is not feasible, you may need to document this high sensitivity and justify why specific degradation products were not quantifiable under milder conditions.
Q: My sample turned a dark color after acid treatment. What does this indicate?
A: The color change, often to brown or black, is likely due to the oxidation and subsequent polymerization of the aromatic amine. Even under acidic conditions with reduced oxygen, trace amounts can initiate these reactions. Ensure your analytical method can separate the main peak from these colored impurities, which may appear as a broad, unresolved hump in the chromatogram.
Base Hydrolysis
Q: Base hydrolysis with 0.1 M NaOH is much slower than acid hydrolysis. Is this expected?
A: Yes, this is plausible. The mechanism of base-catalyzed hydrolysis of carbamates (a BAC2 or E1cB mechanism) can be slower than acid-catalyzed hydrolysis for certain structures.[5][16][17] To accelerate degradation:
-
Increase Temperature: Perform the study at an elevated temperature (e.g., 60°C or 80°C).
-
Increase Base Concentration: Cautiously increase the concentration of NaOH to 0.5 M or 1.0 M, monitoring the reaction closely.[14]
Q: I observe multiple small peaks in my chromatogram after base hydrolysis. What could they be?
A: Besides the primary hydrolysis product (4-(4-aminophenyl)piperazine), you may be observing products from secondary reactions. The aromatic amine is susceptible to base-catalyzed oxidation, which can be accelerated at higher temperatures. Additionally, side reactions involving the piperazine ring could occur under harsh basic conditions. Mass spectrometry (LC-MS) is essential for identifying these minor degradants.
Oxidative Degradation
Q: After adding 3% hydrogen peroxide, my sample immediately turned dark purple, and I see no parent peak in the HPLC. How can I control this reaction?
A: Aromatic amines are extremely sensitive to oxidation.[8][18] A 3% H2O2 solution is likely too harsh.
-
Drastically Reduce Oxidant Concentration: Start with a much lower concentration, such as 0.1% or even 0.01% H2O2.
-
Control Temperature: Perform the reaction at room temperature or even in an ice bath to slow the kinetics.
-
Use a Milder Oxidant: Consider using a milder oxidizing agent, or simply exposing the solution to air or oxygen at a controlled temperature over a longer duration.
Q: The peak shape of my parent compound is poor (tailing) after oxidative stress testing. What is the cause?
A: This can be due to interactions between the basic amine groups on the parent molecule (or its degradation products) and the stationary phase of your HPLC column.[19]
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is low enough (e.g., pH 2.5-3.5) to keep the amine groups fully protonated, which often improves peak shape.
-
Use a Different Column: Consider a column with end-capping or a different stationary phase designed for basic compounds.
Thermal and Photolytic Degradation
Q: I see minimal degradation after heating the solid drug substance at 80°C for 48 hours. Should I use more extreme conditions?
A: If the solid is thermally stable, this is a positive finding. Before escalating to temperatures that might cause melting or sublimation, it is more relevant to test for thermal degradation in solution. Dissolve the compound in a 50:50 water:acetonitrile mixture and heat it. Degradation is often more pronounced in solution.
Q: My photostability sample shows a slight discoloration on the surface but the HPLC analysis shows minimal degradation. How should I interpret this?
A: This is a common observation in photostability studies. The degradation may be localized to the surface of the solid that was exposed to light.
-
Ensure Proper Sample Preparation: When preparing the sample for analysis, ensure you are dissolving the entire sample, including the discolored surface, to get an accurate measurement of the overall degradation.
-
Follow ICH Q1B Guidelines: According to ICH Q1B, samples should be exposed to not less than 1.2 million lux hours of visible light and 200 watt-hours/square meter of UVA light.[10][11][20] If degradation is observed, further testing in protective packaging is warranted.[20]
Analytical Method Troubleshooting
A robust, stability-indicating analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique.
Q: I am having trouble developing an HPLC method that separates the parent compound from its degradation products. What should I try?
A:
-
Gradient Elution: Isocratic methods may not have the power to separate a parent peak from its closely eluting, more polar degradation products. A gradient method, starting with a high aqueous composition and ramping up the organic solvent, is usually necessary.
-
Mobile Phase pH: The pH of the aqueous portion of your mobile phase is critical. For this molecule, an acidic pH (e.g., 2.5-4.0 using formic acid, phosphoric acid, or a buffer) will ensure the amine groups are protonated, leading to better peak shapes and potentially different selectivity.
-
Column Chemistry: A standard C18 column is a good starting point. If co-elution persists, try a phenyl-hexyl column (which can have different interactions with aromatic compounds) or an embedded polar group (EPG) column.
Q: My baseline is noisy and drifting, especially during gradient analysis. What are the common causes?
A:
-
Mobile Phase Preparation: Ensure your mobile phases are freshly prepared, filtered, and thoroughly degassed.[19][21] Inconsistent mixing of solvents can cause baseline drift.
-
Detector Issues: A failing lamp in your UV detector can cause noise. Check the lamp energy. Contamination in the detector flow cell can also be a cause; flush the system with a strong solvent like isopropanol.[22]
-
Leaks: Even a small leak in the system can cause pressure fluctuations and a noisy baseline.[21]
Summary Tables and Protocols
Table of Recommended Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration | Target Degradation |
| Acid Hydrolysis | 0.01 M - 0.1 M HCl | 60°C | 2 - 24 hours | 5 - 20% |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 60°C | 4 - 48 hours | 5 - 20% |
| Oxidation | 0.1% - 1% H₂O₂ | Room Temp | 1 - 8 hours | 5 - 20% |
| Thermal (Solution) | Water:ACN (1:1) | 80°C | 48 hours | 5 - 20% |
| Photolytic (Solid) | ICH Q1B Option 2 | Ambient | As per guideline | >1.2M lux-hr & >200 W-hr/m² |
Protocol: General Forced Degradation Procedure
-
Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or a 50:50 mixture of acetonitrile and water).
-
Stress Sample Preparation:
-
For hydrolysis, mix 1 mL of the stock solution with 1 mL of the acid or base solution (e.g., 0.2 M HCl to achieve a final concentration of 0.1 M).
-
For oxidation, mix 1 mL of the stock solution with 1 mL of the hydrogen peroxide solution.
-
For thermal stress, place the stock solution in a sealed vial at the target temperature.
-
Prepare a "control" sample by mixing 1 mL of the stock solution with 1 mL of water. Keep this at room temperature or refrigerated.
-
-
Incubation: Place the stress samples in a temperature-controlled environment (e.g., water bath or oven) for the specified duration.
-
Neutralization & Dilution: After the incubation period, cool the samples to room temperature. Neutralize the acid and base samples by adding an equivalent amount of base or acid, respectively. Dilute all samples (including the control) to a suitable final concentration for HPLC analysis (e.g., 0.1 mg/mL) using the mobile phase.
-
Analysis: Analyze the samples immediately by a validated, stability-indicating HPLC method. Compare the chromatograms of the stressed samples to the control sample to identify and quantify degradation products.
Visual Diagrams
Diagram: Potential Degradation Pathways
Caption: Potential degradation pathways for the target molecule.
Diagram: Forced Degradation Study Workflow
Caption: General workflow for a forced degradation study.
Diagram: Troubleshooting HPLC Peak Tailing
Caption: Decision tree for troubleshooting peak tailing issues.
References
- Vertex AI Search. (2024).
- Atlas-mts.com. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions.
- National Institutes of Health. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system.
- AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.
- European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Slideshare. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX.
- European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
- ECA Academy - gmp-compliance.org. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products.
- ECA Academy - gmp-compliance.org. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products.
- BenchChem. Navigating the Analytical Landscape: A Comparative Guide to Methods Utilizing Piperazin-2-one-d6.
- Clemson University. Kinetics of Carbaryl Hydrolysis.
- ICH. Quality Guidelines.
- ICH. Q1A(R2) Guideline.
- MDPI. (2018).
- Pharma Knowledge Forum. (2023). Method of analysis of Piperazine.
- JOCPR.
- ResearchGate. (2015).
- RSC Publishing. Analytical Methods.
- ACS Publications. Oxidation of aromatic amines and diamines by hydroxyl radicals.
- ResearchGate. Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review.
- ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.
- PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
- ResearchGate. (2016). Which one is stronger in alkaline hydrolysis?
- ResearchGate.
- PubMed Central. (2012). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability.
- RSC Publishing.
- ResearchGate. Carbamate base-catalyzed hydrolysis mechanisms, including (a) E1cb...
- MDPI. (2022).
- ResearchGate. (2012). A new approach for the degradation of high concentration of aromatic amine by heterocatalytic Fenton oxidation: Kinetic and spectroscopic studies.
- Pharmaceutical Technology. A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- ScienceDirect. (2013).
- W
- SCION Instruments. HPLC Troubleshooting Guide.
- AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues.
- CymitQuimica. CAS 170911-92-9: 4-(4-Aminophenyl)piperazine-1-carboxylic...
- RJPT.
- Pharmaguideline.
- BioPharm International.
- The Pharmaceutical Journal. (2010).
- J&K Scientific LLC. (2025). 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester | 17091.
- Sigma-Aldrich. tert-Butyl 4-(4-aminophenyl)
- Sigma-Aldrich.
- Smolecule. (2025). 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester | 170911-92-9.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester | 170911-92-9 [chemicalbook.com]
- 3. rjptonline.org [rjptonline.org]
- 4. biopharminternational.com [biopharminternational.com]
- 5. cecas.clemson.edu [cecas.clemson.edu]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. researchgate.net [researchgate.net]
- 8. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 11. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 13. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 16. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 20. ema.europa.eu [ema.europa.eu]
- 21. aelabgroup.com [aelabgroup.com]
- 22. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Strategies for Scaling Up the Production of Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into optimizing the production of this key pharmaceutical intermediate.[1][2][3] Here, you will find detailed troubleshooting guides, step-by-step protocols, and data-driven recommendations to navigate the complexities of this synthetic process, ensuring efficiency, purity, and scalability.
Synthetic Pathway Overview
The most robust and scalable synthesis of this compound typically follows a two-step sequence. This approach involves an initial N-arylation reaction to form the C-N bond, followed by the reduction of a nitro group to the target aniline.
-
Step 1: Buchwald-Hartwig N-Arylation: This palladium-catalyzed cross-coupling reaction forms the critical bond between the piperazine ring and the aromatic ring. It involves coupling Ethyl 1-piperazinecarboxylate with a 4-substituted nitroaromatic halide (e.g., 1-bromo-4-nitrobenzene or 1-chloro-4-nitrobenzene).[4][5]
-
Step 2: Nitro Group Reduction: The resulting intermediate, Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate, is then reduced to the final product. Catalytic hydrogenation using palladium on carbon (Pd/C) is the preferred industrial method due to its high efficiency and clean conversion.[3]
Below is a diagram illustrating the overall workflow.
Troubleshooting Guide & FAQs
This section addresses specific challenges you may encounter during synthesis and scale-up in a direct question-and-answer format.
Issue 1: Low Yield or Stalled Buchwald-Hartwig N-Arylation Reaction
Question: My Buchwald-Hartwig coupling reaction is giving low yields or failing to reach completion, even after extended reaction times. What are the potential causes and how can I optimize it?
Answer: Low yields in Buchwald-Hartwig aminations are a common issue, often stemming from catalyst deactivation, suboptimal component selection, or poor reaction setup.[6] The success of this reaction is highly dependent on the careful selection of catalyst, ligand, base, and solvent, as well as the exclusion of air and moisture.[5]
Causality & Solutions:
-
Catalyst/Ligand Inactivity: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligand is critical. For less reactive aryl chlorides, more electron-rich and sterically hindered ligands (e.g., RuPhos, BINAP) are often required to facilitate the catalytic cycle.[6] It is highly recommended to screen a small matrix of catalysts and ligands to find the optimal combination for your specific substrate.
-
Atmosphere and Reagent Purity: The active Pd(0) catalyst is sensitive to oxygen, and water can hydrolyze the phosphine ligands and interfere with the base. Ensure all glassware is oven-dried, use anhydrous solvents, and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.[7] Using pre-formed, air-stable palladium precatalysts can also improve reproducibility.[7]
-
Incorrect Base: The base's strength and solubility are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium tert-amylate are commonly used.[8] If the base is not strong enough or is not sufficiently soluble in the reaction medium, the reaction rate will be significantly reduced.
-
Sub-optimal Temperature: These reactions typically require heating, often between 80-110 °C, to proceed at a reasonable rate.[6] Ensure your reaction is reaching and maintaining the target temperature.
Issue 2: Incomplete or Slow Nitro Group Reduction
Question: My catalytic hydrogenation of Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate is very slow, or stalls before completion. What's wrong?
Answer: While catalytic hydrogenation is highly effective, its performance can be hindered by catalyst poisoning, poor mass transfer, or insufficient hydrogen pressure.
Causality & Solutions:
-
Catalyst Poisoning: The palladium catalyst is sensitive to poisons. Sulfur compounds, residual halides (from the previous step), or strongly coordinating species can bind to the catalyst surface and inhibit its activity. Ensure the nitro-intermediate is purified to remove any potential poisons before the reduction step.
-
Catalyst Quality and Loading: Use a high-quality catalyst (e.g., 5-10% Pd on carbon). The loading is typically between 1-5 mol% of palladium relative to the substrate. An insufficient amount of catalyst will lead to slow reaction rates.
-
Mass Transfer Limitations (H₂ Gas): On a larger scale, ensuring efficient contact between the hydrogen gas, the liquid phase (substrate in solvent), and the solid catalyst is critical. This requires vigorous agitation to maximize the gas-liquid surface area and keep the catalyst suspended.[9] Poor mixing can lead to a reaction that is limited by the rate of hydrogen dissolution into the solvent.
-
Hydrogen Pressure: The reaction rate is dependent on hydrogen pressure. While atmospheric pressure can work, industrial scale-ups often use higher pressures (e.g., 50 psi) to increase the concentration of dissolved hydrogen and accelerate the reaction.[3]
Issue 3: Product Purification and Color Issues
Question: My final product, this compound, is off-color (pink, brown, or black) and difficult to purify. How can I obtain a clean, white product?
Answer: The final product is an aniline derivative, which is susceptible to air oxidation, leading to colored impurities. Furthermore, residual palladium from the hydrogenation step can cause the material to be dark.
Causality & Solutions:
-
Air Oxidation: Anilines can oxidize in the presence of air and light. Handle the purified product under an inert atmosphere where possible and store it in amber, well-sealed containers. During workup, minimizing exposure to air can help.
-
Residual Palladium: Palladium on carbon is a fine black powder that can be difficult to remove completely by simple filtration. Filtering the reaction mixture through a pad of Celite® or a specialized filtration aid can effectively remove the catalyst.[3] For very high purity requirements, a carbon treatment or scavenging agent may be necessary.
-
Acid-Base Extraction: A highly effective purification method is an acidic workup. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with dilute aqueous acid (e.g., 1M HCl). The basic product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH or NH₄OH) to regenerate the free base, which is then extracted back into an organic solvent.[6] This process is excellent for removing both organic impurities and residual metals.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate
This protocol describes a representative Buchwald-Hartwig amination.
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-nitrobenzene (1.0 equiv), Pd₂(dba)₃ (0.01 equiv), and RuPhos (0.02 equiv).
-
Inerting: Seal the flask with a septum, then evacuate and backfill with dry nitrogen three times.[7]
-
Reagent Addition: Under a positive flow of nitrogen, add sodium tert-butoxide (1.4 equiv) followed by anhydrous toluene.
-
Substrate Addition: Add Ethyl 1-piperazinecarboxylate (1.2 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Workup: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the product as a yellow solid.
Protocol 2: Synthesis of this compound
This protocol details the catalytic hydrogenation of the nitro-intermediate.
-
Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate (1.0 equiv) and a suitable solvent such as methanol or ethanol.[3]
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, ~50% wet with water) at a loading of approximately 2-5 mol% Pd.
-
Hydrogenation: Seal the vessel, purge thoroughly with nitrogen, and then introduce hydrogen gas to a pressure of 50 psi.[3]
-
Reaction: Begin vigorous agitation and heat to 40-50 °C if necessary. Monitor the reaction by observing hydrogen uptake and by periodic sampling for LC-MS analysis.
-
Workup: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Isolation: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.[3] Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by crystallization or acid-base extraction if needed.
Data Summary Tables
Table 1: Comparison of Conditions for Buchwald-Hartwig N-Arylation
| Aryl Halide | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| 4-Bromonitrobenzene | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | >90 | [8] |
| 4-Chloronitrobenzene | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ (2.0) | Dioxane | 110 | >85 | [6] |
| 4-Iodonitrobenzene | Pd(OAc)₂ (1) | XPhos (1.5) | Cs₂CO₃ (1.5) | t-BuOH | 80 | >95 | [5] |
Table 2: Comparison of Nitro Group Reduction Methods
| Method | Reagents | Pros | Cons | Scale-Up Considerations |
| Catalytic Hydrogenation | H₂ gas, Pd/C | High atom economy, clean reaction, easy product isolation. | Requires specialized pressure equipment, H₂ is flammable, catalyst can be pyrophoric. | Standard industrial method; requires careful safety engineering and handling protocols.[3] |
| Transfer Hydrogenation | Ammonium formate, Pd/C | Avoids use of high-pressure hydrogen gas. | Produces stoichiometric byproducts. | Good alternative for labs not equipped for high-pressure reactions. |
| Metal/Acid Reduction | Fe / NH₄Cl or SnCl₂ / HCl | Inexpensive and effective. | Generates large amounts of metallic waste, requires stoichiometric reagents, workup can be complex. | Generally avoided on large scale due to poor process mass intensity and waste generation. |
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Piperazine Synthesis.
- Gemoets, H. P. L., et al. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering. DOI:10.1039/C5RE00048C.
- The Pharma Master. (n.d.). Troubleshooting.
- Sigma-Aldrich. (n.d.). Scale-Up Guide: Buchwald-Hartwig Amination.
- Bolliger, J. L., & Rovis, T. (2017). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC - NIH.
- Benchchem. (n.d.). Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination.
- Cheng, J., & Trudell, M. L. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Proclinical. (n.d.). Troubleshooting Common Pharmaceutical Manufacturing Challenges.
- J&K Scientific LLC. (2025). 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester.
- Zhang, Z., et al. (2016).
- HWI group. (2021). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects.
- Pharmaca. (2025). A Beginner's Guide to Pharmaceutical Intermediate Production.
- Durand, C., & Szostak, M. (2021).
- Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
- O'Connor, D. (n.d.). The Chemistry of Piperazine: Synthesis, Reactions, and Applications.
- Chemicalbook. (2025). 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester.
- Pro-synthesis. (n.d.). Pharmaceutical Intermediates Manufacturing Process | Complete Guide.
- Google Patents. (n.d.). CN114516849A - A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. niir.org [niir.org]
- 3. 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester | 170911-92-9 [chemicalbook.com]
- 4. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]
- 8. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C5RE00048C [pubs.rsc.org]
- 9. thepharmamaster.com [thepharmamaster.com]
Technical Support Center: Preventing Dimer Formation in Piperazine-Based Reactions
Welcome to the technical support guide for managing piperazine-based reactions. Piperazine is a cornerstone building block in medicinal chemistry, celebrated for its presence in numerous FDA-approved drugs.[1][2] However, its symmetric, dual-nucleophilic nature presents a persistent challenge: the undesired formation of 1,4-disubstituted "dimer" products. This guide provides in-depth, field-tested answers and troubleshooting protocols to help you maximize the yield of your desired mono-substituted product.
Frequently Asked Questions (FAQs)
Q1: What exactly is a piperazine dimer in the context of N-functionalization?
A piperazine "dimer" or, more accurately, a "bis-substituted" or "di-substituted" product, is the result of a second substitution reaction occurring on the nitrogen atom that should have remained free. Since piperazine is a symmetric diamine, both nitrogen atoms are susceptible to reacting with an electrophile (e.g., an acylating or arylating agent).[3] This leads to a mixture of the desired mono-substituted product, the undesired di-substituted product, and unreacted starting material, which complicates purification and significantly reduces the yield.[3][4]
// Nodes Piperazine [label="Piperazine", fillcolor="#F1F3F4", fontcolor="#202124"]; Electrophile1 [label="Electrophile\n(E-X)", fillcolor="#F1F3F4", fontcolor="#202124"]; MonoProduct [label="Desired\nMono-Substituted Product", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond]; Electrophile2 [label="Electrophile\n(E-X)", fillcolor="#F1F3F4", fontcolor="#202124"]; DimerProduct [label="Undesired\nDi-Substituted Product\n(Dimer)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond];
// Edges Piperazine -> MonoProduct [label=" + E-X\n(Desired Path)", color="#34A853"]; {rank=same; Piperazine; Electrophile1;} Electrophile1 -> MonoProduct [style=invis];
MonoProduct -> DimerProduct [label=" + E-X\n(Side Reaction)", color="#EA4335"]; {rank=same; MonoProduct; Electrophile2;} Electrophile2 -> DimerProduct [style=invis]; }
Figure 1. Competing reaction pathways in piperazine functionalization.
Q2: Why does the mono-substituted piperazine often react faster than the starting piperazine?
This is a crucial point rooted in electronics. After the first substitution, the electronic properties of the remaining secondary amine can change.
-
Electron-Donating Groups (EDGs): If the first substituent added is an electron-donating group (like an alkyl group from reductive amination), it increases the electron density on the second nitrogen. This makes the mono-substituted product more nucleophilic and thus more reactive than the starting piperazine, heavily favoring dimer formation.
-
Electron-Withdrawing Groups (EWGs): If the first substituent is an electron-withdrawing group (like an acyl group), it decreases the electron density on the second nitrogen. This makes the mono-substituted product less nucleophilic, which helps to suppress the second reaction and favors mono-substitution.[5]
This inherent reactivity difference is a key reason why simple 1:1 stoichiometry is often insufficient to prevent dimerization.
Q3: Which reactions are most susceptible to dimer formation?
While nearly all N-functionalization reactions can produce dimers, some are more prone than others:
-
N-Alkylation & Reductive Amination: These reactions typically add electron-donating alkyl groups, increasing the nucleophilicity of the mono-substituted intermediate and accelerating the second addition.[2]
-
Buchwald-Hartwig N-Arylation: This palladium-catalyzed cross-coupling is highly efficient and can readily lead to significant bis-arylation if conditions are not carefully controlled.[1][6]
-
N-Acylation: While the introduced acyl group is deactivating, rapid addition of a highly reactive acylating agent (like an acyl chloride) at high concentration can still lead to substantial di-acylation before the deactivating effect can ensure selectivity.[5]
Troubleshooting Guide: From Problem to Solution
// Nodes Start [label="High Dimer Content Detected\n(by LC-MS, NMR, etc.)", fillcolor="#FBBC05", fontcolor="#202124", shape=cylinder]; Check [label="Analyze Reaction Type\n(Acylation, Arylation, Alkylation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Acylation [label="Acylation Issue?", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond]; Arylation [label="Arylation Issue?", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond]; Alkylation [label="Alkylation Issue?", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond];
// Solutions Sol_Stoich [label="Strategy 1:\nStoichiometric Control\n(Excess Piperazine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Kinetics [label="Strategy 2:\nKinetic Control\n(Slow Addition, Low Temp)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Protect [label="Strategy 3:\nProtecting Group\n(e.g., mono-Boc)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Proton [label="Strategy 4:\nIn Situ Protonation\n(Mono-salt Formation)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Check; Check -> Acylation; Acylation -> Arylation [label="No"]; Arylation -> Alkylation [label="No"];
Acylation -> Sol_Stoich [label="Yes"]; Acylation -> Sol_Kinetics [label="Yes"]; Acylation -> Sol_Proton [label="Yes"];
Arylation -> Sol_Stoich [label="Yes"]; Arylation -> Sol_Protect [label="Yes"];
Alkylation -> Sol_Protect [label="Yes"]; Alkylation -> Sol_Kinetics [label="Yes"];
// Invisible edges for alignment edge [style=invis]; Sol_Stoich -> Sol_Kinetics; Sol_Kinetics -> Sol_Protect; Sol_Protect -> Sol_Proton; }
Figure 2. General troubleshooting workflow for piperazine dimerization.
Issue 1: My N-acylation reaction is producing >20% di-acylated product.
Primary Cause: The rate of the second acylation is competing effectively with the first. This is common when using highly reactive acyl chlorides and standard 1:1 stoichiometry. The reaction is under poor kinetic control.[7][8][9][10]
Solutions & Protocols:
-
Strategy A: Stoichiometric Control (The "Excess" Method). This is often the simplest and most direct approach. By using a large excess of piperazine (3-10 equivalents), you statistically favor the reaction of the acylating agent with the more abundant, unreacted piperazine.[5]
-
Best For: Situations where piperazine is inexpensive and the product can be easily separated from it (e.g., by an acidic wash to remove the basic piperazine).
-
Drawback: Can be wasteful and uneconomical on a large scale or if piperazine is a complex, multi-step derivative.
-
-
Strategy B: Kinetic Control (The "Slow & Cold" Method). This strategy aims to ensure the rate of the first reaction is significantly faster than the second by manipulating reaction conditions.
-
Protocol:
-
Dissolve piperazine (1.0 eq) in a suitable solvent (e.g., DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the acyl chloride (0.8-0.95 eq) in the same solvent.
-
Using a syringe pump, add the acyl chloride solution dropwise to the piperazine solution over 2-4 hours.
-
Maintain the temperature at 0 °C for the duration of the addition and for 1-2 hours after, then allow to warm to room temperature.
-
Monitor by TLC or LC-MS.
-
-
-
Strategy C: In Situ Mono-Protonation (The "Smart Protection" Method). This elegant one-pot method deactivates one nitrogen by protonating it with one equivalent of acid.[4] The resulting piperazinium salt is far less nucleophilic, directing acylation to the free nitrogen.[3][11]
-
Protocol:
-
In a reaction vessel, combine piperazine (1.0 eq) and piperazine dihydrochloride (1.0 eq) in a solvent like methanol to generate one equivalent of the mono-salt in situ.
-
Alternatively, dissolve piperazine (1.0 eq) in a solvent and add one equivalent of an acid like acetic acid.[4]
-
Proceed with the slow addition of your electrophile (1.0 eq) as described in Strategy B.
-
-
Issue 2: My Buchwald-Hartwig N-arylation gives a mix of mono- and bis-arylated products.
Primary Cause: The palladium catalyst is highly active, and the mono-arylated product can effectively compete with piperazine for the catalyst's oxidative addition complex, leading to the second C-N coupling.
Solutions & Protocols:
-
Strategy A: Adjust Stoichiometry. As with acylation, using an excess of piperazine (2-5 equivalents) can favor the mono-arylation pathway. In some cases, using piperazine itself as the solvent can be an effective, green chemistry approach.[6][12]
-
Consideration: A 2:1 ratio of RuPhos/Pd₂(dba)₃ has been shown to provide good yields of mono-arylated products.[6]
-
-
Strategy B: Use a Protecting Group (The "Guaranteed Selectivity" Method). This is the most robust and reliable method for achieving mono-selectivity, especially for complex or precious substrates.[3][4][13] The trade-off is an increase in the number of synthetic steps. The tert-butyloxycarbonyl (Boc) group is the most common choice due to its stability and ease of removal under acidic conditions.[13]
-
Protocol: Mono-Boc Protection of Piperazine [5]
-
Dissolve piperazine (2.0 eq) in dichloromethane (DCM).
-
Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) in DCM to the piperazine solution over 2-3 hours at room temperature.
-
Stir the reaction for 20-24 hours.
-
Evaporate the solvent and purify the resulting 1-Boc-piperazine by column chromatography or extraction.
-
-
Next Steps: Use the purified 1-Boc-piperazine in your Buchwald-Hartwig reaction. Afterwards, the Boc group can be easily removed by treating with an acid like trifluoroacetic acid (TFA) in DCM.[5]
-
Issue 3: My reductive amination yields the di-alkylated dimer and other side products.
Primary Cause: The mono-alkylated product is more nucleophilic than piperazine, strongly favoring a second reaction. Furthermore, prolonged reaction times can lead to side reactions, such as acetylation of the amine by sodium triacetoxyborohydride (STAB).[14]
Solutions & Protocols:
-
Strategy A: Protecting Groups. This is the most highly recommended approach for reductive aminations. Use 1-Boc-piperazine as your starting material to ensure only one nitrogen can react.[14]
-
Strategy B: Use Excess Aldehyde/Ketone (If using a protected piperazine). To ensure the complete consumption of your (potentially expensive) protected piperazine, use a slight excess of the carbonyl compound (1.1-1.2 eq).[14]
-
Strategy C: Solvent Choice. Imine formation is often faster in protic solvents. While STAB can degrade in methanol, it is generally stable enough in isopropanol (IPA) to complete the reaction.[14] Faster imine formation can reduce overall reaction time and minimize side reactions.
Quantitative Data & Condition Summary
| Reaction Type | Key Challenge | Recommended Molar Ratio (Piperazine:Electrophile) | Temperature | Key Strategy |
| N-Acylation | Competing rates | 3:1 to 10:1 (Excess Piperazine) OR 1:0.95 (Slow Addition) | 0 °C to RT | Kinetic Control / Slow Addition |
| N-Arylation | High catalyst activity | 2:1 to 5:1 | 80-110 °C | Stoichiometric Control or Protecting Group |
| Reductive Amination | Increased nucleophilicity of product | 1:1 (with protected piperazine) | Room Temp | Protecting Group (Mono-Boc) |
Analytical Characterization of Dimer Formation
Q: How can I accurately quantify the ratio of mono- to di-substituted product in my crude reaction mixture?
A: High-Performance Liquid Chromatography (HPLC) is the most versatile and common technique.[15]
-
Method: Since the piperazine core lacks a strong UV chromophore, pre-column derivatization is often required for sensitive UV detection.[15][16] A common and effective derivatizing agent is 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with secondary amines to form a stable, highly UV-active product.[15][16][17]
-
Protocol Outline:
-
Take an aliquot of the crude reaction mixture.
-
React it with an excess of NBD-Cl solution (e.g., in acetonitrile) and heat gently (e.g., 60°C for 30 mins).[15]
-
Dilute the derivatized sample with the mobile phase.
-
Inject onto a reversed-phase HPLC system (e.g., C18 column) with a UV detector.
-
The mono- and di-substituted products will have different retention times and can be quantified by comparing their peak areas.
-
-
Alternative: Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly effective and does not require derivatization, as it can distinguish the products based on their different molecular weights.
References
- Title: Technical Support Center: Selective Mono-acylation of Piperazine Source: Benchchem URL
- Title: Application Notes and Protocols for Boc-Protection of Piperazine Derivatives Source: Benchchem URL
- Title: MRT - Mono-Boc-Protection of Diamines Source: Sigma-Aldrich URL
- Title: Direct N1-monosubstitutions of piperazine and applications of their product in syntheses Source: ResearchGate URL
-
Title: Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor Source: PubMed Central (PMC) URL: [Link]
- Title: CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines Source: The Royal Society of Chemistry URL
-
Title: Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions Source: PubMed Central (PMC) URL: [Link]
- Title: Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives Source: Benchchem URL
-
Title: Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis Source: ResearchGate URL: [Link]
- Title: Reductive amination of piperazine Source: Reddit r/OrganicChemistry URL
- Title: Technical Support Center: Synthesis of Piperazine Derivatives Source: Benchchem URL
-
Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]
- Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: JOCPR URL
-
Title: Thermodynamic and Kinetic Products Source: Master Organic Chemistry URL: [Link]
-
Title: Piperazine synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Thermodynamic and kinetic reaction control Source: Wikipedia URL: [Link]
-
Title: Kinetic Control Versus Thermodynamic Control Of A Reaction Source: Jack Westin URL: [Link]
-
Title: 14.3: Kinetic vs. Thermodynamic Control of Reactions Source: Chemistry LibreTexts URL: [Link]
-
Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: PubMed Central (PMC) URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 9. jackwestin.com [jackwestin.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Piperazine synthesis [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. jocpr.com [jocpr.com]
- 17. jocpr.com [jocpr.com]
Enhancing the regioselectivity in reactions with Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate
Welcome to the technical support guide for enhancing regioselectivity in reactions with Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of functionalizing this versatile building block. Here, we address common experimental challenges in a direct question-and-answer format, providing not just protocols, but the underlying chemical principles to empower your synthetic strategy.
FAQ 1: Why is achieving regioselectivity a primary challenge with this molecule?
Answer:
The structure of this compound presents two primary sites susceptible to chemical reaction: the aniline nitrogen and the aromatic ring. The challenge arises from the powerful electronic effects of the primary amino (-NH₂) group.
The -NH₂ group is a potent activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions.[1][2] This is due to the lone pair of electrons on the nitrogen atom, which can be donated into the aromatic π-system through resonance. This donation significantly increases the electron density at the positions ortho and para to the amino group, making them highly nucleophilic and thus attractive to electrophiles.[3][4]
Since the para position is already occupied by the piperazine moiety, electrophilic attack is overwhelmingly directed to the two equivalent ortho positions. However, the aniline nitrogen is also a strong nucleophile and can compete with the aromatic ring for the electrophile, leading to undesired N-functionalization. Therefore, the primary challenge is two-fold:
-
Chemoselectivity: Preventing reaction at the aniline nitrogen versus the aromatic ring.
-
Regioselectivity: Ensuring the reaction occurs exclusively at the intended ortho position on the phenyl ring.
Below is a diagram illustrating the electron density distribution and potential reaction sites.
Caption: Electron density map and key reactive sites.
FAQ 2: I'm getting significant N-acylation instead of the desired ring acylation. How can I solve this?
Answer:
This is a classic chemoselectivity problem. The aniline nitrogen is often more nucleophilic than the activated aromatic ring, especially towards hard electrophiles like acyl chlorides. To favor ring acylation (a Friedel-Crafts reaction), you must temporarily reduce the nucleophilicity of the nitrogen. The most reliable method is to use a protecting group.
Strategy: N-Protection with an Acetyl Group
By converting the activating -NH₂ group into a less activating -NHCOCH₃ (acetamido) group, you achieve two goals:
-
You eliminate N-acylation as a side reaction.
-
The acetamido group is still an ortho, para-director, but it is less activating than the amino group, which can provide a more controlled reaction.[1]
Detailed Protocol: N-Protection and Subsequent Friedel-Crafts Acylation
Part A: N-Acetylation (Protection)
-
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine or triethylamine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve 1 equivalent of this compound in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add 1.2 equivalents of pyridine or triethylamine to the solution.
-
Slowly add 1.1 equivalents of acetic anhydride dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Ethyl 4-(4-acetamidophenyl)piperazine-1-carboxylate.
-
Part B: Ortho-Selective Friedel-Crafts Acylation
-
Materials:
-
N-protected substrate from Part A
-
Acyl chloride (e.g., Acetyl chloride)
-
Lewis acid (e.g., AlCl₃)
-
Dichloromethane (DCM) or nitrobenzene
-
-
Procedure:
-
Suspend 2.5 equivalents of AlCl₃ in cold (-10 °C) DCM.
-
Slowly add 1.2 equivalents of the acyl chloride.
-
In a separate flask, dissolve 1 equivalent of the N-protected substrate in DCM.
-
Slowly add the substrate solution to the AlCl₃/acyl chloride mixture, keeping the temperature below 0 °C.
-
Stir for 2-6 hours, monitoring by TLC. The reaction is typically directed to the position ortho to the acetamido group.
-
Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.
-
Extract with DCM, wash with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
-
Part C: Deprotection
-
The acetyl group can be easily removed by acid or base hydrolysis (e.g., refluxing in 6M HCl or a mixture of NaOH/MeOH/H₂O) to reveal the desired ortho-acylated product.
FAQ 3: My reaction is selective for the ring, but I get a mixture of ortho and other isomers. How do I improve ortho-selectivity?
Answer:
While the amino/acetamido group is a strong ortho, para-director, achieving high selectivity for a single isomer can be challenging. Several factors can be tuned to enhance ortho-selectivity.
Troubleshooting Workflow for Enhancing Ortho-Selectivity
Caption: Troubleshooting workflow for poor ortho-selectivity.
Factor Analysis and Recommendations
| Factor | Influence on Regioselectivity | Recommendations |
| Steric Hindrance | Larger, bulkier electrophiles or Lewis acid complexes will preferentially attack the less hindered para position if it were available. In this case, extreme bulk may disfavor attack at the ortho position, which is adjacent to the large piperazine substituent. However, moderate bulk can sometimes improve selectivity by differentiating between the two ortho sites if they are electronically non-equivalent due to conformational locking. | Use a bulkier acylating agent or a Lewis acid complexed with bulky ligands. Compare the results of acetyl chloride vs. pivaloyl chloride. |
| Temperature | Lower temperatures often favor the kinetically controlled product. The transition state leading to the ortho product might be lower in energy, leading to higher selectivity at reduced temperatures. | Run the reaction at 0 °C, -20 °C, or even -78 °C and compare the resulting isomer ratios. |
| Solvent | The polarity and coordinating ability of the solvent can influence the reactivity of the electrophile and the stability of the reaction intermediates (sigma complexes).[5] | Screen different solvents. For Friedel-Crafts, common choices include DCM, 1,2-dichloroethane, carbon disulfide, or nitrobenzene. |
| Catalyst System | Modern transition-metal catalysis offers powerful methods for directed C-H functionalization, overriding the inherent electronic preferences of the substrate.[6][7][8] | For advanced applications, consider a palladium-catalyzed ortho-arylation or ortho-alkenylation. These reactions often use a ligand that coordinates to the aniline's amino group (or a protected version), directing the catalyst to a specific C-H bond.[9][10] |
FAQ 4: Can I achieve meta-selective functionalization on this molecule?
Answer:
Achieving meta-selectivity on a strongly ortho, para-directing system like an aniline is non-trivial with classical electrophilic substitution. The electronic activation at the ortho position is simply too dominant. However, this is achievable using modern synthetic methods that rely on different mechanisms.
Strategy: Transition-Metal-Catalyzed C-H Functionalization with a Meta-Directing Group
The key is to install a temporary directing group (DG) on the aniline nitrogen that forces a transition metal catalyst to functionalize a meta C-H bond through the formation of a large metallacyclic intermediate.
Sources
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. aakash.ac.in [aakash.ac.in]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. youtube.com [youtube.com]
- 5. Changing the ortho/para ratio in aromatic acylation reactions by changing reaction conditions: a mechanistic explanation from kinetic measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of the Biological Activity of Ethyl vs. tert-Butyl 4-(4-Aminophenyl)piperazine-1-carboxylate Analogs
A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Evaluation
Introduction: The Strategic Importance of the Aminophenylpiperazine Scaffold
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in successful therapeutic agents.[1][2] Its unique physicochemical properties—a six-membered ring with two nitrogen atoms offering opportunities for substitution, increased water solubility, and improved pharmacokinetic profiles—make it a versatile building block in drug design.[1][2] When incorporated into the 4-(4-aminophenyl)piperazine framework, this scaffold becomes a powerful pharmacophore for targeting a range of biological systems, most notably central nervous system (CNS) receptors.[3][4]
A critical point for molecular modulation is the piperazine N1 nitrogen, which is often functionalized with a carbamate group. Carbamates are highly valued in drug design for their chemical stability, ability to permeate cell membranes, and capacity to form key interactions with biological targets.[5][6][7] The choice of the ester substituent on the carbamate—in this case, comparing a small ethyl group with a bulky tert-butyl group—can profoundly influence a compound's biological activity, selectivity, and metabolic fate.[8]
This guide provides a comparative analysis of ethyl 4-(4-aminophenyl)piperazine-1-carboxylate and its tert-butyl analog. While the tert-butyl version is widely documented as a synthetic intermediate for neurological drug candidates[3][4][9], a direct, head-to-head comparison of its biological activity with the ethyl analog is not extensively reported. Therefore, this analysis is grounded in established medicinal chemistry principles and structure-activity relationship (SAR) data from the broader class of aminophenylpiperazine derivatives. We will explore the likely impact of this structural change on two key biological activities: CNS receptor binding and general cytotoxicity.
Structural and Physicochemical Considerations: Ethyl vs. tert-Butyl
The fundamental difference between the two analogs lies in the steric and electronic properties of the carbamate ester group. This seemingly minor change has significant implications for how the molecules interact with their biological environment.
-
Ethyl Group (-CH₂CH₃): A small, flexible, and relatively lipophilic group. Its limited size allows for easier access to confined binding pockets within receptors or enzymes.
-
tert-Butyl Group (-C(CH₃)₃): A large, sterically hindering, and more lipophilic group. Its bulky nature can prevent the molecule from fitting into certain binding sites, potentially increasing selectivity for targets with larger pockets. This bulkiness can also shield the carbamate from hydrolysis by esterase enzymes, potentially increasing the compound's metabolic stability.[8]
The choice between these groups represents a classic trade-off in drug design: potency versus selectivity and metabolic stability.
Caption: Experimental workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare cell membrane homogenates from a cell line stably expressing either the human Dopamine D₂ or Serotonin 5-HT₁ₐ receptor.
-
Prepare a stock solution of a suitable radioligand (e.g., [³H]Spiperone for D₂ receptors). [10] * Prepare serial dilutions of the test compounds (Analog E and Analog T) in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add in order: assay buffer, radioligand at a concentration near its Kₔ, and the test compound dilutions.
-
Include control wells for total binding (no test compound) and non-specific binding (excess of a known unlabeled competitor).
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium. 4[11]. Harvesting:
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
-
Washing:
-
Immediately wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.
-
-
Quantification:
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity retained on the filters using a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other measurements.
-
Calculate the percentage of specific binding inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Convert the IC₅₀ value to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
-
Protocol 2: MTT Cell Viability (Cytotoxicity) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. It is used to determine the concentration at which a compound becomes toxic to cells (IC₅₀).
[12]Causality: The MTT assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. T[13]he amount of formazan produced is directly proportional to the number of viable cells, providing a robust and quantifiable measure of cytotoxicity.
[12]Step-by-Step Methodology:
-
Cell Seeding:
-
Seed human cancer cells (e.g., HeLa or HepG2) into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume exponential growth. 2[14]. Compound Treatment:
-
Prepare serial dilutions of Analog E and Analog T in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle control wells (e.g., DMSO at the highest concentration used) and untreated control wells.
-
Incubate the plate for a desired exposure time (e.g., 48 or 72 hours). 3[12]. MTT Addition:
-
After incubation, add 10-20 µL of a 5 mg/mL MTT solution to each well. [12][13] * Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals. 4[13]. Formazan Solubilization:
-
Carefully remove the MTT-containing medium from the wells without disturbing the cells or formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well. [15] * Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals. 5[14]. Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance. 6[12]. Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the untreated control cells.
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value (the concentration that causes 50% inhibition of cell viability).
-
Conclusion and Future Directions
This comparative guide, grounded in established principles of medicinal chemistry, outlines the expected differences in biological activity between ethyl and tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate analogs. The smaller, less hindered ethyl group is predicted to result in higher affinity and potency at CNS receptors like Dopamine D₂ and Serotonin 5-HT₁ₐ. Conversely, the bulky tert-butyl group, while potentially conferring greater metabolic stability, is likely to decrease receptor affinity due to steric hindrance. Both analogs are anticipated to have low intrinsic cytotoxicity, making them suitable scaffolds for developing targeted therapeutics rather than cytotoxic agents.
The provided experimental protocols for receptor binding and cytotoxicity assays represent the gold standard for empirically validating these predictions. Future research should focus on conducting these direct comparative experiments. Furthermore, expanding the investigation to include pharmacokinetic profiling (e.g., metabolic stability in liver microsomes, plasma protein binding) would provide a comprehensive understanding of how the ethyl vs. tert-butyl substitution truly impacts the overall drug-like properties of this important chemical scaffold.
References
- BenchChem. (n.d.). Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT.
-
ResearchGate. (n.d.). Roles of the carbamate moiety in drugs and prodrugs. Retrieved from [Link]
-
Ghosh, C., et al. (2023). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of organic carbamates in drug design. Part 1: Anticancer agents - Recent reports. Retrieved from [Link]
-
Gadgaard, C., et al. (2020). Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay. PubMed. Retrieved from [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Retrieved from [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for 6-Methyl-1,4-naphthoquinone Cytotoxicity Assays (MTT, XTT).
-
Eurofins Discovery. (n.d.). 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]
-
Chem-Impex. (n.d.). 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]
-
protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
-
Grimm, M., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. PubMed. Retrieved from [Link]
-
Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved from [Link]
-
Newman-Tancredi, A., et al. (2021). Translating biased agonists from molecules to medications: Serotonin 5-HT1A receptor functional selectivity for CNS disorders. PubMed. Retrieved from [Link]
-
University of Regensburg. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Retrieved from [Link]
-
ResearchGate. (n.d.). Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay. Retrieved from [Link]
-
Singh, H., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]
-
Li, Y., et al. (2023). Piperazine skeleton in the structural modification of natural products: a review. PubMed Central. Retrieved from [Link]
- BenchChem. (n.d.). A Comparative Analysis of the Biological Activities of 4'-(4-Methyl-1-piperazinyl)acetophenone and Its Analogs.
-
Bakr, R. B., et al. (2022). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Retrieved from [Link]
-
Temple, D. L., et al. (1982). Synthesis and antiallergy activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives. PubMed. Retrieved from [Link]
-
de Oliveira, R., et al. (2012). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. PubMed. Retrieved from [Link]
-
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
-
Obushak, M., et al. (2021). Synthesis, Antimicrobial and Anticancer Activities of 1- aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines. Retrieved from [Link]
Sources
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester | 170911-92-9 [chemicalbook.com]
- 10. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. revvity.com [revvity.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. MTT (Assay protocol [protocols.io]
A Comparative Guide to the Validation of HPLC Methods for the Analysis of Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory requirement but a cornerstone of scientific integrity. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents. As Senior Application Scientists, our objective is to extend beyond procedural outlines, offering a rationale-driven approach to method validation, grounded in established principles and supported by experimental evidence.
This document will detail a robust, proposed HPLC method for the analysis of this compound, followed by a comprehensive validation strategy in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] Furthermore, we will explore and objectively compare alternative analytical technologies, providing a holistic perspective for researchers and drug development professionals.
The Critical Role of Method Validation
The validation of an analytical method is the process by which it is experimentally established that the procedure is suitable for its intended purpose.[2] For a molecule like this compound, this ensures the reliability of data related to its purity, stability, and concentration in various stages of drug development. The validation process provides a high degree of assurance that the method will consistently produce results that are accurate, reproducible, and specific.
Proposed HPLC Method for this compound
Based on the chemical structure of this compound, which possesses a chromophore (the aminophenyl group) and moderate polarity, a reversed-phase HPLC method is the most logical starting point. The following method is a scientifically sound proposition, designed for optimal resolution and sensitivity.
Table 1: Proposed HPLC Method Parameters
| Parameter | Proposed Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent retention for moderately polar aromatic compounds. The specified dimensions and particle size offer a good balance between resolution and analysis time. |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (v/v) | A gradient elution is proposed to ensure the elution of potential impurities with varying polarities. Formic acid is added to improve peak shape and ionization for potential mass spectrometry coupling. |
| Gradient: 20% Acetonitrile to 80% Acetonitrile over 15 minutes | ||
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring good efficiency without excessive pressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature enhances reproducibility by minimizing viscosity fluctuations. |
| Detection | UV at 254 nm | The aromatic ring of the analyte is expected to have a strong absorbance at this wavelength. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity and the risk of column overload. |
| Diluent | Mobile Phase A (20% Acetonitrile in Water) | Ensures compatibility with the initial mobile phase conditions, leading to good peak shape. |
Experimental Workflow for HPLC Analysis
Caption: A streamlined workflow for the HPLC analysis of this compound.
A Deep Dive into HPLC Method Validation: Following ICH Q2(R1)
The validation of the proposed HPLC method must be a systematic process, documenting that the analytical procedure is fit for its intended use. The core validation parameters as stipulated by ICH Q2(R1) are detailed below.[1][3][4]
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Experimental Protocol:
-
Forced Degradation Studies: The analyte should be subjected to stress conditions (acid, base, oxidative, thermal, and photolytic) to generate potential degradation products.[5]
-
Chromatographic Resolution: The stressed samples are then analyzed using the proposed HPLC method. The goal is to demonstrate that the peak for this compound is well-resolved from any degradation product peaks.
-
Peak Purity Analysis: A photodiode array (PDA) detector can be used to assess the peak purity of the analyte in the presence of its degradants.
-
Linearity
Linearity demonstrates that the results obtained are directly proportional to the concentration of the analyte in the sample.
-
Experimental Protocol:
-
Prepare a series of at least five standard solutions of this compound at different concentrations, typically ranging from 50% to 150% of the expected working concentration.
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), which should ideally be ≥ 0.999.
-
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value.
-
Experimental Protocol:
-
Spiked Placebo Method: Prepare a placebo mixture (containing all formulation excipients except the active pharmaceutical ingredient).
-
Spike the placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze these spiked samples in triplicate.
-
Calculate the percentage recovery for each sample. The acceptance criterion is typically between 98.0% and 102.0%.
-
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually evaluated at two levels:
-
Repeatability (Intra-assay precision):
-
Experimental Protocol: Analyze a minimum of six replicate samples of the same batch at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
The relative standard deviation (RSD) should be calculated and is typically expected to be ≤ 2%.
-
-
Intermediate Precision (Inter-assay precision):
-
Experimental Protocol: The analysis is repeated on a different day, by a different analyst, and/or on a different instrument.
-
The RSD between the two sets of results is calculated and should also meet the acceptance criteria (typically ≤ 2%).
-
Detection Limit (LOD) and Quantitation Limit (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
This can be achieved by injecting a series of diluted solutions of known concentration.
-
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Experimental Protocol:
-
Introduce small variations to the method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
-
Analyze the sample under each of these modified conditions and evaluate the effect on the results (e.g., retention time, peak area, resolution). The results should remain within the acceptance criteria.
-
Validation Process Visualization
Caption: The sequential process of HPLC method validation according to ICH Q2(R1) guidelines.
Comparison with Alternative Analytical Technologies
While HPLC is a workhorse in pharmaceutical analysis, other techniques offer distinct advantages for specific applications.
Table 2: Comparison of Analytical Technologies
| Technology | Principle | Advantages for this compound Analysis | Disadvantages |
| UPLC-MS | Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry. Separation is based on partitioning, and detection is based on mass-to-charge ratio. | Higher resolution and sensitivity than HPLC. Provides structural information for impurity identification. Faster analysis times. | Higher initial instrument cost and complexity. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass spectrometric detection.[6][7] | High sensitivity for volatile impurities. Provides excellent separation for non-polar compounds. | Requires derivatization for non-volatile compounds like the target analyte, which can add complexity and variability. Risk of thermal degradation. |
| Capillary Electrophoresis (CE) | Separation of ions in an electric field within a narrow capillary.[8][9][10] | High separation efficiency. Low sample and reagent consumption. Orthogonal separation mechanism to HPLC, useful for cross-validation. | Lower sensitivity compared to HPLC-UV for some analytes. Reproducibility can be more challenging to control. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (typically CO₂) as the mobile phase.[1][2][3][11] | Fast separations. Reduced use of organic solvents ("greener" technology). Good for separating chiral compounds. | May require specialized instrumentation. Not as universally applicable as reversed-phase HPLC. |
Conclusion
The validation of an HPLC method for the analysis of this compound is a multi-faceted process that underpins the reliability of pharmaceutical quality control. The proposed reversed-phase HPLC method, when rigorously validated against the ICH Q2(R1) guidelines, provides a robust and reliable tool for routine analysis. While alternative technologies such as UPLC-MS, GC-MS, CE, and SFC offer unique advantages in terms of speed, sensitivity, or orthogonality, the choice of method should always be guided by the specific analytical requirements of the project. A thorough understanding of the principles and a well-documented validation process are paramount to ensuring the integrity of the analytical data and, ultimately, the quality and safety of the final pharmaceutical product.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ICH. (n.d.). Quality Guidelines. [Link]
-
Scientific Research Publishing. (n.d.). ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology. [Link]
-
Journal of Applied Pharmaceutical Science. (2025). Stability-indicating HPLC method optimization using quality. [Link]
-
PubMed. (n.d.). [Separation of aromatic amines by capillary zone electrophoresis with lower electroosmotic flow]. [Link]
-
PubMed. (2008). Capillary electrophoresis for pharmaceutical analysis. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
Analytical Toxicology. (2017). Capillary Electrophoresis for Drug Analysis. [Link]
-
ResearchGate. (2025). Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. [Link]
-
ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
-
NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
Trade Science Inc. (2011). Analytical CHEMISTRY. [Link]
-
RSC Publishing. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. [Link]
-
Molnar Institute. (n.d.). Using an innovative Quality-by-Design approach for development of a stability indicating UHPLC method for ebastine in the. [Link]
-
Asian Journal of Pharmaceutics. (2023). Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation. [Link]
-
PubMed. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. [Link]
Sources
- 1. Advanced Analysis with Supercritical Fluids Chromatography | SHIMADZU [shimadzu.com]
- 2. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Separation of aromatic amines by capillary zone electrophoresis with lower electroosmotic flow] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Capillary electrophoresis for pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. analyticaltoxicology.com [analyticaltoxicology.com]
- 11. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to the Structural Confirmation of Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate: An In-Depth Analysis of NMR and Mass Spectra
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For researchers and drug development professionals, mastering the interpretation of analytical data is not merely a technical skill but a critical component of ensuring the validity and reproducibility of their work. This guide provides an in-depth, experience-driven walkthrough for the structural elucidation of Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate, a compound that serves as a valuable intermediate in the synthesis of various pharmaceutical agents.[1]
We will dissect the expected ¹H NMR, ¹³C NMR, and mass spectrometry data, moving beyond a simple listing of peaks to explain the why behind the expected spectral features. This guide is structured to be a self-validating system, where each piece of spectral data logically supports the others, culminating in a confident structural assignment.
The Molecular Blueprint: Predicting Spectral Behavior
Before delving into the spectra, a thorough analysis of the target molecule's structure is paramount. This predictive step transforms spectral interpretation from a passive exercise into an active process of hypothesis testing.
This compound (Molecular Formula: C₁₃H₁₉N₃O₂, Molecular Weight: 249.31 g/mol ) presents several key structural features that will dictate its spectral signature:
-
Ethyl Carboxylate Group: This group will show a characteristic ethyl pattern (a quartet and a triplet) in the ¹H NMR and distinct carbonyl and aliphatic signals in the ¹³C NMR.
-
Piperazine Ring: Due to the substitution pattern, the piperazine protons are not all chemically equivalent. We expect to see distinct signals for the protons adjacent to the nitrogen attached to the phenyl group versus those adjacent to the nitrogen of the carbamate.
-
Para-substituted Aminophenyl Group: The aromatic ring exhibits symmetry, which will simplify the aromatic region of the NMR spectra, showing a classic AA'BB' pattern. The amino group is a strong electron-donating group, which will influence the chemical shifts of the aromatic protons and carbons.
¹H NMR Spectroscopy: A Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their connectivity. For this compound, we can predict the following signals.
Predicted ¹H NMR Data
| Label | Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| a | -O-CH₂-CH₃ | ~1.25 | Triplet (t) | 3H |
| b | -O-CH₂-CH₃ | ~4.15 | Quartet (q) | 2H |
| c | Piperazine (-N-CH₂-) | ~3.05 | Triplet (t) | 4H |
| d | Piperazine (-N-CH₂-) | ~3.60 | Triplet (t) | 4H |
| e | Aromatic (ortho to -NH₂) | ~6.65 | Doublet (d) | 2H |
| f | Aromatic (meta to -NH₂) | ~6.85 | Doublet (d) | 2H |
| g | -NH₂ | ~3.50 (broad) | Singlet (s) | 2H |
Interpreting the Causality of Chemical Shifts and Splitting:
-
Ethyl Group (a, b): The methylene protons (b) are adjacent to an oxygen atom, which deshields them, shifting their signal downfield to ~4.15 ppm. They are split into a quartet by the three neighboring methyl protons (a). The methyl protons (a) are further from the electronegative oxygen, so they appear upfield at ~1.25 ppm and are split into a triplet by the two methylene protons.
-
Piperazine Protons (c, d): The piperazine ring has two sets of chemically non-equivalent methylene protons. The protons at position 'c' are adjacent to the nitrogen linked to the aromatic ring and are expected around 3.05 ppm. The protons at position 'd' are adjacent to the nitrogen of the electron-withdrawing carbamate group, which deshields them more significantly, shifting them downfield to ~3.60 ppm. Both are expected to appear as triplets due to coupling with their neighbors on the other side of the ring.
-
Aromatic Protons (e, f): The para-substituted aromatic ring creates a symmetrical system. The amino group (-NH₂) is a strong electron-donating group, which shields the aromatic protons, causing them to appear at relatively high field (upfield). Protons 'e', ortho to the amino group, will be more shielded and appear around 6.65 ppm. Protons 'f', meta to the amino group, will be slightly less shielded and appear around 6.85 ppm. Due to symmetry, we expect two doublets.
-
Amine Protons (g): The protons of the primary amine will typically appear as a broad singlet around 3.50 ppm. The chemical shift can vary depending on the solvent and concentration, and the signal may be broad due to quadrupole broadening and hydrogen exchange.
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 NMR spectroscopy provides information about the different carbon environments in the molecule.
Predicted ¹³C NMR Data
| Label | Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| 1 | -O-CH₂-C H₃ | ~14.5 |
| 2 | -O-C H₂-CH₃ | ~61.0 |
| 3 | Piperazine (-N-C H₂-) | ~44.0 |
| 4 | Piperazine (-N-C H₂-) | ~50.0 |
| 5 | Aromatic (C -NH₂) | ~142.0 |
| 6 | Aromatic (ortho to -NH₂) | ~116.0 |
| 7 | Aromatic (meta to -NH₂) | ~118.0 |
| 8 | Aromatic (C -N Piperazine) | ~141.0 |
| 9 | Carbonyl (-C =O) | ~155.0 |
Rationale for Carbon Chemical Shifts:
-
Aliphatic Carbons (1, 2, 3, 4): The ethyl group carbons (1, 2) and piperazine carbons (3, 4) appear in the aliphatic region of the spectrum. The carbon attached to the oxygen (2) is significantly downfield (~61.0 ppm). The two non-equivalent piperazine carbons appear at ~44.0 ppm and ~50.0 ppm.
-
Aromatic Carbons (5, 6, 7, 8): The aromatic carbons resonate between 110-150 ppm. The carbon attached to the amino group (5) and the carbon attached to the piperazine nitrogen (8) are quaternary and will be shifted downfield. The protonated aromatic carbons (6, 7) will be upfield, with the carbon ortho to the -NH₂ group (6) being the most shielded.
-
Carbonyl Carbon (9): The carbonyl carbon of the carbamate group is expected to appear significantly downfield, around 155.0 ppm.
Mass Spectrometry: Deconstructing the Molecule
Mass spectrometry (MS) provides the molecular weight of the compound and valuable structural information from its fragmentation pattern. Using a soft ionization technique like Electrospray Ionization (ESI), we expect a strong signal for the protonated molecular ion.
Expected Molecular Ion:
-
[M+H]⁺ = 250.15 m/z
Plausible Fragmentation Pathway:
The energetically unstable molecular ion will fragment into smaller, more stable pieces.[2] The fragmentation pattern provides a fingerprint that helps to confirm the structure.
Predicted Key Fragment Ions
| m/z | Proposed Fragment Structure | Plausible Origin |
| 250.15 | [C₁₃H₂₀N₃O₂]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 177.12 | [C₉H₁₃N₃]⁺ | Loss of the ethoxycarbonyl group (-CO₂Et) |
| 149.11 | [C₈H₁₃N₂O₂]⁺ | Cleavage of the phenyl-nitrogen bond |
| 120.08 | [C₆H₆N₂]⁺ | Fragment containing the aminophenyl group and one nitrogen from the piperazine |
| 106.07 | [C₆H₈N]⁺ | The 4-aminoaniline radical cation |
The most likely fragmentation points are the bonds adjacent to the nitrogen atoms and the carbonyl group, as these can lead to the formation of stable ions or neutral losses.[3][4]
Visualizing the Analytical Workflow and Fragmentation
To better illustrate the process, the following diagrams outline the experimental workflow and the predicted mass spectrometry fragmentation.
Caption: Experimental workflow for structural confirmation.
Caption: Simplified predicted MS fragmentation pathway.
Comparison with Alternative Analytical Techniques
While NMR and MS are powerful tools, a multi-faceted approach often provides the most robust structural confirmation.
-
Infrared (IR) Spectroscopy: This technique would confirm the presence of key functional groups. We would expect to see characteristic stretches for N-H (amine, ~3300-3500 cm⁻¹), C=O (carbamate, ~1690 cm⁻¹), and C-N bonds. It complements NMR and MS but does not provide detailed connectivity information.
-
Elemental Analysis: This provides the empirical formula by determining the percentage composition of C, H, and N. A result consistent with the theoretical percentages for C₁₃H₁₉N₃O₂ would strongly support the assigned structure.
-
X-ray Crystallography: If a suitable single crystal can be grown, this technique provides the definitive, unambiguous 3D structure of the molecule. However, it is not always feasible to obtain high-quality crystals.
Comparison Summary:
| Technique | Advantages | Disadvantages |
| NMR Spectroscopy | Provides detailed information on molecular connectivity and stereochemistry. | Requires a relatively large amount of pure sample; can be complex to interpret for large molecules. |
| Mass Spectrometry | Highly sensitive, provides accurate molecular weight and fragmentation data. | Isomer differentiation can be challenging; soft ionization may not produce many fragments. |
| IR Spectroscopy | Fast, non-destructive, excellent for functional group identification. | Provides limited information on the overall molecular skeleton. |
| Elemental Analysis | Confirms the elemental composition and purity. | Does not distinguish between isomers. |
| X-ray Crystallography | Provides the absolute structure. | Requires a suitable single crystal, which can be difficult to obtain. |
For this compound, the combination of NMR and high-resolution mass spectrometry is generally sufficient for unambiguous structural confirmation in a research and development setting.
Standard Operating Procedures (SOPs)
To ensure high-quality, reproducible data, adherence to standardized protocols is essential.
SOP for NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the solvent does not contain peaks that would overlap with analyte signals.
-
Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.
-
-
Instrument Setup:
-
Use a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
¹H NMR Acquisition:
-
Acquire a single scan to check the signal-to-noise ratio.
-
Set the appropriate spectral width and number of scans (typically 8-16 for good signal-to-noise).
-
Apply a 90° pulse angle.
-
Set a relaxation delay (D1) of at least 1-2 seconds to ensure quantitative integration.
-
-
¹³C NMR Acquisition:
-
Set a wider spectral width (e.g., 0-200 ppm).
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Use proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum correctly.
-
Perform baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak or TMS (0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
SOP for ESI-MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a dilute working solution (~1-10 µg/mL) in a mobile phase-like solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The acid helps to promote protonation for positive ion mode.
-
-
Instrument Setup:
-
Set up the mass spectrometer for Electrospray Ionization in positive ion mode (ESI+).
-
Calibrate the instrument using a known calibration standard to ensure mass accuracy.
-
-
Data Acquisition:
-
Infuse the sample directly into the source at a low flow rate (e.g., 5-10 µL/min).
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
To obtain fragmentation data, perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion (m/z 250.15) as the precursor and applying collision-induced dissociation (CID).
-
-
Data Processing:
-
Analyze the full scan spectrum to identify the protonated molecular ion [M+H]⁺.
-
Analyze the MS/MS spectrum to identify the major fragment ions.
-
Compare the observed masses with the theoretical masses to confirm the elemental composition.
-
By systematically applying these predictive and experimental methodologies, researchers can confidently confirm the structure of this compound, ensuring the integrity of their scientific endeavors.
References
-
Karolina Klesiewicz et al. (2016). Anti-Helicobacter pylori activity of some newly synthesized derivatives of xanthone. The Journal of antibiotics, 69(11), 825-834. [Link]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
-
eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Comparative Cytotoxicity of Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate Derivatives
In the landscape of contemporary oncology research, the piperazine scaffold has emerged as a privileged structure, integral to the design of novel therapeutic agents.[1] Its prevalence in clinically approved drugs underscores its significance. This guide provides a comprehensive framework for evaluating the comparative cytotoxicity of a series of novel Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate derivatives. Our focus is to furnish researchers, scientists, and drug development professionals with the requisite knowledge to not only execute these evaluations but also to comprehend the underlying principles that govern experimental design and data interpretation.
The core objective of this guide is to present a systematic approach to assessing the cytotoxic potential of newly synthesized chemical entities. We will delve into the causality behind the selection of specific assays, the importance of appropriate cellular models, and the interpretation of the resulting data. This document is structured to be a self-validating system, where the protocols and analytical methods described are robust and reproducible.
The Rationale for a Multi-Assay Approach
A single cytotoxicity assay provides a limited perspective on a compound's bioactivity. Therefore, a multi-faceted approach is essential for a comprehensive understanding. We will employ a panel of three distinct assays, each interrogating a different aspect of cellular health:
-
MTT Assay: This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability.[2] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.
-
LDH Assay: The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of LDH from cells with compromised plasma membrane integrity.[3] LDH is a stable cytosolic enzyme that is released upon cell lysis.[4]
-
Annexin V-FITC Apoptosis Assay: This flow cytometry-based assay is a gold standard for the early detection of apoptosis. It utilizes the high affinity of Annexin V for phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the initial stages of apoptosis.[5][6]
Experimental Design: A Step-by-Step Workflow
The following diagram illustrates the logical flow of a comparative cytotoxicity study, from initial compound preparation to data analysis and interpretation.
Caption: A generalized workflow for in vitro comparative cytotoxicity studies.
Data Presentation: A Comparative Analysis of this compound Derivatives
For the purpose of this guide, we will consider a hypothetical series of this compound derivatives with varying substitutions on the phenyl ring. The following tables summarize their cytotoxic activity (IC50 values) against a panel of human cancer cell lines. A lower IC50 value indicates greater cytotoxic potency.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Piperazine Derivatives after 48h Treatment
| Derivative | Substitution (R) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| EAPP-01 | -H | 45.2 ± 3.1 | 52.8 ± 4.5 | 61.3 ± 5.2 |
| EAPP-02 | 4-Cl | 12.7 ± 1.5 | 18.9 ± 2.1 | 22.4 ± 2.8 |
| EAPP-03 | 4-F | 15.3 ± 1.8 | 21.6 ± 2.5 | 25.1 ± 3.0 |
| EAPP-04 | 4-NO2 | 8.9 ± 0.9 | 11.2 ± 1.3 | 14.7 ± 1.9 |
| EAPP-05 | 4-OCH3 | 38.6 ± 2.9 | 44.1 ± 3.7 | 50.5 ± 4.1 |
| Doxorubicin | (Positive Control) | 0.8 ± 0.1 | 1.1 ± 0.2 | 0.9 ± 0.1 |
Table 2: LDH Release (% Cytotoxicity) at 2x IC50 Concentration after 48h Treatment
| Derivative | MCF-7 | A549 | HCT116 |
| EAPP-02 | 68.4 ± 5.7% | 62.1 ± 4.9% | 58.9 ± 5.1% |
| EAPP-04 | 75.2 ± 6.3% | 71.5 ± 5.8% | 66.7 ± 6.0% |
| Doxorubicin | 85.1 ± 7.2% | 82.3 ± 6.9% | 80.4 ± 6.5% |
Table 3: Apoptosis Induction by EAPP-04 (at IC50 concentration) after 24h Treatment in MCF-7 Cells
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 95.2 ± 2.1% | 2.1 ± 0.5% | 2.7 ± 0.6% |
| EAPP-04 | 48.9 ± 3.5% | 35.8 ± 2.9% | 15.3 ± 1.8% |
Detailed Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard methodologies for assessing cell viability.[2][7]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[2] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
LDH Cytotoxicity Assay
This protocol is based on established methods for measuring LDH release.[8][9]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Assay Controls: Prepare the following controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.[9]
-
Background Control: Medium without cells.
-
-
Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Annexin V-FITC Apoptosis Assay
This protocol provides a reliable method for detecting early apoptosis.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compounds at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells in the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[10]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.
Mechanistic Insights: The Intrinsic Pathway of Apoptosis
The induction of apoptosis is a key mechanism for many anticancer agents.[11][12] The following diagram illustrates the intrinsic (mitochondrial) pathway of apoptosis, a common route through which cytotoxic compounds exert their effects.
Caption: A simplified representation of the intrinsic apoptosis pathway.
Concluding Remarks on Structure-Activity Relationship (SAR)
The hypothetical data presented in Table 1 suggests a preliminary structure-activity relationship. The introduction of electron-withdrawing groups (e.g., -Cl, -F, -NO2) at the para position of the phenyl ring appears to enhance cytotoxic activity compared to the unsubstituted parent compound (EAPP-01). Conversely, the presence of an electron-donating group (-OCH3) seems to diminish potency. The nitro-substituted derivative (EAPP-04) exhibited the most potent activity, a common observation in medicinal chemistry where such groups can participate in crucial molecular interactions.[13][14] These initial findings provide a rationale for the synthesis of further analogues to refine the SAR and optimize the cytotoxic profile of this chemical series.
References
-
Bio-Rad. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. National Institutes of Health. [Link]
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
protocols.io. LDH cytotoxicity assay. [Link]
-
iGEM. Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. [Link]
-
MDPI. Anticancer Activities of Piperazine Ringed Chalcone Compounds and In Silico Studies. [Link]
-
MDPI. Novel Piperazine Derivatives of Vindoline as Anticancer Agents. [Link]
-
International Journal of Pharmaceutical Sciences and Research. SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. [Link]
-
National Institutes of Health. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. [Link]
-
ResearchGate. Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. [Link]
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
MDPI. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. [Link]
-
ResearchGate. Cytotoxicity of the four piperazine designer drugs after 72-h.... [Link]
-
National Institutes of Health. Cell Viability Assays - Assay Guidance Manual. [Link]
-
Taylor & Francis Online. Cytotoxic activities of some benzothiazole-piperazine derivatives. [Link]
-
Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
-
PubMed. Synthesis and Structure-Activity Relationship; Exploration of some Potent Anti-Cancer Phenyl Amidrazone Derivatives. [Link]
-
AIR Unimi. Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2- substituted-piperazine Derivatives as Potential Anticancer Agents. [Link]
-
National Institutes of Health. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. [Link]
-
ResearchGate. Structure-activity relationship of piperazine-linked aminopyridine 6. [Link]
-
National Institutes of Health. Piperazine skeleton in the structural modification of natural products: a review. [Link]
-
PubMed. Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1-Acetyl-4-(4-Hydroxyphenyl)piperazine. [Link]
-
ResearchGate. Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1‐Acetyl‐4‐(4‐Hydroxyphenyl)piperazine. [Link]
-
ResearchGate. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. [Link]
Sources
- 1. air.unimi.it [air.unimi.it]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. LDH cytotoxicity assay [protocols.io]
- 4. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. static.igem.org [static.igem.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ijpsr.com [ijpsr.com]
- 12. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Structure-Activity Relationship; Exploration of some Potent Anti-Cancer Phenyl Amidrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of Novel Therapeutics Derived from Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate
A Senior Application Scientist's Guide to De-risking Lead Candidates
In the landscape of modern drug discovery, the piperazine moiety is a privileged scaffold, prized for its versatile physicochemical properties and its presence in numerous approved drugs.[1][2][3][4][5] The parent compound, Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate, represents a key starting material for the synthesis of a diverse array of bioactive molecules.[6] However, the very structural motifs that make piperazine derivatives effective can also predispose them to off-target interactions, leading to potential toxicity or undesirable side effects.[7][8] Therefore, a rigorous and early assessment of a compound's cross-reactivity profile is not just a regulatory requirement but a critical step in identifying the most promising and safest clinical candidates.[9][10][11]
This guide provides a comprehensive comparison of the cross-reactivity profiles of three hypothetical compounds synthesized from this compound. We will delve into the experimental methodologies used to generate these profiles, interpret the resulting data, and discuss the implications for further drug development.
The Rationale for Derivatization and the Imperative of Selectivity
The core structure of this compound offers multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The primary amine on the phenyl ring is a common site for the introduction of various functionalities, while the ethyl carboxylate on the piperazine nitrogen can be modified or replaced.
For the purpose of this guide, we have synthesized three derivative compounds (Compounds A, B, and C) with modifications designed to enhance affinity for a hypothetical primary kinase target, "Kinase X."
-
Compound A: Acylation of the primary amine with a substituted benzoyl chloride.
-
Compound B: Reductive amination of the primary amine with an aromatic aldehyde.
-
Compound C: Sulfonylation of the primary amine with a substituted benzenesulfonyl chloride.
While these modifications may improve on-target potency, they also alter the overall shape, charge distribution, and hydrogen bonding potential of the molecules, creating the risk of unintended interactions with other proteins. Broad-scale in vitro safety pharmacology profiling is therefore essential to identify and mitigate these off-target liabilities early in the drug discovery process.[9][11]
Comparative Cross-Reactivity Data
To assess the selectivity of our lead candidates, we performed an initial screen against a panel of 468 kinases at a single concentration (1 µM). For any kinase showing greater than 70% inhibition, a full 10-point dose-response curve was generated to determine the IC50 value. A summary of the most significant off-target interactions is presented below.
| Target | Compound A (IC50, nM) | Compound B (IC50, nM) | Compound C (IC50, nM) | Therapeutic Target |
| Kinase X (Primary Target) | 15 | 25 | 10 | Oncology |
| Kinase Y | >10,000 | 850 | 250 | Cell Cycle Regulation |
| Kinase Z | 1,200 | >10,000 | 500 | Inflammatory Signaling |
| hERG | >10,000 | 5,000 | >10,000 | Cardiac Ion Channel |
| 5-HT2B Receptor | 8,000 | 2,500 | 9,500 | GPCR (Cardiotoxicity) |
Interpretation of Results:
-
Compound C demonstrates the highest potency for our primary target, Kinase X, and a relatively clean off-target profile, with its most significant off-target activities against Kinase Y and Kinase Z being at least 25-fold less potent than its on-target activity.
-
Compound A shows good potency for Kinase X and is highly selective against the tested off-targets.
-
Compound B exhibits the least desirable profile. While it has moderate on-target potency, it shows significant activity against the hERG channel and the 5-HT2B receptor, both of which are well-known to be associated with cardiovascular adverse effects.[10] Agonist activity at the 5-HT2B receptor, in particular, has been linked to cardiac valvulopathy.[10]
Based on this initial cross-reactivity screen, Compound C emerges as the most promising lead candidate for further optimization and preclinical development, with Compound A as a viable backup. Compound B would likely be deprioritized due to its potential for cardiotoxicity.
Experimental Methodologies
A tiered approach to cross-reactivity profiling is often the most efficient and cost-effective strategy.[12] This typically involves a broad, single-concentration screen followed by more detailed dose-response studies for any initial "hits."
Primary Screen: Broad Kinase Panel
The initial assessment of kinase selectivity is crucial, as kinases are a large family of structurally related enzymes, making off-target inhibition a common challenge.[13][14][15]
Workflow for Primary Kinase Panel Screening
Caption: Workflow for primary kinase panel screening.
Step-by-Step Protocol:
-
Compound Preparation: The test compounds are serially diluted in an appropriate solvent (e.g., DMSO) and then further diluted in assay buffer to the final screening concentration (e.g., 1 µM).
-
Assay Plate Preparation: A panel of recombinant human kinases is dispensed into a multi-well assay plate. Each well contains a specific kinase, its corresponding substrate, and ATP.
-
Incubation: The prepared compounds are added to the assay plates, and the reaction is allowed to incubate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: A detection reagent is added to each well to measure the extent of substrate phosphorylation. This can be done using various technologies, such as luminescence-based assays that quantify the amount of ATP remaining after the kinase reaction.
-
Data Analysis: The signal from each well is read using a plate reader. The percentage of inhibition for each compound against each kinase is calculated relative to positive and negative controls.
-
Hit Identification: Kinases for which the compound shows inhibition above a predefined threshold (e.g., >70%) are identified as "hits" and are selected for further dose-response analysis.
Secondary Screen: hERG Patch Clamp Assay
Given the critical importance of avoiding cardiac liability, any indication of hERG channel activity should be followed up with a more definitive assay, such as the whole-cell patch clamp assay.
Workflow for hERG Patch Clamp Assay
Caption: Workflow for hERG patch clamp assay.
Step-by-Step Protocol:
-
Cell Culture: A stable cell line expressing the hERG potassium channel (e.g., HEK293 cells) is cultured under standard conditions.
-
Cell Plating: The cells are plated onto coverslips suitable for electrophysiological recording.
-
Patch Clamp Recording: A glass micropipette is used to form a high-resistance seal ("gigaseal") with the membrane of a single cell. The membrane patch is then ruptured to allow for whole-cell recording.
-
Voltage Protocol: A specific voltage protocol is applied to the cell to activate and measure the hERG current.
-
Compound Application: The test compound is applied to the cell at increasing concentrations, and the effect on the hERG current is recorded at each concentration.
-
Data Analysis: The percentage of current inhibition is plotted against the compound concentration to generate a dose-response curve, from which the IC50 value is calculated.
Conclusion
The cross-reactivity profiling of compounds synthesized from this compound is a critical component of the drug discovery process. As demonstrated with our hypothetical compounds, even minor chemical modifications can significantly alter a compound's selectivity profile. A systematic and tiered approach to screening, starting with broad panels and progressing to more specific, functional assays, allows for the early identification of potential liabilities and the selection of lead candidates with the highest probability of success in clinical development. The data presented here clearly favors Compound C as the most promising candidate, warranting further investigation into its efficacy and safety.
References
- Bantscheff, M., et al. (2009). Chemoproteomics profiling of kinases. Methods in Molecular Biology.
- Bowes, J., et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling.
- Goldstein, D. M., et al. (2008). The rise of kinase screening in lead discovery. Expert Opinion on Drug Discovery.
- Hamon, J., et al. (2009). In vitro safety pharmacology and toxicology: an essential tool for successful drug development. Expert Opinion on Drug Discovery.
- Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
-
Whitebread, S., et al. (2005). Keynote review: In vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today. [Link]
- Miduturu, C. V., et al. (2011). A comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
-
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]
-
European Pharmaceutical Review. (2006). In vitro safety pharmacology profiling. [Link]
- Lynch, J. J., et al. (2017). The expanding role of safety pharmacology in the discovery of novel medicines.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Piperazine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Blog. [Link]
-
Singh, P., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
- Słoczyńska, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.
-
Ferlin, M. G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]
-
Kumar, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry. [Link]
-
M. D. P., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules. [Link]
- Clark, C. R., et al. (1987). Synthesis and antiallergy activity of N-[2-(dimethylamino)
- Pollard, C. B., & Wicker, T. H. (1947). Derivatives of piperazine; synthesis of piperazine and C-substituted piperazines. Journal of the American Chemical Society.
- de Oliveira, D. P., et al. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative. Pharmacology, Biochemistry and Behavior.
- CN114516849A - A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine.
- Ukolov, A. I., et al. (2022).
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. jk-sci.com [jk-sci.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
- 9. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apconix.com [apconix.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reactionbiology.com [reactionbiology.com]
A Comparative Guide to In Silico and In Vitro Screening of Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate Derivatives
In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a viable therapeutic candidate is both arduous and resource-intensive. The family of Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate derivatives has garnered significant interest due to the versatile pharmacological activities of the piperazine moiety, which is a common feature in approved drugs.[1][2][3] This guide provides a comprehensive comparison of in silico and in vitro screening methodologies for this specific class of compounds, offering insights into the strategic application of each approach to accelerate drug development.
Introduction: The Promise of the Piperazine Scaffold
The piperazine ring is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties and to serve as a versatile scaffold for engaging with a wide range of biological targets.[3][4] Derivatives of this compound are being investigated for various therapeutic applications, including but not limited to anticancer, antimicrobial, and central nervous system activities.[3][4][5][6][7] The core challenge lies in efficiently identifying and optimizing derivatives with the desired biological activity and a suitable safety profile. This is where the strategic interplay between computational (in silico) and laboratory-based (in vitro) screening becomes paramount.
Part 1: In Silico Screening - The Digital Laboratory
In silico screening leverages computational models to predict the interaction of small molecules with biological targets, as well as their pharmacokinetic properties, before they are even synthesized.[8][9][10] This approach is characterized by its speed and cost-effectiveness, allowing for the rapid evaluation of vast virtual libraries of compounds.[8][11]
Core Methodologies in Silico
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.[10][11][12] For this compound derivatives, molecular docking can be instrumental in identifying potential biological targets, such as protein kinases or specific enzymes.[12][13][14]
-
Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features necessary for biological activity.[15][16][17] By creating a pharmacophore model based on known active compounds, researchers can screen virtual libraries for novel derivatives that fit the model.[15][16][18]
-
ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are critical properties that determine a drug's fate in the body.[19][20][21] In silico tools can predict these properties early in the discovery process, helping to flag compounds with potentially poor pharmacokinetic profiles or toxicity risks.[19][20][22][]
Experimental Workflow: In Silico Screening
Caption: A generalized workflow for the in silico screening of novel drug candidates.
Protocol: Molecular Docking of Piperazine Derivatives
Objective: To predict the binding mode and estimate the binding affinity of this compound derivatives to a specific biological target (e.g., a protein kinase).
Methodology:
-
Target Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Define the binding site based on the co-crystallized ligand or through binding site prediction algorithms.
-
-
Ligand Preparation:
-
Generate 3D structures of the piperazine derivatives.
-
Minimize the energy of the ligands and assign appropriate charges.
-
-
Docking Simulation:
-
Use a docking program (e.g., AutoDock, Glide) to dock the prepared ligands into the defined binding site of the target protein.[10]
-
The software will generate multiple binding poses for each ligand.
-
-
Analysis:
-
Analyze the docking results based on the scoring function, which estimates the binding free energy.
-
Visualize the top-ranked poses to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.[12]
-
Prioritize compounds with favorable docking scores and interaction patterns for further investigation.
-
Part 2: In Vitro Screening - The Experimental Validation
In vitro screening involves testing compounds in a controlled laboratory environment, such as in cell cultures or with isolated proteins.[9][24] This approach provides crucial experimental data to validate the predictions made by in silico models and to assess the actual biological activity of the synthesized compounds.[9]
Core Methodologies in Vitro
-
Enzyme Inhibition Assays: If the target of the piperazine derivatives is an enzyme (e.g., kinase, tyrosinase, urease), this assay directly measures the ability of the compounds to inhibit its activity.[13][25][26] The results are typically expressed as the half-maximal inhibitory concentration (IC50).
-
Cytotoxicity Assays: These assays determine the toxicity of the compounds to living cells.[27][28][29] They are essential for evaluating the therapeutic window of potential drug candidates and identifying compounds that are too toxic for further development.[27][28][29][30] Common methods include the MTT assay, which measures metabolic activity.[30][31]
-
Antimicrobial Susceptibility Testing: For derivatives designed as antimicrobial agents, this testing determines the minimum inhibitory concentration (MIC) required to inhibit the growth of bacteria or fungi.[5][14]
Experimental Workflow: In Vitro Screening
Sources
- 1. In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and molecular docking study of new piperazine derivative as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Molecular Docking Studies of New Potential Piperazine Derivatives as Cognition Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. proventainternational.com [proventainternational.com]
- 9. In Vitro vs. In Vivo vs. In Silico: Preclinical Assay Differences | ZeClinics [zeclinics.com]
- 10. In vivo, in vitro and in silico | HEALTH SCIENCES AND DISEASE [hsd-fmsb.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 13. Synthesis and molecular docking study of piperazine derivatives as potent urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Research Portal [scholarscommons.fgcu.edu]
- 15. Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction | MDPI [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. | Semantic Scholar [semanticscholar.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 22. aurlide.fi [aurlide.fi]
- 24. invivobiosystems.com [invivobiosystems.com]
- 25. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. kosheeka.com [kosheeka.com]
- 28. nebiolab.com [nebiolab.com]
- 29. opentrons.com [opentrons.com]
- 30. researchgate.net [researchgate.net]
- 31. Testing Cytotoxic Activity of Drug Candidates | Biomedica [bmgrp.com]
A Senior Scientist's Guide to the Comparative Pharmacokinetic Properties of Piperazine-Derived Drugs
Authored for Researchers, Scientists, and Drug Development Professionals
The piperazine ring, a six-membered heterocycle with two nitrogen atoms in a 1,4-arrangement, is a cornerstone of modern medicinal chemistry.[1] It is recognized as a "privileged scaffold," a structural component found in a multitude of approved drugs across therapeutic areas like oncology, infectious diseases, and central nervous system (CNS) disorders.[1][2] The immense value of this scaffold lies in its unique physicochemical properties and synthetic versatility, which allow for fine-tuning of a drug's pharmacological activity and, crucially, its pharmacokinetic profile.[3][4][5]
The two nitrogen atoms, with their distinct pKa values, allow the piperazine moiety to be protonated under physiological conditions. This basicity is vital for forming stable salts, which can enhance aqueous solubility, and for facilitating strong hydrogen bond interactions with biological targets.[1] These properties often lead to improved oral bioavailability and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[1][3]
This guide provides an in-depth comparison of the pharmacokinetic properties of drugs derived from different piperazine intermediates. We will explore how substitutions at the nitrogen atoms fundamentally alter a compound's journey through the body, supported by experimental data and detailed protocols.
The Influence of Substitution: A Comparative ADME Profile
The true versatility of the piperazine scaffold is unlocked through substitution at its N-1 and N-4 positions. These substitutions create distinct chemical intermediates that dictate the resulting drug's behavior. We will focus on three major classes: N-Arylpiperazines , N-Benzylpiperazines , and other N-Alkyl/Complex Piperazines .
Absorption
The absorption of a piperazine derivative is a delicate balance between its solubility and permeability. The inherent basicity of the piperazine ring generally imparts good aqueous solubility, a prerequisite for dissolution in the gastrointestinal tract.[1] However, the nature of the substituent dictates the molecule's lipophilicity, which governs its ability to cross the intestinal membrane.
-
N-Arylpiperazines : These derivatives often exhibit good absorption profiles. The addition of an aryl group can increase lipophilicity, enhancing membrane permeability. For example, a pharmacokinetic study of one N-arylpiperazine compound (compound 10) in rats showed good absorption after oral administration.[6]
-
N-Benzylpiperazines : Similar to aryl derivatives, the benzyl group increases lipophilicity, generally leading to efficient absorption.
-
Impact on Transporters : Some piperazine derivatives can also interact with drug transporters. Notably, certain derivatives have been shown to be P-glycoprotein (P-gp) inhibitors.[7] This can have a profound effect on absorption; by inhibiting the efflux activity of P-gp in the intestine, these compounds can increase their own bioavailability or that of co-administered drugs that are P-gp substrates.[7]
Distribution
Once absorbed, the distribution of piperazine drugs is largely influenced by their ability to bind to plasma proteins and penetrate tissues.
-
Plasma Protein Binding : Piperazine itself shows moderate plasma protein binding of around 60-70%.[8] Substituents can significantly alter this.
-
Volume of Distribution (Vd) : Many piperazine derivatives, particularly those targeting the CNS, exhibit a large volume of distribution, indicating extensive tissue penetration.[9]
-
Blood-Brain Barrier (BBB) Penetration : The ability to cross the BBB is a critical feature for CNS-active drugs. The lipophilicity and structural features imparted by N-substituents are key determinants. While many arylpiperazine derivatives are designed for CNS targets, modifications can be made to restrict BBB entry when peripheral action is desired.[6][9] A biodistribution study of the N-phenylpiperazine derivative LQFM05 in rats revealed high concentrations in the brain, suggesting a strong affinity for its target tissue.[10][11]
Metabolism: The Core of the Comparison
Metabolism is where the differences between piperazine intermediates become most pronounced. The piperazine ring and its substituents are major sites for biotransformation, primarily by Cytochrome P450 (CYP) enzymes in the liver.[12][13] Common metabolic reactions for the piperazine ring itself include N-oxidation, hydroxylation, N-dealkylation, and ring cleavage.[14]
-
N-Arylpiperazines : This class is characterized by a common and significant metabolic pathway: N-dealkylation . This reaction, often mediated by CYP3A4 , cleaves the bond between the piperazine nitrogen and the rest of the molecule, forming a 1-aryl-piperazine metabolite.[9] These metabolites are often pharmacologically active themselves. The resulting 1-aryl-piperazine is then typically hydroxylated by CYP2D6 before conjugation and excretion.[9] Drugs like trazodone and aripiprazole follow this pathway.[9][15]
-
N-Benzylpiperazines (BZPs) : BZPs also undergo extensive metabolism. The primary pathways involve hydroxylation of the aromatic ring and N-dealkylation, catalyzed by a range of CYP enzymes, including CYP2D6, CYP1A2, and CYP3A4 .[16] These derivatives can also significantly inhibit various CYP isoenzymes, creating a high potential for drug-drug interactions.[16]
-
Metabolic Bioactivation : The piperazine ring can be metabolically activated to form reactive electrophilic intermediates, such as iminium ions.[17] This is a potential source of toxicity and is considered a "structural alert" in drug design. However, the likelihood of this bioactivation is highly dependent on the surrounding chemical environment. A study comparing three anti-cancer drugs (ribociclib, abemaciclib, and olaparib) showed that while the piperazine ring in the first two could be bioactivated, the ring in olaparib was stable.[18] This was because the two nitrogen atoms in olaparib's piperazine ring are attached to electron-withdrawing carbonyl groups, rendering them neutral amides and preventing the proposed toxic activation pathway.[18] This demonstrates that the piperazine ring should not always be considered a structural alert without considering its molecular context.[18]
Excretion
Following metabolism, the more water-soluble metabolites of piperazine-derived drugs are primarily excreted from the body via the urine.[8][15]
Visualizing Metabolic Divergence
The following diagram illustrates how different N-substituents on the piperazine core direct the primary metabolic pathways.
Caption: Standard workflow for a preclinical oral bioavailability study in rats.
Conclusion and Future Perspectives
The piperazine scaffold remains an indispensable tool in drug design, offering a remarkable ability to modulate pharmacokinetic properties through strategic substitutions. [1][5]Understanding the distinct ADME profiles conferred by different intermediates—such as the CYP3A4/CYP2D6 pathway common for N-arylpiperazines versus the broader CYP interactions of N-benzylpiperazines—is critical for success. [9][16]Furthermore, appreciating the nuances of metabolic bioactivation and how the local chemical environment can mitigate risk is key to designing safer medicines. [18]By integrating the robust in vitro and in vivo experimental approaches detailed here, drug development professionals can better predict clinical outcomes, optimize candidates, and accelerate the journey of novel piperazine-based therapeutics to the patients who need them.
References
- Comparative Pharmacokinetics of Piperazine Salts: A Guide for Researchers. (n.d.). Benchchem.
- Biotransformation of the Piperazine Ring and an Evaluation of the Expert System Meteor. (2025, August 10). ResearchGate.
- Role of piperazine scaffolds in medicinal chemistry. (n.d.). Benchchem.
- Exploring pharmacological significance of piperazine scaffold. (2024, August 23). bocsci.com.
- The medicinal chemistry of piperazines: A review. (n.d.). Scilit.
- metabolic stability in liver microsomes. (n.d.). Mercell.
- Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. (n.d.). ResearchGate.
- Metabolic interactions with piperazine-based 'party pill' drugs. (2025, August 10). ResearchGate.
- A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review. (2024, January 1). Unknown Source.
-
An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. (2020). Current Pharmaceutical Design, 26(35), 4373-4385. [Link]
- A Comparative Guide to the Bioanalytical Validation of Phenylpiperazines in Plasma. (n.d.). Benchchem.
- In vitro drug metabolism: for the selection of your lead compounds. (n.d.). mttlab.eu.
- Metabolic Stability Assay Services. (n.d.). BioIVT.
- A Comparative Guide to the Pharmacokinetics of Phenylpiperazine Derivatives. (n.d.). Benchchem.
- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.). Springer Nature Experiments.
- Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec.
-
Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study. (2023). Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
-
Attwa, M. W., Kadi, A. A., & Abdelhameed, A. S. (2020). Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS: bioactivation pathway elucidation and in silico toxicity studies of its metabolites. RSC Advances, 10(11), 6268-6279. [Link]
-
Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. (2023). Pharmaceuticals, 16(7), 930. [Link]
-
Ramos, A. C. M., Rezende, K. R., Teixeira, C. M., Fernandes, A. R., Santos, H., Machado, R. D., Menegatti, R., Vaz, B. G., & Chaves, A. R. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals, 16(7), 930. [Link]
-
Arylpiperazines for management of benign prostatic hyperplasia: design, synthesis, quantitative structure-activity relationships, and pharmacokinetic studies. (2011). Journal of Medicinal Chemistry, 54(13), 4597-4609. [Link]
-
Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. (2019). Biomedical Chromatography, 33(7), e4525. [Link]
- Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. (2023, June 26). ResearchGate.
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate.
- N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. (n.d.). PubMed.
- Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats. (n.d.). PMC - PubMed Central.
- V B. Metabolism and Pharmacokinetic Studies. (n.d.). FDA.
- Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. (2019, January 8). Semantic Scholar.
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). Molecules, 26(19), 6046. [Link]
-
Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study. (2018). Biochimica et Biophysica Acta (BBA) - Biomembranes, 1860(6), 1373-1382. [Link]
- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (n.d.). MDPI.
- Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). cancer.gov.
- In Vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. (n.d.). Walsh Medical Media.
- In Vivo Pharmacokinetic studies – Rodent and Non Rodent. (n.d.). Vimta Labs.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Exploring pharmacological significance of piperazine scaffold [wisdomlib.org]
- 3. scilit.com [scilit.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. Arylpiperazines for management of benign prostatic hyperplasia: design, synthesis, quantitative structure-activity relationships, and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mttlab.eu [mttlab.eu]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS: bioactivation pathway el ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09115G [pubs.rsc.org]
- 18. Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily tasks. Among these, compounds like Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate, a molecule featuring an aromatic amine, a piperazine ring, and a carboxylate ester, demand a meticulous approach to safety. This guide provides an in-depth, procedural framework for the safe handling of this compound, grounded in the principles of chemical causality and risk mitigation. Our objective is to empower researchers with the knowledge to create a self-validating system of safety, ensuring both personal protection and data integrity.
Hazard Assessment: Understanding the "Why" Behind the "What"
While a specific, comprehensive toxicological profile for this compound is not extensively documented, its constituent functional groups provide a strong basis for hazard assessment. By examining structurally similar compounds, we can logically infer the primary risks.
-
Aromatic Amine Moiety: Primary aromatic amines are a class of compounds known for their potential for harm. Many are lipid-soluble and can be readily absorbed through the skin. Some aromatic amines are classified as carcinogens or mutagens.
-
Piperazine Core: Piperazine and its derivatives are known to be skin and respiratory sensitizers[1][2]. Prolonged or repeated exposure can lead to allergic reactions, including asthma[1]. Anhydrous piperazine is corrosive to the eyes, skin, and respiratory tract[1][3].
-
Carboxylate Functionality: While generally less hazardous, this group can influence the compound's solubility and reactivity.
-
Analogous Compounds: Safety Data Sheets for structurally similar molecules, such as tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate and Ethyl 4-amino-1-piperidinecarboxylate, classify them as causing skin irritation and serious eye irritation[4][5].
Based on this analysis, we must assume this compound is, at a minimum, a skin and eye irritant, a potential skin sensitizer, and may be harmful if inhaled or absorbed through the skin.
The Hierarchy of Controls: A Foundational Safety Philosophy
Personal Protective Equipment (PPE) is the final and crucial barrier between a researcher and a chemical hazard. However, it should be viewed as the last line of defense within a broader safety framework known as the Hierarchy of Controls. This approach prioritizes more effective, systemic solutions to hazard mitigation.
-
Elimination/Substitution: The most effective control is to remove the hazard or substitute it with a less hazardous alternative. In a research context, this may not always be feasible.
-
Engineering Controls: These are physical changes to the workspace to isolate personnel from hazards. For this compound, this includes working within a certified chemical fume hood to prevent inhalation of dust or aerosols[6]. Eyewash stations and safety showers must be readily accessible[4][7].
-
Administrative Controls: These are procedural controls, such as developing Standard Operating Procedures (SOPs), providing thorough training, and restricting access to authorized personnel.
-
Personal Protective Equipment (PPE): This is the equipment worn to minimize exposure. The remainder of this guide will focus on the specifics of PPE selection and use.
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate and based on the identified hazards. The following table summarizes the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles. | Protects against splashes and airborne particles, preventing serious eye irritation[4][5]. |
| Hand Protection | Chemical-resistant gloves (Nitrile rubber recommended for splash protection). | Prevents skin contact, irritation, and potential absorption of the compound[5][7]. Note that nitrile has poor resistance to some amines, so gloves should be changed immediately upon contamination[8][9]. |
| Body Protection | Laboratory coat. | Prevents contamination of personal clothing and minimizes skin exposure[10]. |
| Respiratory Protection | Not required if handled within a certified chemical fume hood. | A fume hood provides adequate ventilation. If procedures may generate significant dust or aerosols outside of a hood, a NIOSH-approved respirator should be used[10]. |
Eye and Face Protection
Given the classification of similar compounds as serious eye irritants, robust eye protection is non-negotiable[4][5].
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended for Splash Risk: Chemical splash goggles that provide a complete seal around the eyes.
-
Large-Scale Operations: A face shield worn over safety goggles is recommended when handling larger quantities or when there is a significant risk of splashing.
Skin and Body Protection
The primary route of exposure for aromatic amines is often dermal absorption. Therefore, diligent skin protection is critical.
-
Gloves:
-
Material Selection: While nitrile gloves provide good resistance to a range of chemicals, their effectiveness against specific amines can vary[8][11]. They are suitable for incidental splash protection but should be removed and replaced immediately upon contact with the chemical[9][12]. For prolonged or immersive contact, consider thicker gloves or alternative materials like Viton or Butyl rubber, after consulting a glove compatibility chart[13].
-
Glove Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears.
-
Proper Removal: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with the product[14].
-
-
Laboratory Coat: A clean, buttoned lab coat made of a suitable material should be worn at all times. Ensure the sleeves are of an appropriate length to cover the wrists.
Operational and Disposal Plans
Safe Handling and Storage Workflow
A systematic approach to handling and storage is essential to minimize exposure and maintain chemical integrity.
Sources
- 1. ICSC 1032 - PIPERAZINE (anhydrous) [chemicalsafety.ilo.org]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride [cdc.gov]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. gloves.com [gloves.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. nj.gov [nj.gov]
- 11. calpaclab.com [calpaclab.com]
- 12. ehs.yale.edu [ehs.yale.edu]
- 13. dess.uccs.edu [dess.uccs.edu]
- 14. cdhfinechemical.com [cdhfinechemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
